GPR120 Agonist 5
Description
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI Key |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel GPR120 Agonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of a representative G-protein coupled receptor 120 (GPR120) agonist, referred to as Compound 14d in recent literature. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. This document details the signaling pathways associated with GPR120 activation, the experimental protocols for agonist screening and characterization, and a summary of the pharmacological data for a novel series of agonists.
Introduction to GPR120
GPR120 is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids (FFAs). It is expressed in various tissues, including the intestines, adipose tissue, and immune cells.[1] Upon activation, GPR120 initiates a cascade of intracellular signaling events that contribute to beneficial metabolic and anti-inflammatory effects.[1] These effects include enhanced insulin (B600854) sensitivity, increased glucose uptake, and the suppression of pro-inflammatory pathways, making GPR120 an attractive target for drug discovery efforts aimed at treating metabolic and inflammatory diseases.[1][2]
GPR120 Signaling Pathways
Activation of GPR120 by an agonist leads to the engagement of two primary signaling cascades: the Gq/11 pathway and the β-arrestin 2 pathway.
-
Gq/11 Pathway: Ligand binding to GPR120 promotes the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is associated with metabolic effects such as glucose uptake.[3][4]
-
β-arrestin 2 Pathway: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with various downstream signaling molecules to mediate anti-inflammatory effects.[1][3] This includes the inhibition of TAK1-binding protein 1 (TAB1), which blocks the pro-inflammatory NF-κB and JNK signaling pathways.[3]
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the GPR120 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the G-protein coupled receptor 120 (GPR120) signaling pathway, a critical mediator of metabolic and anti-inflammatory processes. This document details the downstream effects of GPR120 activation by agonists, with a focus on "Agonist 5," a representative potent and selective synthetic agonist. We provide detailed experimental protocols for key assays and present quantitative data in a clear, tabular format to facilitate comparison and further research.
Core Signaling Cascades of GPR120
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids, particularly omega-3 fatty acids.[1][2] Upon agonist binding, GPR120 initiates two primary signaling cascades: a Gαq/11-mediated pathway and a β-arrestin-2-dependent pathway. These pathways are associated with distinct physiological outcomes, making GPR120 an attractive therapeutic target for metabolic and inflammatory diseases.[2][3]
Gαq/11-Mediated Metabolic Regulation
The activation of the Gαq/11 pathway by GPR120 agonists leads to the stimulation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This cascade culminates in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and is primarily associated with the metabolic benefits of GPR120 activation, including enhanced glucose uptake and the secretion of glucagon-like peptide-1 (GLP-1).[6][7]
β-Arrestin-2-Mediated Anti-inflammatory Response
The anti-inflammatory effects of GPR120 are predominantly mediated through a β-arrestin-2-dependent mechanism.[8][9] Following agonist stimulation, β-arrestin-2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin-2 complex.[6] This complex then interacts with and sequesters TAB1 (TAK1-binding protein 1), thereby inhibiting the activation of TAK1 (transforming growth factor-β-activated kinase 1).[8] This action effectively blocks downstream pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][10]
Quantitative Analysis of GPR120 Agonist 5
To provide a tangible example of agonist-mediated GPR120 activation, this guide will refer to the potent and selective synthetic agonist, TUG-891, as "Agonist 5".[3][11] The following tables summarize the quantitative data for Agonist 5 in key functional assays.
Table 1: Potency of Agonist 5 in Gαq/11-Mediated Signaling Assays
| Assay | Cell Line | Species | EC50 | Reference |
| Intracellular Calcium Mobilization | CHO cells expressing human GPR120 | Human | 43.7 nM | [3] |
| Intracellular Calcium Mobilization | Mouse Taste Bud Cells | Mouse | 10 µM | [1] |
Table 2: Potency of Agonist 5 in β-Arrestin-2-Mediated Signaling Assays
| Assay | Cell Line | Species | EC50 | Reference |
| β-Arrestin-2 Recruitment | HEK293 cells expressing human GPR120 | Human | ~0.35 µM (for Compound A) | [2][12][13] |
| Inhibition of LPS-stimulated TNF-α release | RAW 264.7 macrophages | Mouse | - | [1] |
Visualizing the GPR120 Signaling Network
To further clarify the intricate signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: GPR120 dual signaling pathways.
Caption: Key experimental workflows.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
β-Arrestin Recruitment Assay
This protocol is based on the principles of enzyme fragment complementation assays, such as the PathHunter® assay.[5][14][15][16]
Objective: To quantify the recruitment of β-arrestin-2 to GPR120 upon agonist stimulation.
Materials:
-
CHO-K1 cells stably co-expressing GPR120 fused to a peptide tag (e.g., ProLink™) and β-arrestin-2 fused to an enzyme acceptor (EA) fragment of β-galactosidase.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin, streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist 5 (TUG-891) stock solution in DMSO.
-
Detection reagent containing β-galactosidase substrate.
-
White, solid-bottom 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered CHO-K1 cells into the assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Agonist 5 in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Agonist Stimulation: Remove the culture medium from the wells and add the diluted Agonist 5 solutions. Include a vehicle control (assay buffer with DMSO).
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plates at room temperature for 60 minutes in the dark, and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration.[17][18][19][20][21]
Objective: To measure the increase in intracellular calcium concentration following GPR120 activation by an agonist.
Materials:
-
HEK293 or CHO cells stably expressing GPR120.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin, streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye loading).
-
Agonist 5 (TUG-891) stock solution in DMSO.
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR120-expressing cells into the assay plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution (prepared in assay buffer, often containing probenecid) to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of Agonist 5 in assay buffer.
-
Signal Measurement: Place the assay plate into the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Addition: Use the instrument's integrated fluidics to add the Agonist 5 solutions to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration to calculate the EC50 value.
ERK Phosphorylation Assay
This protocol describes a cell-based ELISA method for detecting phosphorylated ERK1/2.[22][23][24][25][26]
Objective: To quantify the level of ERK1/2 phosphorylation in response to GPR120 activation.
Materials:
-
Cells endogenously or recombinantly expressing GPR120 (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages).
-
Cell culture medium.
-
Serum-free medium for starvation.
-
Agonist 5 (TUG-891) stock solution in DMSO.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or fluorescent substrate.
-
96-well cell culture plates.
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Cell Culture and Starvation: Seed cells into 96-well plates. Once confluent, starve the cells in serum-free medium for 4-16 hours.
-
Agonist Treatment: Treat the cells with various concentrations of Agonist 5 for a short period (typically 5-15 minutes) at 37°C.
-
Cell Fixation and Permeabilization: Remove the medium, fix the cells with fixing solution, and then permeabilize with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary antibody against phospho-ERK1/2 overnight at 4°C. In parallel wells, incubate with an antibody against total ERK1/2 for normalization.
-
Secondary Antibody and Detection: Wash the wells and incubate with the HRP-conjugated secondary antibody. After further washing, add the substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized signal against the logarithm of the agonist concentration to determine the EC50.
NF-κB Reporter Assay
This protocol uses a luciferase reporter gene under the control of NF-κB response elements to measure NF-κB transcriptional activity.[4][10][27]
Objective: To assess the inhibitory effect of GPR120 activation on NF-κB signaling.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cells.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium.
-
Agonist 5 (TUG-891).
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Cell Plating: Plate the transfected cells into 96-well plates and allow them to adhere.
-
Pre-treatment with Agonist: Pre-treat the cells with different concentrations of Agonist 5 for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the IC50 of inhibition.
GLP-1 Secretion Assay
This protocol describes an in vitro assay to measure the secretion of GLP-1 from an enteroendocrine cell line.[7][9][28][29][30]
Objective: To quantify the amount of GLP-1 secreted from enteroendocrine cells in response to GPR120 activation.
Materials:
-
Enteroendocrine cell line (e.g., STC-1, GLUTag).
-
Cell culture medium (e.g., DMEM with high glucose).
-
Assay buffer (e.g., HBSS with 0.1% BSA and a DPP-4 inhibitor like sitagliptin).
-
Agonist 5 (TUG-891).
-
GLP-1 ELISA kit.
-
96-well cell culture plates.
-
Plate reader for ELISA.
Procedure:
-
Cell Culture: Culture the enteroendocrine cells in 96-well plates until they reach a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in assay buffer for 30-60 minutes at 37°C.
-
Stimulation: Replace the pre-incubation buffer with assay buffer containing different concentrations of Agonist 5.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of secreted GLP-1 against the logarithm of the agonist concentration to determine the EC50.
This guide provides a foundational understanding of the GPR120 signaling pathway and the experimental approaches to its study. The provided protocols and data serve as a starting point for researchers aiming to further elucidate the roles of this important receptor and to develop novel therapeutics targeting it.
References
- 1. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR120 compound A - Wikipedia [en.wikipedia.org]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 20. biophysics-reports.org [biophysics-reports.org]
- 21. mdpi.com [mdpi.com]
- 22. GPR120 induces regulatory dendritic cells by inhibiting HK2-dependent glycolysis to alleviate fulminant hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bioassaysys.com [bioassaysys.com]
- 25. promega.com [promega.com]
- 26. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. axxam.com [axxam.com]
- 30. glucagon.com [glucagon.com]
The Role of GPR120 Agonism in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD).[1][2][3] This receptor is activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[4][5] This guide provides an in-depth overview of the core mechanisms of GPR120 activation, its role in metabolic diseases, and the therapeutic potential of GPR120 agonists. While the specific term "GPR120 Agonist 5" does not correspond to a designated compound in the current scientific literature, this document will comprehensively review the actions of various well-characterized GPR120 agonists.
GPR120 Signaling Pathways
GPR120 activation initiates distinct downstream signaling cascades that mediate its diverse physiological effects. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin 2-mediated pathway.[6][7]
1. Gαq/11-Mediated Signaling Pathway:
Upon agonist binding, GPR120 couples with the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This pathway is primarily associated with the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells and the regulation of glucose uptake in adipocytes.[8][9]
2. β-arrestin 2-Mediated Anti-Inflammatory Signaling Pathway:
The anti-inflammatory effects of GPR120 agonists are primarily mediated through a β-arrestin 2-dependent pathway.[4] Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2.[8] The GPR120/β-arrestin 2 complex is then internalized.[4] In the cytoplasm, β-arrestin 2 interacts with TAK1-binding protein 1 (TAB1), which prevents the activation of transforming growth factor-β-activated kinase 1 (TAK1).[4] This, in turn, inhibits downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.[4][6] This mechanism is crucial for the insulin-sensitizing effects of GPR120 agonists.[4]
Role in Metabolic Diseases
GPR120's widespread expression in metabolically active tissues, including adipose tissue, macrophages, intestine, and pancreatic islets, underscores its integral role in regulating energy balance.[10]
Obesity and Adipose Tissue Inflammation
Chronic low-grade inflammation in adipose tissue is a key driver of insulin (B600854) resistance in obesity.[1] GPR120 activation in macrophages exerts potent anti-inflammatory effects, inhibiting the activation of pro-inflammatory pathways.[4] Furthermore, GPR120 signaling in adipocytes promotes adipogenesis and glucose uptake by stimulating GLUT4 translocation to the cell membrane.[6][8] In obese mice, treatment with GPR120 agonists has been shown to decrease adipose tissue macrophage infiltration and reduce the expression of inflammatory genes.[11]
Type 2 Diabetes and Glucose Homeostasis
GPR120 agonism improves glucose metabolism through multiple mechanisms:
-
Enhanced GLP-1 Secretion: GPR120 activation in intestinal L-cells stimulates the release of GLP-1, an incretin (B1656795) hormone that potentiates glucose-stimulated insulin secretion.[9][12]
-
Improved Insulin Sensitivity: By suppressing inflammation in key metabolic tissues like adipose, liver, and muscle, GPR120 agonists enhance insulin sensitivity.[2][5]
-
Protection of Pancreatic β-cells: GPR120 signaling protects pancreatic β-cells from lipotoxicity-induced dysfunction and apoptosis by inhibiting islet inflammation.[1][13]
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to more severe inflammation and fibrosis (non-alcoholic steatohepatitis, NASH). GPR120 agonists have shown therapeutic potential in preclinical models of NAFLD. Treatment with a GPR120 agonist was found to reduce hepatic steatosis in high-fat diet-fed obese mice.[14] Furthermore, in a mouse model of NASH, a GPR120 agonist suppressed hepatic inflammatory cytokines and prevented liver fibrosis.[15]
Quantitative Data on GPR120 Agonists
The following table summarizes the potency of various GPR120 agonists from in vitro studies.
| Agonist | Assay Type | Cell Line | EC50 | Reference |
| TUG-891 | Calcium Flux | hGPR120 transfected CHO cells | 43.7 nM | [12] |
| Compound 14d | Calcium Flux | hGPR120 transfected CHO cells | Not specified, but potent | [12] |
| GSK137647A | BRET Assay | HEK293 cells | pEC50: 6.75 ± 0.48 | [16] |
| Compound D5 | BRET Assay | HEK293 cells | Not specified, but potent | [16] |
| α-Linolenic acid (ALA) | GLP-1 Secretion | STC-1 cells | Not specified | [8] |
| Docosahexaenoic acid (DHA) | Inhibition of LPS signaling | Primary Macrophages | Not specified | [11] |
| Compound A (cpdA) | Inhibition of LPS signaling | Primary Macrophages | Not specified | [11] |
Experimental Protocols
1. In Vitro GPR120 Activation Assay (Calcium Flux)
This assay is commonly used to screen for GPR120 agonists.[12]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human GPR120 (hGPR120).
-
Methodology:
-
Cells are seeded in a 96-well plate and cultured to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (potential agonists) are added to the wells.
-
The plate is placed in a fluorescent imaging plate reader (FLIPR) to measure changes in intracellular calcium concentration, indicated by changes in fluorescence intensity.
-
An increase in fluorescence upon addition of the compound indicates GPR120 activation.
-
EC50 values are calculated from the dose-response curves.
-
2. In Vivo Evaluation of GPR120 Agonists in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is used to assess the therapeutic efficacy of GPR120 agonists on metabolic parameters in an in vivo setting.[11]
-
Animal Model: C57BL/6 mice fed a high-fat diet (HFD) for a specified period to induce obesity, insulin resistance, and hepatic steatosis.
-
Methodology:
-
DIO mice are randomly assigned to treatment (GPR120 agonist) and vehicle control groups.
-
The GPR120 agonist or vehicle is administered daily (e.g., by oral gavage) for several weeks.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an oral or intraperitoneal glucose challenge. Blood glucose levels are measured at various time points to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.
-
Hyperinsulinemic-euglycemic clamp: This is the gold standard for assessing insulin sensitivity.
-
-
Tissue Analysis:
-
At the end of the study, tissues such as adipose, liver, and muscle are collected.
-
Gene Expression Analysis: RNA is extracted, and quantitative PCR is performed to measure the expression of genes related to inflammation and metabolism.
-
Histology: Tissues are sectioned and stained (e.g., with H&E for liver steatosis, or for macrophage markers in adipose tissue).
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, ERK) are analyzed.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel GPR120 agonist.
Conclusion and Future Directions
GPR120 agonism represents a multifaceted therapeutic strategy for metabolic diseases, with the potential to simultaneously address inflammation, insulin resistance, and dysregulated glucose and lipid metabolism.[3][17] The discovery of agonists that are biased towards either the Gαq or the β-arrestin 2 pathway could allow for the development of more targeted therapies with improved efficacy and reduced side effects.[18] Challenges remain, including potential species differences in GPR120 distribution and signaling, and the need for agonists with high selectivity over other fatty acid receptors like GPR40.[18] Continued research into the complex biology of GPR120 and the development of novel, selective agonists hold great promise for the future treatment of metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. GPR120 agonism as a countermeasure against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. portlandpress.com [portlandpress.com]
- 14. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Involvement of the Free Fatty Acid Receptor GPR120/FFAR4 in the Development of Nonalcoholic Steatohepatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
GPR120 Agonist TUG-891: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of the selective G protein-coupled receptor 120 (GPR120) agonist, TUG-891. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This document details the signaling pathways activated by TUG-891, presents quantitative data on its anti-inflammatory effects, outlines detailed experimental protocols for key assays, and provides visualizations of the underlying molecular mechanisms.
Core Anti-inflammatory Mechanism of GPR120 Activation
GPR120 is a receptor for long-chain fatty acids, and its activation initiates downstream signaling cascades that culminate in potent anti-inflammatory effects. The binding of an agonist like TUG-891 to GPR120 triggers two primary signaling pathways that suppress inflammatory responses, particularly in immune cells such as macrophages.
The first pathway is a Gαq/11-mediated cascade. Upon agonist binding, the Gαq subunit of the G protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger involved in various cellular processes, including the modulation of inflammatory gene expression.
The second, and arguably more critical pathway for the anti-inflammatory effects of GPR120, is mediated by β-arrestin 2. Following agonist-induced receptor phosphorylation, β-arrestin 2 is recruited to the intracellular domain of GPR120. The GPR120/β-arrestin 2 complex then physically interacts with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1). This interaction prevents the association of TAB1 with TAK1, a crucial upstream kinase in the pro-inflammatory nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. By inhibiting TAK1 activation, GPR120 agonism effectively blocks the downstream phosphorylation of IκB kinase (IKK) and JNK, leading to the suppression of pro-inflammatory gene transcription.
Furthermore, emerging evidence suggests that GPR120 activation can also inhibit the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data on the Anti-inflammatory Effects of TUG-891
The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory effects of TUG-891, a selective GPR120 agonist.
Table 1: In Vitro Potency and Efficacy of TUG-891 in GPR120 Signaling and Anti-inflammatory Assays
| Assay | Cell Line/System | Species | Parameter | Value | Reference |
| Ca2+ Mobilization | hGPR120-expressing cells | Human | pEC50 | 7.36 | [1] |
| Ca2+ Mobilization | mGPR120-expressing cells | Mouse | pEC50 | 7.77 | [1] |
| β-arrestin 2 Recruitment | hGPR120-expressing cells | Human | pEC50 | - | [2] |
| ERK Phosphorylation | hGPR120-expressing cells | Human | pEC50 | - | [2] |
| Inhibition of LPS-stimulated TNF-α secretion | RAW264.7 macrophages | Mouse | Inhibition at 10 µM | 30% ± 6% | [2] |
| Inhibition of LPS-stimulated TNF-α secretion | RAW264.7 macrophages | Mouse | pIC50 | - | [2] |
Table 2: In Vivo Anti-inflammatory and Macrophage Polarization Effects of TUG-891
| Animal Model | Treatment | Key Findings | Quantitative Change | Reference |
| ApoE-knockout mice (Atherosclerosis model) | TUG-891 (20 mg/kg, 3x/week for 4 months) | Reduction in atherosclerotic plaque size | 262,108 µm² ± 18,682 vs. 206,641 µm² ± 11,532 | [3] |
| ApoE-knockout mice (Atherosclerosis model) | TUG-891 (20 mg/kg, 3x/week for 4 months) | Decreased total macrophage content in lesions (CD68 staining) | 42.36% ± 3.176 vs. 33.44% ± 2.576 | [3] |
| ApoE-knockout mice (Atherosclerosis model) | TUG-891 (20 mg/kg, 3x/week for 4 months) | Decreased M1 macrophage marker (iNOS) in plaques | 42.80% ± 4.157 vs. 30.49% ± 2.552 | [3] |
| ApoE-knockout mice (Atherosclerosis model) | TUG-891 (20 mg/kg, 3x/week for 4 months) | Increased M2 macrophage marker (arginase 1) in plaques | 2.037% ± 0.7960 vs. 5.170% ± 1.182 | [3] |
| ApoE-knockout mice (Atherosclerosis model) | TUG-891 (20 mg/kg, 3x/week for 4 months) | Increased peritoneal M2 macrophages | 4.808% ± 0.4468 vs. 7.154% ± 0.8726 | [3] |
Visualizations of Signaling Pathways and Experimental Workflows
References
The Structure-Activity Relationship of GPR120 Agonists: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Activated by long-chain fatty acids, GPR120 plays a crucial role in glucose homeostasis, insulin (B600854) sensitization, and the modulation of inflammatory responses. The development of potent and selective small-molecule GPR120 agonists has been a key focus of medicinal chemistry efforts. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for major classes of GPR120 agonists, details the experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
Introduction: GPR120 as a Therapeutic Target
GPR120 is predominantly expressed in adipose tissue, pro-inflammatory macrophages, and enteroendocrine cells of the gastrointestinal tract.[1][2] Its activation by endogenous ligands, such as omega-3 fatty acids, triggers a cascade of signaling events that contribute to its beneficial metabolic and anti-inflammatory effects.[3][4] These include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of glucose uptake, and suppression of pro-inflammatory pathways.[4][5][6] The multifaceted roles of GPR120 make it an attractive target for the development of novel therapeutics. A critical challenge in the development of GPR120 agonists is achieving selectivity over the closely related free fatty acid receptor 1 (GPR40/FFAR1), which is also activated by long-chain fatty acids.[3]
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling cascades: a Gαq/11-mediated pathway and a β-arrestin-2-dependent pathway.
-
Gαq/11-Mediated Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the secretion of incretin (B1656795) hormones like GLP-1.[5][7][8]
-
β-Arrestin-2-Mediated Anti-Inflammatory Pathway: GPR120 activation also leads to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1). This disruption inhibits the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways, thereby exerting potent anti-inflammatory effects.[3][9][10]
Structure-Activity Relationship (SAR) of GPR120 Agonists
Medicinal chemistry efforts have led to the discovery of several distinct chemical scaffolds with potent GPR120 agonist activity. The following sections summarize the SAR for three prominent classes.
Phenylpropanoic Acid Derivatives
The phenylpropanoic acid scaffold was one of the first to be explored for GPR120 agonism, with TUG-891 being a key exemplar.[4] The general structure consists of a central phenylpropanoic acid core, a linker, and a biphenyl (B1667301) "tail" region.
-
Acidic Head Group: The carboxylic acid is essential for activity, forming a crucial hydrogen bond interaction with Arg99 in the GPR120 binding pocket.[11]
-
Linker Region: An ether linker is generally preferred over other functionalities.
-
Biphenyl Tail: Substitutions on the biphenyl moiety significantly impact potency and selectivity. For instance, in the TUG-891 series, a 4'-methyl group and a 4-fluoro substituent on the biphenyl rings were found to be optimal for high potency.[4]
Table 1: SAR of Phenylpropanoic Acid Derivatives (TUG-891 Analogs)
| Compound | R1 | R2 | hGPR120 pEC50 | hGPR40 pEC50 | Selectivity (fold) |
| TUG-891 | 4-F | 4'-Me | 7.36 | 4.19 | ~1480 |
| Analog 1 | H | H | 6.25 | <5.0 | >18 |
| Analog 2 | 4-F | H | 6.87 | 5.30 | ~37 |
| Analog 3 | H | 4'-Me | 6.72 | <5.0 | >52 |
Data compiled from Shimpukade et al., J. Med. Chem. 2012.[4]
Isothiazole-Based Phenylpropanoic Acids
This class of agonists incorporates an isothiazole (B42339) core to improve metabolic stability and pharmacokinetic properties.[10][12] Extensive SAR studies have been conducted on this scaffold.
-
Isothiazole Core: The substitution pattern on the isothiazole ring is critical. A trifluoromethyl group at the 5-position of the isothiazole was found to significantly enhance potency.[12]
-
Phenylpropanoic Acid Moiety: Modifications to the phenyl ring attached to the propanoic acid, such as the introduction of small alkyl groups, can modulate activity.
-
Distal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring are key determinants of potency.
Table 2: SAR of Isothiazole-Based Phenylpropanoic Acid Derivatives
| Compound | R1 | R2 | R3 | hGPR120 Ca²⁺ EC50 (nM) | hGPR120 β-arrestin EC50 (nM) |
| 4x | 4-Et | 5-CF3 | 2,3-diMe | 16 | 42 |
| 4a | 4-Cl | 3-Ph | 2,3-diMe | 215 | 291 |
| 4f | 4-Cl | 5-CF3 | 2,3-diMe | 27 | 73 |
| 4k | 4-Cl | 3-Br | 2,3-diMe | 31 | 83 |
Data compiled from Zhang et al., ACS Med. Chem. Lett. 2017.[10][12]
Spirocyclic Agonists
To explore novel chemical space and improve drug-like properties, spirocyclic scaffolds have been developed. These compounds often exhibit high potency and excellent selectivity over GPR40.[3][13]
-
Spirocyclic Core: The rigid spirocyclic core serves to orient the key pharmacophoric elements in an optimal conformation for binding.
-
N-Aryl Moiety: Substitutions on the N-aryl ring are crucial for potency. For instance, in the series leading to "Compound 14," an ortho-fluoro and a meta-trifluoromethoxy substitution pattern on the N-aryl ring was identified as optimal.[3][13]
Table 3: SAR of Spirocyclic GPR120 Agonists
| Compound | Ortho-substituent | Meta-substituent | hGPR120 IP1 EC50 (nM) | hGPR40 EC50 (µM) |
| 14 | F | OCF3 | 36 | >10 |
| 12 | F | H | 430 | >10 |
| 13 | F | CF3 | 270 | >10 |
| 15 | H | OCF3 | >10000 | >10 |
Data compiled from An et al., ACS Med. Chem. Lett. 2017.[3][13]
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of GPR120 agonists. Specific cell lines, reagent concentrations, and incubation times may need to be optimized.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon Gαq/11 pathway activation.
Methodology:
-
Cell Culture: Cells stably expressing GPR120 (e.g., CHO-K1 or HEK293) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Test compounds are added to the wells, and fluorescence is monitored in real-time.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated to determine the EC50 values of the agonists.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.
References
- 1. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 13. testmenu.com [testmenu.com]
GPR120 Agonist 5 and Insulin Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity.[1][2] Activated by long-chain fatty acids, GPR120 is expressed in various tissues critical for metabolic regulation, including adipose tissue, macrophages, and the gastrointestinal tract.[3][4] Its activation initiates a cascade of signaling events that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][5] This technical guide provides an in-depth overview of the role of GPR120 agonists, with a focus on a representative agonist, Compound A (cpdA), in promoting insulin (B600854) sensitization. We will delve into the underlying signaling pathways, present quantitative data from key in vivo studies, and provide detailed experimental protocols.
GPR120 Signaling Pathways and Insulin Sensitization
GPR120 activation triggers two primary signaling pathways that contribute to its beneficial metabolic effects: a Gαq/11-mediated pathway that influences metabolic processes and a β-arrestin-2-mediated pathway that exerts anti-inflammatory effects.[6][7] Chronic low-grade inflammation is a key driver of insulin resistance, and by mitigating this, GPR120 agonists can significantly improve insulin sensitivity.[1][4]
Metabolic Signaling Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which can influence various cellular processes, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) that enhance insulin secretion.[6][8] In adipocytes, this pathway has been shown to stimulate glucose uptake through the translocation of GLUT4 transporters to the cell membrane.[8]
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of GPR120 activation are primarily mediated by β-arrestin-2.[5][9] Upon agonist binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor complex. This complex then interacts with TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing its association with TAK1 (TGF-β-activated kinase 1).[6][10] This action inhibits the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways, which are major contributors to insulin resistance.[5][7]
Quantitative Data on Insulin Sensitization
The efficacy of GPR120 agonists in improving insulin sensitivity has been demonstrated in preclinical models of obesity and type 2 diabetes. The following tables summarize key quantitative data from a study utilizing the selective GPR120 agonist, Compound A (cpdA), in high-fat diet (HFD)-induced obese mice.[1]
Table 1: Effect of GPR120 Agonist (cpdA) on Glucose Tolerance in HFD-Fed Mice
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) |
| HFD + Vehicle | 0 | ~150 |
| 15 | ~350 | |
| 30 | ~400 | |
| 60 | ~325 | |
| 120 | ~200 | |
| HFD + cpdA | 0 | ~150 |
| 15 | ~275 | |
| 30 | ~300 | |
| 60 | ~225 | |
| 120 | ~150 |
Data are approximated from graphical representations in the source publication and represent mean values.[1]
Table 2: Effect of GPR120 Agonist (cpdA) on Insulin Sensitivity in HFD-Fed Mice
| Treatment Group | Time (minutes) | Blood Glucose (% of initial) |
| HFD + Vehicle | 0 | 100 |
| 15 | ~85 | |
| 30 | ~75 | |
| 60 | ~80 | |
| HFD + cpdA | 0 | 100 |
| 15 | ~65 | |
| 30 | ~50 | |
| 60 | ~60 |
Data are approximated from graphical representations in the source publication and represent mean values.[1]
Table 3: Effect of GPR120 Agonist (cpdA) on Hepatic Steatosis in HFD-Fed Mice
| Treatment Group | Liver Triglycerides (mg/g) |
| HFD + Vehicle | ~125 |
| HFD + cpdA | ~75 |
Data are approximated from graphical representations in the source publication and represent mean values.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of GPR120 agonists. Below are representative methodologies for key in vivo and in vitro assays.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a GPR120 agonist on glucose disposal.
Animal Model: Male C57BL/6 mice on a high-fat diet (60% kcal from fat) for 15-20 weeks to induce obesity and insulin resistance.[1][11]
Procedure:
-
Fast mice for 6 hours prior to the test.
-
Administer the GPR120 agonist (e.g., cpdA at 30 mg/kg) or vehicle via oral gavage.[1][12]
-
After 30-60 minutes, administer a glucose challenge (2 g/kg body weight) via oral gavage.[11]
-
Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
In Vivo Insulin Tolerance Test (ITT)
Objective: To assess the effect of a GPR120 agonist on insulin sensitivity.
Animal Model: Male C57BL/6 mice on a high-fat diet for 15-20 weeks.
Procedure:
-
Fast mice for 4-6 hours.
-
Administer the GPR120 agonist or vehicle.
-
After a predetermined time, administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 0, 15, 30, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
In Vitro Calcium Mobilization Assay
Objective: To determine the agonist activity of a compound at the GPR120 receptor.
Cell Line: CHO or HEK293 cells stably expressing human GPR120.
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the insulin-sensitizing effects of a GPR120 agonist.
Conclusion
GPR120 agonists represent a compelling strategy for the treatment of insulin resistance and type 2 diabetes. By activating distinct signaling pathways, these compounds can simultaneously address the metabolic and inflammatory components of these complex diseases. The data presented herein for a representative agonist, cpdA, highlight the potential of this class of molecules to improve glucose homeostasis and reduce hepatic steatosis. The provided experimental protocols offer a foundation for the continued investigation and development of novel GPR120-based therapeutics. Further research focusing on the long-term efficacy and safety of these agonists is warranted to translate these promising preclinical findings to the clinic.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]
- 12. apexbt.com [apexbt.com]
GPR120 Agonist Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the five core downstream signaling targets of G-protein coupled receptor 120 (GPR120) agonists. GPR120, also known as free fatty acid receptor 4 (FFAR4), is a critical regulator of metabolic and inflammatory processes, making it a promising therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[1][2] This document details the key signaling pathways, presents quantitative data for agonist activity, outlines detailed experimental protocols, and provides visual diagrams to elucidate these complex cellular mechanisms.
Core Signaling Pathways of GPR120 Activation
GPR120 activation by agonists, such as omega-3 fatty acids and synthetic compounds, initiates a cascade of intracellular events through two primary signaling pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.[3][4] The specific pathway engaged is often cell-type dependent, leading to a diverse range of physiological outcomes.
Gαq/11-Mediated Signaling: Metabolic Regulation
Primarily active in adipocytes and enteroendocrine cells, the Gαq/11 pathway is central to the metabolic benefits of GPR120 activation.[5][6] Upon agonist binding, GPR120 couples to the Gαq/11 protein, initiating a canonical signaling cascade.
The key downstream targets of the Gαq/11 pathway are:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: Activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][5] This increase in intracellular calcium is a critical second messenger in many GPR120-mediated effects.
-
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: GPR120 activation leads to the phosphorylation and activation of ERK1/2, a key protein kinase involved in cell proliferation, differentiation, and survival.[1][5][7] This activation can be biphasic, with an initial G-protein-mediated phase followed by a sustained β-arrestin-mediated phase.[7]
-
GLUT4 Translocation and Glucose Uptake: In adipocytes, GPR120 signaling through the Gαq/11 pathway promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[5][8] This enhances glucose uptake from the bloodstream, contributing to improved insulin (B600854) sensitivity.
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: In enteroendocrine L-cells, GPR120-mediated calcium mobilization stimulates the secretion of the incretin (B1656795) hormone GLP-1.[6][9] GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon (B607659) release.
β-Arrestin 2-Mediated Signaling: Anti-Inflammatory Effects
In immune cells, particularly macrophages, GPR120 activation predominantly signals through a β-arrestin 2-dependent pathway to exert potent anti-inflammatory effects.[2][5][10]
The key downstream target of the β-arrestin 2 pathway is:
-
Inhibition of the TAK1-NF-κB and JNK Pathways: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2.[11] The GPR120/β-arrestin 2 complex then interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[1][10] This interaction prevents the association of TAK1 with TAB1, thereby inhibiting the downstream activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[1][5] This mechanism underlies the broad anti-inflammatory effects of GPR120 agonists.[10]
Quantitative Data on GPR120 Agonist Activity
The potency of various agonists to activate GPR120 and its downstream signaling has been quantified in numerous studies. The following tables summarize key quantitative data for natural and synthetic GPR120 agonists.
Table 1: EC50 Values of GPR120 Agonists for Receptor Activation
| Agonist | Cell Line | Assay | EC50 (μM) | Reference(s) |
| GW9508 | Reporter Cells | SRE-luciferase | 1-10 | [1] |
| Docosahexaenoic Acid (DHA) | Reporter Cells | SRE-luciferase | 1-10 | [1] |
| Eicosapentaenoic Acid (EPA) | Reporter Cells | SRE-luciferase | 1-10 | [1] |
| TUG-891 | hGPR120-transfected CHO | Calcium Flux | 0.0437 | [12] |
| Compound 11b | hGPR120-transfected CHO | Calcium Flux | 0.023 | [13] |
| Compound 14d | hGPR120-transfected CHO | Calcium Flux | 0.0832 | [12][14] |
| CpdA | hGPR120-expressing cells | β-arrestin 2 Recruitment | ~0.35 | [15] |
Table 2: Quantitative Effects of GPR120 Agonists on Downstream Targets
| Agonist | Downstream Target | Cell Type/Model | Effect | Reference(s) |
| α-Linolenic Acid (A-LA) | p-ERK1/2 Upregulation | BRIN-BD11 cells | 31% increase | [16] |
| Glucose Ingestion (75g) | GLUT4 Translocation | Human Skeletal Muscle | 27% increase in PM GLUT4 | [17] |
| Hyperinsulinemic-euglycemic clamp | GLUT4 Translocation | Human Skeletal Muscle | 60% increase in PM GLUT4 | [17] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described, the following diagrams were generated using the DOT language.
GPR120 Downstream Signaling Pathways
Western Blot Workflow for p-ERK Detection
Calcium Flux Assay Workflow
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR120 downstream signaling.
Protocol 1: Western Blotting for Phospho-ERK1/2 Detection
This protocol is adapted from standard Western blotting procedures for detecting phosphorylated proteins.[2][10][18]
1. Cell Lysis and Protein Quantification:
- Culture cells to 70-80% confluency. For studies on ERK activation, serum-starve cells for 12-24 hours prior to agonist treatment to reduce basal phosphorylation.
- Treat cells with the GPR120 agonist at desired concentrations and time points.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- For normalization, strip the membrane using a stripping buffer and re-probe with an antibody against total ERK1/2.
- Quantify band intensities using densitometry software.
Protocol 2: Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization following GPR120 activation.[6][14][19][20][21]
1. Cell Preparation:
- Seed cells (e.g., CHO-K1 cells stably expressing GPR120) into a 96-well or 384-well black, clear-bottom plate and culture overnight.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions.
- Remove the culture medium and add the dye solution to each well.
- Incubate the plate for 1-2 hours at 37°C in the dark.
3. Agonist Stimulation and Signal Detection:
- Prepare a dilution series of the GPR120 agonist.
- Place the plate in a fluorescent kinetic plate reader (e.g., FLIPR or FDSS).
- Establish a baseline fluorescence reading for a few seconds.
- Add the agonist to the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Plot the ΔF against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: β-Arrestin 2 Recruitment Assay
This protocol describes a common method to measure the interaction between GPR120 and β-arrestin 2 using an enzyme fragment complementation (EFC) assay (e.g., PathHunter assay).[3][4][5][22][23]
1. Cell Seeding:
- Use a cell line co-expressing GPR120 fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
- Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.
2. Agonist Treatment:
- Prepare a serial dilution of the GPR120 agonist.
- Add the agonist to the cells and incubate for 60-90 minutes at 37°C.
3. Detection:
- Add the detection reagent containing the substrate for the complemented enzyme (β-galactosidase).
- Incubate for 60 minutes at room temperature in the dark.
4. Signal Measurement and Analysis:
- Measure the chemiluminescent signal using a plate reader.
- Plot the signal against the agonist concentration and calculate the EC50 value.
Protocol 4: GLP-1 Secretion Assay
This protocol details the in vitro measurement of GLP-1 release from enteroendocrine cells.[9][15][24][25]
1. Cell Culture:
- Culture an enteroendocrine cell line (e.g., STC-1 or NCI-H716) in the appropriate medium.
2. Stimulation:
- Wash the cells with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 30 minutes.
- Replace the buffer with fresh buffer containing the GPR120 agonist at various concentrations.
- Incubate for 1-2 hours at 37°C.
3. Sample Collection and Analysis:
- Collect the supernatant from each well.
- Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the GLP-1 concentration to the total protein content of the cells in each well.
- Plot the normalized GLP-1 secretion against the agonist concentration.
Protocol 5: GLUT4 Translocation Assay
This protocol describes a method to quantify the movement of GLUT4 to the cell surface using flow cytometry.[7][8][11][17][26]
1. Cell Preparation:
- Use a cell line expressing GLUT4 with an exofacial epitope tag (e.g., myc-tagged GLUT4 in L6 myoblasts).
- Serum-starve the cells overnight.
2. Agonist Stimulation:
- Treat the cells with the GPR120 agonist for the desired time.
3. Immunostaining:
- Without permeabilizing the cells, incubate with a primary antibody against the exofacial tag (e.g., anti-myc antibody) for 1 hour at 4°C.
- Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at 4°C in the dark.
4. Flow Cytometry:
- Detach the cells and resuspend in PBS.
- Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.
5. Data Analysis:
- Calculate the mean fluorescence intensity (MFI) for each condition.
- Express the GLUT4 translocation as the fold change in MFI relative to the unstimulated control.
Conclusion
The activation of GPR120 by agonists triggers a complex and cell-type-specific network of downstream signaling events. The Gαq/11 pathway primarily mediates metabolic effects, including enhanced glucose uptake and incretin secretion, while the β-arrestin 2 pathway is crucial for the receptor's potent anti-inflammatory actions. A thorough understanding of these signaling targets and the methodologies to study them is paramount for the successful development of novel GPR120-based therapeutics for metabolic and inflammatory disorders. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. bms.kr [bms.kr]
- 7. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative measurement of GLUT4 translocation to the plasma membrane by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. researchgate.net [researchgate.net]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 24. glucagon.com [glucagon.com]
- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 26. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist-Mediated Gq/11 Protein Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of G protein-coupled receptor 120 (GPR120) activation by agonists and its subsequent coupling to the Gq/11 protein signaling cascade. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a critical regulator of metabolic and inflammatory processes, making it a promising therapeutic target for conditions such as type 2 diabetes and obesity.[1][2] This document provides a detailed overview of the signaling pathways, quantitative data on agonist activity, and comprehensive experimental protocols for studying GPR120-Gq/11 coupling.
The GPR120-Gq/11 Signaling Pathway
Upon binding of an agonist, such as the endogenous long-chain fatty acids (LCFAs) or synthetic compounds like TUG-891, GPR120 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11.[2][3][4] This interaction catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of downstream effector enzymes.
The primary effector of activated Gαq/11 is Phospholipase C-β (PLC-β).[2][5] PLC-β then translocates to the plasma membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9]
IP3-Mediated Calcium Mobilization: As a soluble molecule, IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER).[6][7][8] This binding opens the IP3R calcium channels, resulting in a rapid efflux of stored Ca2+ from the ER into the cytosol, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[3][8][10] This rise in cytosolic Ca2+ is a hallmark of Gq/11 activation and can be experimentally measured to quantify receptor activation.
DAG-Mediated Signaling: DAG remains in the plasma membrane and activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, influencing cellular processes like cell growth, differentiation, and metabolism.[6][7]
It is important to note that GPR120 can also couple to other signaling pathways, including the β-arrestin pathway, which is primarily associated with its anti-inflammatory effects.[1][11][12] The preferential coupling to either Gq/11 or β-arrestin can be agonist-dependent ("biased agonism") and cell-type specific.[13][14]
Figure 1: GPR120-Gq/11 signaling cascade.
Quantitative Data for GPR120 Agonists
The potency and efficacy of GPR120 agonists are typically quantified using in vitro functional assays that measure the downstream consequences of Gq/11 activation, such as intracellular calcium mobilization or IP1 accumulation. The half-maximal effective concentration (EC50) is a common metric used to express the potency of an agonist.
| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | HEK293 | Human | 43.7 | [15][16] |
| TUG-891 | β-arrestin-2 Recruitment | - | Human | ~350 | [17] |
| TUG-891 | β-arrestin-2 Recruitment | - | Mouse | ~350 | [17] |
| Compound 10k | Calcium Mobilization | - | Human | < 200 | [18] |
| Compound 14d | Calcium Mobilization | - | Human | < 200 | [18] |
| GW9508 | Calcium Mobilization | Stably Expressing Cells | Human | Similar to Cynomolgus Monkey | [19] |
| Long-chain unsaturated fatty acids | Calcium Mobilization | - | Human (short form) | Higher than long form | [19] |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR120 activation.[20][21] Fluorescence-based methods using calcium-sensitive dyes and a plate reader like the Fluorometric Imaging Plate Reader (FLIPR) are commonly employed.[20][21][22]
Materials:
-
HEK293 cells transiently or stably expressing GPR120
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage)
-
GPR120 agonist solutions of varying concentrations
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed GPR120-expressing cells into microplates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
-
Agonist Preparation: Prepare serial dilutions of the GPR120 agonist in the assay buffer in a separate plate.
-
Fluorescence Measurement:
-
Place both the cell plate and the agonist plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument's automated pipettor adds the agonist solution to the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is calculated for each agonist concentration.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 2: Calcium mobilization assay workflow.
IP1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[23][24] The IP-One HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a widely used competitive immunoassay for this purpose.[23][25][26]
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET). In the absence of cellular IP1, a terbium cryptate-labeled anti-IP1 antibody (donor) binds to a d2-labeled IP1 analog (acceptor), resulting in a high FRET signal. When cells are stimulated with a GPR120 agonist, the produced IP1 competes with the d2-labeled IP1 for binding to the antibody, leading to a decrease in the FRET signal that is proportional to the amount of IP1 produced.[23][25]
Materials:
-
GPR120-expressing cells
-
Stimulation buffer
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
GPR120 agonist solutions
-
White 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Stimulation:
-
Dispense cells into the microplate.
-
Add the stimulation buffer containing LiCl and varying concentrations of the GPR120 agonist.
-
Incubate at 37°C for a specified time (e.g., 1 hour) to allow for IP1 accumulation.[26]
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells to lyse the cells and initiate the competitive binding reaction.
-
Incubate at room temperature for 1 hour or as recommended by the kit manufacturer.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
The signal is inversely proportional to the IP1 concentration.
-
Use a standard curve to convert the signal ratio to IP1 concentration.
-
Plot the IP1 concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Figure 3: IP1 accumulation assay workflow.
Conclusion
The coupling of GPR120 to Gq/11 proteins represents a key signaling axis with significant therapeutic potential. Understanding the intricacies of this pathway and the ability to quantitatively assess the activity of novel agonists are crucial for the development of effective drugs targeting GPR120. The experimental protocols detailed in this guide provide robust methods for characterizing the pharmacology of GPR120 agonists and advancing our understanding of their mechanism of action.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: IP3/DAG Signaling Pathway [jove.com]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 10. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americapeptides.com [americapeptides.com]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. bmglabtech.com [bmglabtech.com]
GPR120 Agonist 5: A Deep Dive into its Therapeutic Potential for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for type 2 diabetes (T2DM).[1][2][3][4] This G-protein coupled receptor is activated by long-chain free fatty acids, particularly omega-3 fatty acids, and plays a pivotal role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammation.[1][4][5] This technical guide provides a comprehensive overview of the role of GPR120 agonists, with a focus on their mechanism of action, quantitative effects, and the experimental protocols used to elucidate their function in the context of T2DM.
Core Mechanisms of GPR120 Agonism in Type 2 Diabetes
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that contribute to its anti-diabetic effects. These effects are primarily mediated through two distinct signaling pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.[6][7]
1. Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: GPR120 is highly expressed in enteroendocrine L-cells of the intestine.[6][8] Upon agonist binding, the Gαq/11 pathway is activated, leading to an increase in intracellular calcium levels.[1][9] This calcium influx stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin (B1656795) hormone.[8][10][11] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and promotes β-cell proliferation and survival.[1][8][12]
2. Anti-Inflammatory Effects: Chronic low-grade inflammation is a key contributor to insulin resistance in T2DM.[9] GPR120 activation in macrophages exerts potent anti-inflammatory effects primarily through the β-arrestin 2 signaling pathway.[7][13][14] The agonist-bound GPR120 recruits β-arrestin 2, which then interacts with TAB1, inhibiting the downstream activation of pro-inflammatory signaling molecules like NF-κB and JNK.[7][9][13]
3. Enhanced Insulin Sensitivity and Glucose Uptake: GPR120 activation in adipocytes enhances insulin sensitivity and promotes glucose uptake.[13] This is achieved through the Gαq/11-mediated activation of the PI3K/Akt pathway, which leads to the translocation of GLUT4 to the cell membrane.[3][9]
Quantitative Effects of GPR120 Agonists
The following tables summarize the quantitative data from various studies on the effects of GPR120 agonists.
Table 1: In Vitro Efficacy of GPR120 Agonists
| Agonist | Cell Line | Assay | Endpoint | Result |
| TUG-891 | BRIN-BD11 | Insulin Secretion | Insulin Release | Dose-dependent increase (P < 0.05 - P < 0.001)[15] |
| BRIN-BD11 | ERK1/2 Phosphorylation | pERK1/2 levels | 31% increase at 5.6mM glucose (P < 0.05)[15] | |
| GSK137647 | Rat/Mouse Islets, INS-1E | Insulin Secretion | Insulin Release | Augmented insulin release[16] |
| BRIN-BD11 | AKT1/2/3 Expression | Protein Levels | Increased expression at 16.7mM glucose (P < 0.05)[15] | |
| Compound 11b | CHO-K1 (hGPR120) | GPR120 Activation | EC50 | 0.028 ± 0.003 µM[11] |
| DFL23916 | Human NCI-H716 cells | GLP-1 Secretion | GLP-1 Release | Most effective compared to ALA, TUG-891, and GW9508[17] |
| Alpha-Linolenic Acid (A-LA) | BRIN-BD11 | Insulin Secretion | Insulin Release | Dose-dependent increase (P < 0.05 - P < 0.001)[15] |
Table 2: In Vivo Efficacy of GPR120 Agonists in Animal Models of Diabetes
| Agonist | Animal Model | Administration | Key Findings |
| GSK137647A (30 mg/kg) | HFD/STZ T2DM Mice | Oral | Improved postprandial hyperglycemia and augmented insulin secretion[16] |
| DHA (30 mg/kg) | HFD/STZ T2DM Mice | Oral | Improved postprandial hyperglycemia and augmented insulin secretion[16] |
| Compound 5g | Normal C57BL/6 Mice | Oral | Dose-dependent improvement in oral glucose tolerance[8] |
| Diet-Induced Obese Mice | Oral | Promoted insulin secretion[8] | |
| Compound 11b | Normal Mice | Oral | Dose-dependent reduction in blood glucose[11] |
| Diet-Induced Obese (DIO) Mice | Oral | Good anti-hyperglycemic effects; significantly increased insulin levels[11] | |
| DFL23916 | Healthy Mice | Oral | Significantly increased GLP-1 portal vein levels[17] |
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by GPR120 activation.
Caption: GPR120 dual signaling pathways in response to agonist binding.
Experimental Workflow: In Vivo Glucose Tolerance Test
This diagram outlines a typical workflow for an oral glucose tolerance test (OGTT) in a mouse model of type 2 diabetes.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
In Vitro Insulin Secretion Assay
-
Cell Line: INS-1E (rat insulinoma cell line) or isolated rodent islets.
-
Protocol:
-
Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Seed cells into 24-well plates and allow them to adhere and grow to a desired confluency.
-
Prior to the assay, wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours.
-
Replace the pre-incubation buffer with fresh KRBB containing low (e.g., 5.6 mM) or high (e.g., 16.7 mM) glucose, along with the GPR120 agonist at various concentrations or a vehicle control.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant and measure insulin concentration using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Normalize insulin secretion to total protein content or DNA content of the cells in each well.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Diet-induced obese (DIO) mice or HFD/STZ-induced diabetic mice.
-
Protocol:
-
House animals under standard conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Fast the animals for 6 hours prior to the experiment.
-
Administer the GPR120 agonist (e.g., 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally via gavage.
-
After 1 hour, administer an oral glucose load (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels immediately using a glucometer.
-
Separate serum from blood samples to measure insulin levels using ELISA or RIA.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
Conclusion
GPR120 agonists represent a promising, multi-faceted approach for the treatment of type 2 diabetes. Their ability to simultaneously enhance incretin secretion, reduce inflammation, and improve insulin sensitivity positions them as a valuable area of research and development. The data and protocols presented in this guide offer a foundational understanding for scientists and researchers working to further elucidate the therapeutic potential of targeting GPR120 in metabolic diseases. Further investigation into the development of potent and selective GPR120 agonists with favorable pharmacokinetic profiles is warranted to translate these preclinical findings into clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. portlandpress.com [portlandpress.com]
- 17. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of GPR120 Agonists on GLP-1 Secretion
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism of action, experimental protocols, and quantitative effects of synthetic GPR120 agonists on Glucagon-Like Peptide-1 (GLP-1) secretion. While direct academic studies on "GPR120 Agonist 5" are limited, this document leverages data from well-characterized GPR120 agonists to provide a comprehensive technical overview. "this compound" is reported to be an agonist for GPR120 with an EC50 of 1.2 μM, and it is known to promote the release of GLP-1.[1][2][3]
Introduction to GPR120 and its Role in GLP-1 Secretion
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids.[4] It is highly expressed in various tissues, including adipocytes, macrophages, and, critically for metabolic regulation, in enteroendocrine L-cells of the gastrointestinal tract.[5][6] The activation of GPR120 in these L-cells is a key mechanism for nutrient-stimulated secretion of GLP-1, an incretin (B1656795) hormone with profound effects on glucose homeostasis.[6][7]
GLP-1 enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and delays gastric emptying.[6][7] Consequently, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, with synthetic agonists being developed to harness its therapeutic potential.[6][8]
GPR120 Signaling Pathway for GLP-1 Secretion
The primary signaling cascade initiated by GPR120 activation in enteroendocrine cells involves the Gαq subunit of the heterotrimeric G-protein. This leads to a rise in intracellular calcium, which is the ultimate trigger for the exocytosis of GLP-1-containing granules.[2][4] The pathway is detailed in the diagram below.
Caption: GPR120 signaling cascade leading to GLP-1 secretion in enteroendocrine L-cells.
Quantitative Data on GPR120 Agonist-Induced GLP-1 Secretion
The following table summarizes the quantitative effects of various synthetic GPR120 agonists on GLP-1 secretion from published studies. This data provides a benchmark for evaluating novel GPR120 agonists.
| Agonist | Cell Line / Animal Model | Concentration / Dose | Effect on GLP-1 Secretion | Reference |
| TUG-891 | STC-1 (murine EEC) | 30 µM | Significant increase (P < 0.001) vs. vehicle | [9] |
| TUG-891 | GLUTag (murine EEC) | 30 µM | Significant increase (P < 0.01) vs. vehicle | [9] |
| Metabolex-36 | STC-1 (murine EEC) | 1 µM | ~2.5-fold increase vs. vehicle | [10] |
| Metabolex-36 | C57BL/6J Mice (in vivo) | 100 mg/kg (oral) | Significant increase in total plasma GLP-1 vs. vehicle | [10] |
| AZ13581837 | STC-1 (murine EEC) | 1 µM | ~2-fold increase vs. vehicle | [10] |
| AZ13581837 | C57BL/6J Mice (in vivo) | 18 mg/kg (oral) | Significant increase in total plasma GLP-1 vs. vehicle | [10] |
| GSK137647A | Mouse Circumvallate Papillae (ex vivo) | 50 µM | ~2-fold increase vs. control | [11] |
| CpdA | C57BL/6J Mice on HFD (in vivo) | 30 mg/kg in diet | No significant effect on total or active GLP-1 | [12] |
Note: EEC stands for Enteroendocrine Cell Line. HFD stands for High-Fat Diet. The effect of CpdA highlights that not all GPR120 agonists may robustly stimulate GLP-1 secretion in vivo, suggesting pathway bias or other regulatory mechanisms.
Detailed Experimental Protocols
In Vitro GLP-1 Secretion Assay using STC-1 Cells
This protocol is a standard method for assessing the direct effect of a GPR120 agonist on GLP-1 secretion from an established murine enteroendocrine L-cell model.[1]
A. Cell Culture and Seeding:
-
Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Two days prior to the experiment, seed 2 x 10^6 STC-1 cells in 6-cm dishes to achieve approximately 80% confluency on the day of the assay.[1]
B. Secretion Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with 3 ml of HEPES buffer (or a similar balanced salt solution).[1]
-
Pre-incubate the cells in 3 ml of fresh HEPES buffer for 30 minutes in a standard tissue culture incubator (37°C, 5% CO2).[1]
-
Aspirate the pre-incubation buffer and add the treatment buffer containing the GPR120 agonist at various concentrations (e.g., 0.1 µM to 30 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period, typically ranging from 15 minutes to 2 hours.[1]
-
After incubation, collect the supernatant (e.g., 600 µl) into a fresh microcentrifuge tube on ice.[1]
-
To prevent GLP-1 degradation, immediately add a DPP-4 inhibitor (e.g., to a final concentration of 100 µM PMSF or a specific DPP-4 inhibitor).[1]
-
Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.[1]
-
Transfer the clear supernatant to a new tube for analysis. Samples can be stored at -80°C.[1]
C. GLP-1 Quantification:
-
Measure the concentration of active or total GLP-1 in the collected supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Assessment of GLP-1 Secretion in Mice
This protocol describes how to measure the effect of an orally administered GPR120 agonist on plasma GLP-1 levels in mice.[10]
A. Animal Handling and Dosing:
-
Use male C57BL/6J mice, randomized by body weight.
-
Fast the mice overnight (approximately 16 hours) before the experiment.[10]
-
Prepare the GPR120 agonist in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween-80).
-
Administer the agonist or vehicle control via oral gavage at a specific dose (e.g., 10-100 mg/kg).[10]
B. Blood Sampling:
-
At a predetermined time point after dosing (e.g., 30 or 60 minutes), collect blood from the mice.[10] The tail vein or saphenous vein can be used for sampling.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Immediately place the blood samples on ice and then centrifuge to separate the plasma.
C. GLP-1 Quantification:
-
Measure total or active GLP-1 levels in the plasma samples using a sensitive and specific ELISA kit.[13]
-
Compare the GLP-1 levels in the agonist-treated group to the vehicle-treated group to determine the effect.
Experimental and Logical Workflow
The development and characterization of a GPR120 agonist for its GLP-1 secreting properties typically follows a multi-stage process, from initial in vitro screening to in vivo validation of its metabolic effects.
Caption: A typical workflow for evaluating a novel GPR120 agonist's effect on GLP-1 secretion.
References
- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wjgnet.com [wjgnet.com]
- 8. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-mediated release of GLP-1 by mouse taste buds from circumvallate papillae: putative involvement of GPR120 and impact on taste sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assays for GPR120 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolic and inflammatory processes.[1] Activated by long-chain fatty acids, GPR120 has emerged as a promising therapeutic target for type 2 diabetes, obesity, and inflammatory diseases.[2] GPR120 activation initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the Gαq/11 pathway, which leads to an increase in intracellular calcium, and the β-arrestin pathway, which is involved in anti-inflammatory responses.[3][4]
This document provides detailed protocols for key in vitro assays to characterize the activity of a novel GPR120 agonist, referred to herein as "GPR120 Agonist 5." The protocols for a Calcium Mobilization Assay and a β-Arrestin Recruitment Assay are outlined below. These assays are fundamental in determining the potency and efficacy of new chemical entities targeting GPR120.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist like "this compound" triggers two primary signaling cascades within the cell. The canonical pathway involves the coupling to the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. A secondary pathway involves the recruitment of β-arrestin 2 to the activated receptor, which can lead to receptor internalization and downstream signaling events associated with anti-inflammatory effects.[5][6]
Data Presentation
The potency of "this compound" and other reference compounds is summarized in the tables below. EC50 values, representing the concentration of an agonist that gives half-maximal response, are provided for both the calcium mobilization and β-arrestin recruitment assays.
Table 1: Potency of GPR120 Agonists in Calcium Mobilization Assay
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | CHO-K1 expressing hGPR120 | TBD | This Study |
| TUG-891 | CHO cells expressing hGPR120 | 43.7 | [1] |
| GW9508 | CHO-K1 cells expressing hGPR120 | ~180 | [7] |
| Compound A | HEK293 cells expressing hGPR120 | ~24 | [6] |
Table 2: Potency of GPR120 Agonists in β-Arrestin Recruitment Assay
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | CHO-K1 expressing hGPR120-PK and β-arrestin-EA | TBD | This Study |
| TUG-891 | U2OS cells expressing hGPR120 | ~30 | [5] |
| Compound A | CHO-K1 cells expressing hGPR120 | 350 | [6][8] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR120 by an agonist. It is a direct measure of the Gαq/11 signaling pathway.
Materials:
-
CHO-K1 cells stably expressing human GPR120 (hGPR120)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
"this compound" and reference compounds (e.g., TUG-891)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Culture CHO-K1-hGPR120 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 3X concentrated stock of "this compound" and reference compounds in assay buffer.
-
Perform serial dilutions to create a range of concentrations for generating a dose-response curve.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the 3X compound solution to the corresponding wells.
-
Continuously measure the fluorescence signal for at least 3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin upon agonist stimulation. It is a key indicator of the receptor's potential to mediate anti-inflammatory effects. A common method is the PathHunter® β-arrestin assay.
Materials:
-
CHO-K1 cells engineered to co-express a ProLink (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin 2.
-
Cell plating medium.
-
"this compound" and reference compounds.
-
PathHunter® detection reagents.
-
White, solid-bottom 96-well assay plates.
-
Chemiluminescence plate reader.
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved PathHunter® GPR120 cells according to the manufacturer's protocol.
-
Plate the cells in a white, solid-bottom 96-well plate at the recommended density.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of "this compound" and reference compounds in the appropriate assay buffer.
-
Add the diluted compounds to the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data (e.g., relative light units) to the response of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interpriseusa.com [interpriseusa.com]
Application Notes and Protocols for Efficacy Testing of GPR120 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes mellitus.[1][2][3] GPR120 is activated by long-chain fatty acids and mediates various physiological processes, such as stimulating glucagon-like peptide-1 (GLP-1) secretion, promoting insulin (B600854) sensitivity, and exerting anti-inflammatory effects.[4][5][6] GPR120 agonists, therefore, hold significant potential for the treatment of metabolic disorders.[2][3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of a novel GPR120 agonist, designated "Agonist 5," using established animal models of metabolic disease. The primary model described is the diet-induced obesity (DIO) mouse model, which closely mimics the pathophysiology of human obesity and insulin resistance.[7][8]
GPR120 Signaling Pathway
Activation of GPR120 by an agonist like "Agonist 5" initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Another important pathway involves the recruitment of β-arrestin 2, which mediates the anti-inflammatory effects of GPR120.
Caption: GPR120 signaling pathways activated by an agonist.
Animal Model for Efficacy Testing: Diet-Induced Obesity (DIO) Mouse Model
The DIO mouse model is the most widely used preclinical model to study obesity and its metabolic complications.[7][8] This model effectively recapitulates key features of human metabolic syndrome, including weight gain, insulin resistance, and glucose intolerance.[8]
Protocol for Induction of Diet-Induced Obesity
-
Animal Selection: Start with 6-week-old male C57BL/6J mice.[9]
-
Housing: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[10]
-
Diet: Provide mice with a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, ad libitum.[9] A control group should be fed a standard chow diet (10% kcal from fat).[7]
-
Duration: Continue the HFD feeding for 12-16 weeks to induce the obese phenotype.[7][10]
-
Monitoring: Monitor body weight and food intake weekly.[10] After the induction period, DIO mice will exhibit a significant increase in body weight (typically 20-30% more than the control group) and develop hyperglycemia and insulin resistance.[7]
Efficacy Testing Protocols
Once the DIO phenotype is established, "Agonist 5" can be administered to evaluate its therapeutic effects. The following are key efficacy endpoints and the protocols to measure them.
Experimental Workflow
Caption: General workflow for efficacy testing of "Agonist 5".
Oral Glucose Tolerance Test (oGTT)
The oGTT assesses the ability of the body to clear a glucose load from the bloodstream and is a primary measure of glucose tolerance.[11]
Protocol:
-
Fasting: Fast the mice overnight (approximately 16 hours) or for 6 hours, ensuring free access to water.[12][13]
-
Baseline Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample using a glucometer.[14][15]
-
Agonist Administration: Orally administer "Agonist 5" or vehicle control to the respective groups of mice.[1]
-
Glucose Challenge: After 30 minutes, administer a 2 g/kg body weight bolus of glucose via oral gavage.[16]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from the tail vein.[14][15][17]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group. A significant reduction in the AUC for the "Agonist 5" treated group compared to the vehicle group indicates improved glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity.[18]
Protocol:
-
Fasting: Fast the mice for 4-6 hours.[18]
-
Baseline Glucose: Measure baseline blood glucose at time 0 from a tail vein blood sample.[14]
-
Insulin Injection: Administer an intraperitoneal (IP) injection of human insulin at a dose of 0.75 U/kg body weight.[14][19]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-insulin injection.[12][14]
-
Data Analysis: Plot the percentage of initial blood glucose over time. A greater and more sustained decrease in blood glucose levels in the "Agonist 5" treated group indicates enhanced insulin sensitivity.
Data Presentation
The following tables present hypothetical but representative data for "Agonist 5" based on typical results for GPR120 agonists found in the literature.[1][4]
Table 1: Effect of "Agonist 5" on Body Weight and Fasting Blood Glucose in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Vehicle Control | 45.2 ± 2.1 | 48.5 ± 2.5 | +3.3 ± 0.8 | 165 ± 10 |
| "Agonist 5" (10 mg/kg) | 44.8 ± 2.3 | 45.1 ± 2.0 | +0.3 ± 0.5 | 130 ± 8 |
| "Agonist 5" (30 mg/kg) | 45.5 ± 1.9 | 44.9 ± 1.8 | -0.6 ± 0.6 | 115 ± 7 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of "Agonist 5" on Oral Glucose Tolerance Test (oGTT) in DIO Mice
| Treatment Group | AUC (mg/dL * min) |
| Vehicle Control | 30,000 ± 2,500 |
| "Agonist 5" (30 mg/kg) | 18,000 ± 1,800** |
Data are presented as mean ± SEM. **p < 0.01 compared to vehicle control.
Table 3: Effect of "Agonist 5" on Insulin Tolerance Test (ITT) in DIO Mice
| Treatment Group | Blood Glucose Nadir (% of baseline) |
| Vehicle Control | 65 ± 5 |
| "Agonist 5" (30 mg/kg) | 45 ± 4** |
Data are presented as mean ± SEM. **p < 0.01 compared to vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical efficacy testing of GPR120 agonists like "Agonist 5." The DIO mouse model, in conjunction with oGTT and ITT, offers a comprehensive assessment of the therapeutic potential of these compounds for the treatment of obesity and type 2 diabetes. The expected outcomes for an effective GPR120 agonist include improvements in glucose tolerance, enhanced insulin sensitivity, and a reduction in body weight and fasting blood glucose levels.
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 agonism as a countermeasure against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. mmpc.org [mmpc.org]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. protocols.io [protocols.io]
- 14. MPD: Schonfeld1: project protocol [phenome.jax.org]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. mmpc.org [mmpc.org]
Application Notes and Protocols: GPR120 Agonist 5 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1] Activated by long-chain fatty acids, GPR120 is involved in regulating glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][2] Its activation triggers multiple intracellular signaling cascades, making it a key interest in drug discovery for conditions like type 2 diabetes and obesity.[1][3] This document provides detailed protocols for analyzing the dose-response relationship of a novel GPR120 agonist, "Agonist 5," using a cell-based calcium mobilization assay.
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling pathways:
-
Gαq/11 Pathway: Upon agonist binding, GPR120 couples with the Gαq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). This increase in cytosolic calcium, along with DAG, activates downstream effectors like protein kinase C (PKC) and the MAP kinase/ERK cascade.[3][4][5][6]
-
β-Arrestin-2 Mediated Anti-inflammatory Pathway: GPR120 activation also promotes the recruitment of β-arrestin-2.[3][4] The GPR120/β-arrestin-2 complex can internalize and interact with TAB1, which inhibits the activation of TAK1.[4][5][7] This blockade of the TAK1 signaling cascade ultimately suppresses the pro-inflammatory NF-κB and JNK pathways.[4][5]
Experimental Protocol: Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to Agonist 5 in a cell line stably expressing human GPR120.
Materials:
-
HEK293 cells stably expressing human GPR120 (HEK293-hGPR120)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Agonist 5 stock solution (e.g., 10 mM in DMSO)
-
Positive control agonist (e.g., TUG-891)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hGPR120 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using trypsin.
-
Resuspend the cells in fresh media and count them.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of Agonist 5 in Assay Buffer. For a 10-point dose-response curve, you might prepare concentrations ranging from 100 µM to 1 nM.
-
Also, prepare dilutions of the positive control agonist.
-
Include a vehicle control (e.g., Assay Buffer with 0.1% DMSO).
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Program the instrument to take a baseline reading for 15-20 seconds.
-
The instrument's injector should then add 20 µL of the prepared compound dilutions to the respective wells.
-
Continue to record the fluorescence intensity for at least 60-90 seconds post-injection to capture the peak response.
-
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
Application Notes and Protocols: GPR120 Agonist 5 Administration in Diet-Induced Obese (DIO) Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a sensor for medium and long-chain unsaturated fatty acids.[1] It is implicated in a wide range of physiological processes, including the regulation of glucose metabolism, adipogenesis, and inflammation.[1][2] Activation of GPR120 has shown potential therapeutic benefits for metabolic disorders such as obesity and type 2 diabetes.[3][4] GPR120 signaling is associated with anti-inflammatory and insulin-sensitizing effects.[5]
The diet-induced obese (DIO) mouse model, particularly using the C57BL/6 strain, is a widely accepted preclinical model that recapitulates many features of human obesity and metabolic syndrome, including insulin (B600854) resistance and glucose intolerance.[6] This document provides detailed protocols for the administration of a synthetic GPR120 agonist, referred to herein as "Agonist 5," to DIO mice, along with methods for assessing its metabolic effects.
Section 1: GPR120 Signaling Pathways
GPR120 activation by a ligand, such as an omega-3 fatty acid or a synthetic agonist, triggers two primary downstream signaling cascades. The first is a Gαq/11-mediated pathway that activates phospholipase C (PLC), leading to increased intracellular calcium and activation of pathways like PI3K/Akt, which promotes glucose uptake.[2][5] The second major pathway is G-protein independent and involves β-arrestin-2. The ligand-activated GPR120-β-arrestin-2 complex can inhibit key pro-inflammatory signaling molecules, such as NF-κB and JNK, thereby exerting potent anti-inflammatory effects.[2][3]
Caption: GPR120 signaling cascades in metabolic regulation.
Section 2: Experimental Protocols
This section details the necessary protocols for inducing obesity in mice, administering GPR120 Agonist 5, and performing subsequent metabolic analyses.
Protocol 2.1: Induction of Diet-Induced Obesity (DIO)
-
Animal Model : Male C57BL/6J mice, aged 6-8 weeks at the start of the diet, are commonly used as they are susceptible to developing obesity, insulin resistance, and glucose intolerance.[6][7][8]
-
Housing : House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[9]
-
Dietary Regimen :
-
DIO Group : Feed mice a high-fat diet (HFD) ad libitum. Diets containing 40-60% kcal from fat are standard.[7][10] For example, Research Diets D12492 (60% kcal fat) or Teklad TD.06414 (60% kcal fat) are frequently used.[8][11]
-
Control Group : Feed a control group a standard chow or a low-fat diet (e.g., 10% kcal from fat) to match the HFD.[7]
-
-
Duration : Continue the HFD feeding for 15-20 weeks. This duration is typically sufficient to induce a significant increase in body weight (20-30% greater than controls), hyperglycemia, and insulin resistance.[7][8]
-
Monitoring : Record body weight and food intake weekly.[9] HFDs can be oily and should be replaced 2-3 times per week to prevent spoilage.[11]
Protocol 2.2: this compound Administration
-
Acclimatization and Randomization : After the HFD induction period (15-20 weeks), randomize the obese mice into vehicle control and treatment groups based on body weight to ensure even distribution.[9]
-
Agonist Preparation : Prepare Agonist 5 in a suitable vehicle (e.g., 0.5% methylcellulose). The specific vehicle should be determined based on the agonist's solubility and properties.
-
Dosage and Administration :
-
Administer Agonist 5 daily via oral gavage.
-
Dosages reported in the literature for various synthetic agonists range from 0.1 µmol/kg to 90 mg/kg.[10][12] A dose-response study may be necessary to determine the optimal dose for Agonist 5. For example, a study with a GPR120 agonist named "compound A" used a dose of 30 mg/kg.[8]
-
The vehicle control group should receive an equivalent volume of the vehicle via oral gavage.
-
-
Treatment Duration : Treat the mice for 3 to 5 weeks.[8][10] Continue monitoring body weight and food consumption during the treatment period.
Protocol 2.3: Metabolic Phenotyping
Perform the following tests after the treatment period to assess metabolic outcomes.
Oral Glucose Tolerance Test (OGTT) :
-
Fast mice for 6 hours (e.g., 7:30 AM – 1:30 PM).[9]
-
Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.
-
Administer a 2 g/kg glucose solution orally (gavage).[13]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.[9] Plasma can also be collected to measure insulin levels.[13]
Insulin Tolerance Test (ITT) :
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (Time 0).
-
Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Caption: Workflow for evaluating this compound in DIO mice.
Section 3: Expected Outcomes and Data Presentation
Treatment with a selective GPR120 agonist in DIO mice is expected to produce several beneficial metabolic effects. These include improved glucose tolerance, increased insulin sensitivity, and potentially reduced body weight or fat mass.[8][12] Furthermore, agonists may decrease hepatic steatosis and reduce levels of circulating lipids.[8][10]
Table 1: Representative Effects of GPR120 Agonist "CpdA" on Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + CpdA (30 mg/kg) | Outcome | Reference |
| Body Weight | No significant change | No significant change vs. Vehicle | Agonist did not affect body weight in this study. | [8] |
| Glucose Tolerance (OGTT) | Markedly impaired | Significantly improved glucose clearance. | Improved glucose tolerance. | [8] |
| Fasting Insulin | Elevated | Significantly decreased | Reduced hyperinsulinemia. | [8] |
| Insulin Tolerance (ITT) | Insulin resistant | Markedly improved insulin sensitivity. | Increased insulin sensitivity. | [8] |
| Liver Triglycerides | Elevated | Significantly decreased | Reduced hepatic steatosis. | [8] |
Table 2: Effects of GPR120 Agonist "CpdA" with Sitagliptin in HFD-Fed Mice
| Parameter | HFD + Sitagliptin | HFD + Sitagliptin + CpdA (0.1µmol/kg) | Outcome of Combination | Reference |
| Insulin Release | Increased | Further increased by 44% vs. Sitagliptin alone. | Enhanced insulin secretion. | [12] |
| Fat Mass | - | Significantly reduced vs. Sitagliptin alone. | Reduced adiposity. | [12] |
| LDL-Cholesterol | Reduced | Marked reduction (89% total). | Improved lipid profile. | [12] |
| Beta-Cell Proliferation | Increased | Significantly elevated rates. | Promoted beta-cell health. | [12] |
| Circulating GLP-1 | Increased | Further increased by 38%. | Enhanced incretin (B1656795) effect. | [12] |
References
- 1. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mmpc.org [mmpc.org]
- 12. Positive interplay between FFAR4/GPR120, DPP-IV inhibition and GLP-1 in beta cell proliferation and glucose homeostasis in obese high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GPR120 Agonist-Induced Calcium Mobilization Assay
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids.[1][2] It has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[2][3][4] GPR120 is coupled to the Gαq protein subunit, and its activation by an agonist initiates a signaling cascade that leads to the release of calcium from intracellular stores.[5][6] This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to screen for and characterize GPR120 agonists.[7]
Principle of the Assay
The assay quantifies the activation of GPR120 by measuring changes in intracellular calcium concentration. Cells engineered to express GPR120 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7][8] Fluo-4 AM is a cell-permeable ester that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4.[7][9] In its unbound state, Fluo-4 exhibits minimal fluorescence. Upon binding to calcium released from the endoplasmic reticulum following GPR120 activation, the fluorescence of Fluo-4 increases significantly.[7] This change in fluorescence intensity, measured using a microplate reader, is directly proportional to the intracellular calcium concentration and serves as a readout for receptor activation.[10]
GPR120 Signaling Pathway
Activation of GPR120 by an agonist triggers the Gαq signaling pathway. The Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca2+) into the cytoplasm.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pa2online.org [pa2online.org]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Note: GPR120 Agonist Screening Using a β-Arrestin 2 Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for long-chain unsaturated fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2][3] GPR120 is highly expressed in adipose tissue and pro-inflammatory macrophages.[1][3] Upon activation by agonists, GPR120 can signal through both G protein-dependent and β-arrestin-dependent pathways.[4][5] The recruitment of β-arrestin 2 (β-arr2) to GPR120 is of significant interest as it mediates potent anti-inflammatory and insulin-sensitizing effects, making GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][4][5]
This application note provides a detailed protocol for a β-arrestin 2 recruitment assay to identify and characterize GPR120 agonists. The assay is based on the principle of enzyme fragment complementation (EFC), a robust and high-throughput screening method.[6][7][8]
GPR120 Signaling and β-Arrestin 2 Recruitment
Activation of GPR120 by an agonist leads to a conformational change in the receptor, facilitating its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin 2. The binding of β-arrestin 2 to the phosphorylated GPR120 sterically hinders further G protein coupling, leading to receptor desensitization and internalization.[9] Importantly, the GPR120-β-arrestin 2 complex acts as a scaffold for downstream signaling molecules. In macrophages, this complex interacts with TAB1, inhibiting the TAK1-mediated pro-inflammatory pathways (NF-κB and JNK), thereby exerting anti-inflammatory effects.[1][4][5]
The discovery of biased agonists, which preferentially activate either G protein or β-arrestin pathways, has opened new avenues for targeted drug development.[6][10][11][12] A β-arrestin recruitment assay is therefore a critical tool to identify such biased ligands for GPR120.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR120 Agonist 5 in HEK293 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It has emerged as a significant therapeutic target for metabolic conditions such as type 2 diabetes and obesity, as well as inflammatory diseases.[1][3][4] GPR120 activation triggers a cascade of intracellular signals that mediate beneficial anti-inflammatory and insulin-sensitizing effects.[1][5][6]
The Human Embryonic Kidney 293 (HEK293) cell line is a widely used in vitro model system for studying GPR120 signaling. These cells are readily transfected, allowing for stable or transient expression of the GPR120 receptor, which they do not endogenously express at high levels. This provides a clean background to investigate specific receptor-mediated signaling pathways upon stimulation with agonists like GPR120 Agonist 5.[4][7]
These application notes provide a summary of the signaling pathways activated by this compound in HEK293 cells, quantitative data for its activity, and detailed protocols for key functional assays.
GPR120 Signaling Pathways in HEK293 Cells
Upon binding of this compound, the receptor activates two primary signaling cascades within HEK293 cells: the Gαq/11 pathway and the β-arrestin pathway.
-
Gαq/11 Signaling Pathway: GPR120 couples to Gαq/11 proteins.[5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][8] This rapid increase in intracellular calcium is a hallmark of GPR120 activation.
-
β-Arrestin 2 Recruitment: Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2.[5][6] This interaction is crucial for receptor desensitization and internalization.[6] Furthermore, β-arrestin 2 can act as a scaffold for other signaling proteins, such as those in the MAP kinase pathway (e.g., ERK), and can mediate signaling independently of G-proteins.[5][9]
Data Presentation: this compound Activity Profile
The following table summarizes the typical potency of a synthetic GPR120 agonist in various functional assays conducted in HEK293 cells stably expressing human GPR120.
| Assay Type | Parameter | Typical Value (EC50) | Cell Line | Reference |
| Calcium Mobilization | Intracellular Ca2+ Release | ~25 nM | HEK293-hGPR120 | [5] |
| β-Arrestin 2 Recruitment | Protein-Protein Interaction | ~350 nM | HEK293-hGPR120 | [5] |
| IP3 Production | Second Messenger Generation | Concentration-dependent increase | HEK293-hGPR120 | [5] |
| SRE-Luciferase Reporter | Transcriptional Activation | More potent than DHA | HEK293-mGPR120 | [5] |
Note: EC50 values are illustrative and can vary based on specific experimental conditions and the agonist used. Data is based on the activity of Compound A (cpdA) as a representative potent synthetic agonist.[5]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound in HEK293 cells expressing GPR120.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is a primary method to confirm the functional activation of the Gαq/11 pathway by this compound.
Materials:
-
HEK293 cells stably expressing human GPR120 (HEK293-hGPR120)
-
Cell culture medium: DMEM, 10% FBS, Penicillin/Streptomycin, selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Workflow Diagram:
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touchstonelabs.org [touchstonelabs.org]
Application Notes and Protocols for In Vivo Studies with GPR120 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using GPR120 Agonist 5, a selective agonist for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammation.[1][2]
Introduction to GPR120
GPR120 is a receptor for long-chain fatty acids that, upon activation, initiates signaling cascades with beneficial metabolic and anti-inflammatory effects.[1] It is primarily expressed in adipose tissue, intestines, and immune cells.[1] Activation of GPR120 can lead to enhanced insulin sensitivity, increased glucose uptake, and suppression of pro-inflammatory pathways.[1][3] These characteristics make GPR120 agonists a compelling class of compounds for therapeutic development.
GPR120 Signaling Pathways
GPR120 activation triggers two main signaling pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.
-
Gαq/11 Pathway: Ligand binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is associated with metabolic effects such as stimulated glucose uptake.[3]
-
β-arrestin-2 Pathway: Upon activation, GPR120 can also recruit β-arrestin-2. The GPR120/β-arrestin-2 complex can interact with other proteins to mediate anti-inflammatory effects by inhibiting key pro-inflammatory signaling molecules like nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK).[1][5]
GPR120 Signaling Pathways
In Vivo Study Protocols
The following protocols are designed for preclinical in vivo studies in mouse models of metabolic diseases, such as diet-induced obesity (DIO) mice.
Animal Models
-
Species: Mouse (e.g., C57BL/6J)
-
Model: Diet-induced obese (DIO) mice are a common model. Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 15-20 weeks to induce obesity, insulin resistance, and glucose intolerance.[6]
-
Control Group: Mice fed a normal chow diet.
-
Vehicle Control: The vehicle used to dissolve this compound should be administered to a control group of HFD-fed mice. A common vehicle is 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water, or 10% DMSO in PBS.[7][8]
This compound Administration
-
Formulation: this compound should be dissolved in an appropriate vehicle.
-
Route of Administration: Oral gavage is a common and clinically relevant route.[7][8][9]
-
Dosage: The optimal dosage should be determined through dose-response studies. Based on literature for similar GPR120 agonists, a starting range of 10-100 mg/kg body weight can be considered.[10][11] For example, studies have used doses such as 30 mg/kg.[7]
-
Frequency: Daily administration is typical for chronic studies.[8]
Experimental Workflow
In Vivo Experimental Workflow
Key Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess glucose disposal and insulin secretion in response to an oral glucose challenge.
Protocol:
-
Fast mice for 6 hours (or overnight).[7]
-
Administer this compound or vehicle by oral gavage.
-
After 30-60 minutes, administer a glucose solution (2 g/kg body weight) orally.[7][11]
-
Collect blood samples from the tail vein at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]
-
Measure blood glucose levels using a glucometer.
-
Plasma can be collected for insulin measurement.
Insulin Tolerance Test (ITT)
The ITT is used to assess insulin sensitivity.
Protocol:
-
Fast mice for 6 hours.
-
Administer this compound or vehicle by oral gavage.
-
After a predetermined time, inject insulin (0.35-0.75 U/kg body weight) intraperitoneally.[6]
-
Collect blood samples from the tail vein at 0 (before insulin injection), 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Oral Glucose Tolerance Test (OGTT) Data
| Time (min) | Vehicle (Blood Glucose, mg/dL) | This compound (10 mg/kg) (Blood Glucose, mg/dL) | This compound (30 mg/kg) (Blood Glucose, mg/dL) |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| AUC |
Table 2: Insulin Tolerance Test (ITT) Data
| Time (min) | Vehicle (Blood Glucose, % of baseline) | This compound (10 mg/kg) (Blood Glucose, % of baseline) | This compound (30 mg/kg) (Blood Glucose, % of baseline) |
| 0 | 100 | 100 | 100 |
| 15 | |||
| 30 | |||
| 45 | |||
| 60 |
Table 3: Body Weight and Composition
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Fat Mass (g) | Lean Mass (g) |
| Chow Control | ||||
| HFD + Vehicle | ||||
| HFD + this compound (10 mg/kg) | ||||
| HFD + this compound (30 mg/kg) |
Additional Analyses
-
Biochemical Analysis: Measure plasma levels of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of genes related to inflammation (e.g., Tnf, Il6), glucose metabolism (e.g., Glut4), and adipogenesis in tissues like adipose tissue, liver, and muscle.
-
Histology: Perform histological analysis of tissues, such as H&E staining of the liver to assess steatosis and staining of adipose tissue to examine adipocyte size and inflammation.
Safety and Toxicology
Preliminary safety and toxicology studies should be conducted to assess any potential adverse effects of this compound. This may include monitoring for changes in animal behavior, food and water intake, and performing gross necropsy and histopathological examination of major organs.
By following these detailed protocols and application notes, researchers can effectively evaluate the in vivo efficacy of this compound as a potential therapeutic agent for metabolic diseases.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120 agonism as a countermeasure against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 10. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR120 Agonist 5 in Assessing Insulin Sensitivity in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1][2][3] Activation of GPR120 by synthetic agonists has been shown to exert potent anti-inflammatory and insulin-sensitizing effects.[2][4][5][6] These application notes provide detailed protocols for utilizing a selective GPR120 agonist, herein referred to as "GPR120 Agonist 5," to measure its effects on insulin (B600854) sensitivity in a murine model. The protocols focus on two key in vivo assays: the Glucose Tolerance Test (GTT) and the Insulin Tolerance Test (ITT).
GPR120 Signaling Pathway
GPR120 activation initiates a cascade of intracellular signaling events that contribute to improved insulin sensitivity and reduced inflammation. Upon ligand binding, GPR120 can signal through two primary pathways. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is involved in stimulating the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[2][7] The second pathway involves the recruitment of β-arrestin 2, which mediates the anti-inflammatory effects of GPR120 by inhibiting TAK1 and subsequent NF-κB and JNK signaling.[7][8][9]
Caption: GPR120 signaling pathways leading to improved insulin sensitivity.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Body Weight and Fasting Blood Glucose
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Vehicle Control | ||||
| This compound |
Table 2: Glucose Tolerance Test (GTT) Data
| Treatment Group | N | Blood Glucose (mg/dL) at Time (min) | Area Under the Curve (AUC) | |
| 0 | 15 | 30 | 60 | 120 |
| Vehicle Control | ||||
| This compound |
Table 3: Insulin Tolerance Test (ITT) Data
| Treatment Group | N | Blood Glucose (% of Baseline) at Time (min) | ||
| 0 | 15 | 30 | 60 | 90 |
| Vehicle Control | ||||
| This compound |
Experimental Protocols
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo assessment of this compound.
Protocol 1: Glucose Tolerance Test (GTT)
This test assesses the ability of mice to clear a glucose load from the bloodstream, providing an indication of overall glucose homeostasis.[10][11]
Materials:
-
This compound
-
Vehicle control solution
-
Sterile 20% D-glucose solution
-
Glucometer and test strips
-
Restraining device for mice
-
Oral gavage needles
-
Syringes
-
Scalpel or lancets for tail bleeding
-
Microcentrifuge tubes for blood collection (optional, for plasma analysis)
Procedure:
-
Animal Preparation:
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For diet-induced obesity models, feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce insulin resistance.
-
Administer this compound or vehicle control to the respective groups of mice for the desired treatment duration.
-
-
Fasting:
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein.
-
Gently restrain the mouse and make a small incision at the tip of the tail.
-
Collect a drop of blood and measure the glucose concentration using a glucometer. Record this as the 0-minute time point.
-
-
Glucose Administration:
-
Immediately after the baseline reading, administer a 2 g/kg body weight dose of the 20% D-glucose solution via oral gavage.[13]
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[10]
-
Measure and record the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for each mouse to quantify the glucose excursion.
-
Compare the AUC values between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A lower AUC in the treated group indicates improved glucose tolerance.
-
Protocol 2: Insulin Tolerance Test (ITT)
This test measures the rate of glucose clearance from the circulation in response to an exogenous insulin injection, providing a direct assessment of insulin sensitivity.[14][15]
Materials:
-
This compound
-
Vehicle control solution
-
Humulin R (or other regular human insulin)
-
Sterile saline (0.9%)
-
Glucometer and test strips
-
Restraining device for mice
-
Insulin syringes (29-31 gauge)
-
Scalpel or lancets for tail bleeding
Procedure:
-
Animal Preparation:
-
Follow the same animal preparation and treatment administration as described in the GTT protocol.
-
-
Fasting:
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood glucose reading from the tail vein as described in the GTT protocol.
-
-
Insulin Administration:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Calculate the blood glucose levels at each time point as a percentage of the baseline (0-minute) reading for each mouse.
-
Plot the mean percentage of baseline blood glucose versus time for each treatment group.
-
A more rapid and profound decrease in blood glucose in the this compound treated group indicates enhanced insulin sensitivity. The rate of glucose disappearance (kITT) can also be calculated for a more quantitative comparison.
-
Conclusion
The provided protocols and data presentation templates offer a comprehensive framework for evaluating the therapeutic potential of this compound in improving insulin sensitivity in murine models of metabolic disease. Careful execution of these experiments will yield valuable insights into the in vivo efficacy of the compound and its mechanism of action. Researchers should ensure that all animal procedures are performed in accordance with institutional guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. Glucose Tolerance Test in Mice [bio-protocol.org]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insulin Tolerance Test [protocols.io]
- 15. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 16. scribd.com [scribd.com]
- 17. mmpc.org [mmpc.org]
GPR120 Agonist 5 assessing anti-inflammatory effects in vitro
Application Note: GPR120 Agonist 5
Assessing Anti-Inflammatory Effects In Vitro
Introduction G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids, including omega-3 fatty acids.[1][2] It is predominantly expressed in adipose tissue, intestines, and various immune cells, particularly pro-inflammatory macrophages.[3][4] Activation of GPR120 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects, making it a promising therapeutic target for metabolic and inflammatory diseases like type 2 diabetes, obesity, and osteoarthritis.[3][4][5][6] this compound is a synthetic compound designed to selectively activate this receptor. This document provides detailed protocols for assessing the anti-inflammatory properties of this compound in vitro using common cell-based assays.
Mechanism of Anti-Inflammatory Action Upon binding of an agonist like this compound, the receptor initiates a signaling cascade that inhibits key pro-inflammatory pathways. A primary mechanism involves the recruitment of β-arrestin-2 to the activated receptor.[1][3] The GPR120/β-arrestin-2 complex is internalized and disrupts the pro-inflammatory signaling cascade by preventing the association of TAK1 (Transforming growth factor-β-activated kinase 1) with its binding partner TAB1.[3][7] This intervention effectively inhibits downstream activation of major inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are typically triggered by stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[3]
Caption: GPR120 anti-inflammatory signaling pathway.
Experimental Workflow
A general workflow for assessing the anti-inflammatory effects of this compound involves culturing an appropriate cell line, pre-treating the cells with the agonist, inducing an inflammatory response, and subsequently analyzing key inflammatory markers.
Caption: General experimental workflow.
Key Experimental Protocols
Cell Culture and Treatment
This protocol is based on the use of the THP-1 human monocytic cell line, which can be differentiated into macrophages and stimulated with LPS to induce a robust inflammatory response.[8]
-
Materials :
-
THP-1 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
-
-
Protocol :
-
Cell Seeding : Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in culture plates.
-
Differentiation : Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages. Incubate for 48 hours at 37°C, 5% CO₂.
-
Resting : After differentiation, remove the PMA-containing medium, wash the adherent macrophages gently with PBS, and add fresh serum-free medium. Allow cells to rest for 24 hours.
-
Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Inflammatory Stimulation : Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 4 hours for TNF-α measurement, 24 hours for IL-6/IL-1β).[8]
-
Sample Collection :
-
Supernatant : Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate : Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) for Western blot analysis.
-
-
Protocol: Pro-inflammatory Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[9][10]
-
Protocol :
-
Use commercially available ELISA kits for human TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.[11]
-
Plate Coating : Coat a 96-well plate with the capture antibody overnight at 4°C.[10]
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
Sample Incubation : Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate : Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes in the dark.
-
Substrate Addition : Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Reaction Stop : Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement : Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate cytokine concentrations by plotting a standard curve using the known concentrations of the recombinant cytokine standards.
-
-
Data Presentation :
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 15 ± 4 | 25 ± 7 | 10 ± 3 |
| LPS (100 ng/mL) | 1250 ± 98 | 850 ± 75 | 350 ± 41 |
| LPS + Agonist 5 (10 µM) | 620 ± 55 | 410 ± 42 | 170 ± 22 |
| LPS + Agonist 5 (100 µM) | 280 ± 31 | 150 ± 19 | 75 ± 11 |
Table 1: Hypothetical effect of this compound on LPS-induced cytokine secretion.
Protocol: NF-κB Activation Assay (p65 Translocation)
NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[12] This can be assessed by Western blotting of nuclear/cytoplasmic fractions or by immunofluorescence microscopy.[13][14][15]
-
Protocol (Western Blot) :
-
Collect cell lysates from treated cells as described in Protocol 1.
-
Separate the nuclear and cytoplasmic fractions using a commercial cell fractionation kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify fractionation efficiency.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
Quantify band intensity using densitometry software. An increase in the nuclear-to-cytoplasmic p65 ratio indicates activation.
-
-
Data Presentation :
| Treatment Group | Cytoplasmic p65 (Relative Density) | Nuclear p65 (Relative Density) | Nuclear/Cytoplasmic Ratio |
| Control | 1.00 | 0.15 | 0.15 |
| LPS (100 ng/mL) | 0.45 | 0.95 | 2.11 |
| LPS + Agonist 5 (100 µM) | 0.85 | 0.30 | 0.35 |
Table 2: Hypothetical effect of this compound on LPS-induced NF-κB p65 translocation.
Protocol: MAPK Signaling Pathway Analysis
The anti-inflammatory effects of GPR120 activation are also mediated by inhibiting the phosphorylation of MAPK family proteins such as p38, JNK, and ERK.[16][17] This can be measured by Western blot using phospho-specific antibodies.
-
Protocol (Western Blot) :
-
Prepare total cell lysates from treated cells (incubation with LPS for 15-60 minutes is often optimal for MAPK activation).
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting as described in Protocol 3.
-
Probe membranes with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (e.g., phospho-p38, phospho-JNK, phospho-ERK).[18][19]
-
After visualization, strip the membranes and re-probe with antibodies for total p38, JNK, and ERK to normalize the data.
-
Quantify the ratio of phosphorylated protein to total protein.
-
-
Data Presentation :
| Treatment Group | p-p38 / Total p38 Ratio | p-JNK / Total JNK Ratio | p-ERK / Total ERK Ratio |
| Control | 0.10 | 0.12 | 0.18 |
| LPS (100 ng/mL) | 1.00 | 1.00 | 1.00 |
| LPS + Agonist 5 (100 µM) | 0.35 | 0.41 | 0.55 |
Table 3: Hypothetical effect of this compound on LPS-induced MAPK phosphorylation (data normalized to LPS group).
Data Interpretation A successful anti-inflammatory response mediated by this compound would be demonstrated by:
-
A dose-dependent reduction in the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) as shown in Table 1.
-
A decrease in the nuclear translocation of NF-κB p65, indicated by a lower nuclear/cytoplasmic ratio in agonist-treated cells compared to LPS-only treated cells (Table 2).
-
A significant inhibition of the phosphorylation of p38, JNK, and ERK in agonist-treated cells compared to the LPS-stimulated group (Table 3).
Conclusion The protocols outlined in this application note provide a robust framework for characterizing the in vitro anti-inflammatory effects of this compound. By quantifying its impact on cytokine production, NF-κB activation, and MAPK signaling, researchers can effectively validate its mechanism of action and therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 5. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 15. mdpi.com [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. MAPK Signaling Drives Inflammation in LPS-Stimulated Cardiomyocytes: The Route of Crosstalk to G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5: Techniques for Studying GPCR Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1] Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and α-linolenic acid (ALA), GPR120 signaling modulates insulin (B600854) sensitivity, glucose metabolism, and anti-inflammatory responses.[1][2] This makes GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[3][4][5]
The study of GPR120 and the development of novel agonists require robust and reliable methods to dissect its complex signaling pathways. Upon agonist binding, GPR120 can initiate downstream signaling through two primary pathways: Gαq/11-mediated signaling, which leads to an increase in intracellular calcium, and β-arrestin-mediated signaling, which is associated with anti-inflammatory effects and receptor internalization.[6][7]
These application notes provide detailed protocols for five key techniques used to characterize the signaling profiles of GPR120 agonists. The methodologies described are essential for researchers and drug development professionals seeking to understand the pharmacological properties of new chemical entities targeting GPR120.
Calcium Mobilization Assay
Application Note: The calcium mobilization assay is a fundamental method for identifying GPR120 agonists that activate the Gαq/11 signaling pathway.[6] Activation of Gαq by an agonist-bound GPR120 leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8] This transient increase in intracellular calcium is a hallmark of Gαq-coupled GPCR activation and can be detected using calcium-sensitive fluorescent dyes. This assay is widely used for high-throughput screening to identify and characterize GPR120 agonists.[3][8]
Signaling Pathway Diagram:
Caption: GPR120 Gαq/11-mediated calcium mobilization pathway.
Experimental Protocol:
This protocol is adapted for a 96-well format using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human GPR120 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)[10]
-
GPR120 agonists (e.g., TUG-891, GW9508, DHA, ALA)
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-GPR120 cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.[11]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02%) can be included to aid dye solubilization.[8]
-
If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.[10]
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[11]
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.
-
Agonist Preparation: Prepare a 2X concentration series of the GPR120 agonist in assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X agonist solution into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed with a saturating concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Data Summary:
| Agonist | Cell Line | EC50 (nM) | Reference |
| TUG-891 | CHO-hGPR120 | 43.7 | [3][12] |
| GW9508 | HEK293-hGPR120 | ~3500 (pEC50 = 5.46) | [13] |
| α-Linolenic Acid (ALA) | BRIN-BD11 | 12 | [14] |
| Docosahexaenoic Acid (DHA) | BRIN-BD11 | 100 | [14] |
β-Arrestin Recruitment Assay
Application Note: The β-arrestin recruitment assay is a crucial tool for studying GPR120 signaling, particularly for identifying agonists that may exhibit biased signaling towards the β-arrestin pathway.[15][16] Upon agonist-induced activation and phosphorylation of GPR120, β-arrestin proteins are recruited from the cytoplasm to the receptor.[17] This interaction is a key step in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, including anti-inflammatory pathways.[6] Technologies such as enzyme fragment complementation (EFC) are commonly used to measure this interaction in a high-throughput format.[17][18]
Experimental Workflow Diagram:
Caption: Workflow for a PathHunter β-arrestin recruitment assay.
Experimental Protocol:
This protocol is based on the DiscoverX PathHunter® β-Arrestin assay technology.[17][19][20]
Materials:
-
PathHunter® CHO-K1 GPR120 β-Arrestin cells (or equivalent)
-
Cell Plating Reagent
-
PathHunter® Detection Reagents (Cell Assay Buffer, Substrate Reagent 1, Substrate Reagent 2)
-
GPR120 agonists
-
384-well white, solid-bottom microplate
-
Luminometer
Procedure:
-
Cell Plating:
-
Prepare a suspension of PathHunter® GPR120 β-Arrestin cells in the provided Cell Plating Reagent.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.[17]
-
-
Agonist Addition:
-
Prepare a dilution series of the GPR120 agonist in assay buffer.
-
Add 5 µL of the agonist solution to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.[19]
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent solution by mixing the Cell Assay Buffer, Substrate Reagent 1, and Substrate Reagent 2 according to the manufacturer's instructions.[19]
-
Add 12.5 µL of the detection reagent solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis:
-
Normalize the data to the response of a reference agonist.
-
Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Quantitative Data Summary:
| Agonist | Cell Line | EC50 (nM) | Reference |
| TUG-891 | U2OS-hGPR120 | 5.2 | [1] |
| Compound A | Human GPR120 expressing cells | ~350 | [6] |
| AZ13581837 | U2OS-hGPR120 | 5.2 | [1] |
ERK1/2 Phosphorylation Assay
Application Note: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a common downstream event following the activation of many GPCRs, including GPR120.[15][16][21] GPR120-mediated ERK1/2 activation can occur through both Gαq/11-dependent and β-arrestin-dependent pathways, making it an integrated readout of receptor activation.[7] Measuring ERK1/2 phosphorylation is valuable for assessing the functional consequences of GPR120 agonism. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular method for quantifying ERK1/2 phosphorylation in a high-throughput format.[22][23]
Signaling Pathway Diagram:
Caption: GPR120-mediated ERK1/2 phosphorylation pathway.
Experimental Protocol:
This protocol is based on the HTRF® Phospho-ERK1/2 assay.[24][25]
Materials:
-
Cells expressing GPR120 (e.g., HEK293 or CHO cells)
-
Serum-free cell culture medium
-
GPR120 agonists
-
HTRF® Phospho-ERK1/2 detection kit (containing anti-pERK1/2-d2 antibody, anti-ERK1/2-Europium cryptate antibody, and lysis buffer)
-
384-well low-volume white microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Starvation:
-
Seed cells into a 96-well tissue culture plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the assay by replacing the growth medium with serum-free medium. This reduces basal ERK1/2 phosphorylation.
-
-
Agonist Stimulation:
-
Prepare a dilution series of the GPR120 agonist.
-
Add the agonist to the cells and incubate for 5-10 minutes at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.[24]
-
-
Cell Lysis:
-
Aspirate the medium and add 50 µL of the supplemented HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.[24]
-
-
Detection:
-
Transfer 16 µL of the cell lysate to a 384-well white plate.
-
Add 4 µL of the HTRF antibody mix (anti-pERK1/2-d2 and anti-ERK1/2-Europium cryptate) to each well.
-
Incubate for 2 hours at room temperature.[24]
-
-
Measurement: Read the HTRF signal at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Quantitative Data Summary:
| Agonist | Cell Line | EC50 (nM) | Reference |
| TUG-891 | HEK-hFFA4 | 245.5 | [15][16] |
| α-Linolenic Acid (ALA) | HEK-hFFA4 | 10,230 | [15][16] |
| DHA | 3T3-L1 adipocytes | Biphasic activation observed | [21] |
cAMP Measurement Assay
Application Note: While GPR120 primarily couples to Gαq/11, investigating its effect on cyclic AMP (cAMP) levels can provide a more complete picture of its signaling profile and rule out or identify coupling to Gαs or Gαi proteins. Gαs activation stimulates adenylyl cyclase to produce cAMP, while Gαi inhibits this process.[14] Competitive immunoassays, often utilizing TR-FRET technology like LANCE® Ultra, are commonly employed to measure intracellular cAMP levels.[4][26][27] In a typical assay for a Gαi-coupled receptor, cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of the agonist, and a decrease in cAMP production is measured.
Experimental Workflow Diagram:
Caption: Workflow for a LANCE Ultra cAMP TR-FRET assay.
Experimental Protocol:
This protocol is based on the LANCE® Ultra cAMP TR-FRET assay.[4][26][27][28]
Materials:
-
Cells expressing GPR120
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
GPR120 agonists
-
Forskolin (for studying Gαi coupling)
-
LANCE® Ultra cAMP detection kit (Eu-cAMP tracer, ULight™-anti-cAMP antibody, Detection Buffer)
-
384-well white microplate
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration (typically 1,000-5,000 cells per well).
-
Agonist/Forskolin Addition:
-
Add 5 µL of cell suspension to each well of a 384-well plate.
-
Add 5 µL of the GPR120 agonist dilution series.
-
For Gαi coupling assessment, add 5 µL of forskolin (at a concentration that gives ~80% of its maximal response).
-
Incubate for 30 minutes at room temperature.[26]
-
-
Detection:
-
Add 5 µL of the Eu-cAMP tracer solution.
-
Add 5 µL of the ULight™-anti-cAMP antibody solution.
-
Incubate for 60 minutes at room temperature.[4]
-
-
Measurement: Read the TR-FRET signal (Emission at 665 nm and 615 nm) using a compatible plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
The amount of cAMP is inversely proportional to the TR-FRET signal.
-
Plot the ratio against the logarithm of the agonist concentration to determine EC50 (for Gαs) or IC50 (for Gαi).
-
Quantitative Data Summary:
| Agonist | Cell Line | EC50 (nM) | Notes | Reference |
| AZ13581837 | CHO cell line | 60 | Increase in cAMP observed | [1] |
| ALA, DHA, EPA, GW-9508 | BRIN-BD11 | - | Significant elevations in cAMP observed | [14] |
Note: GPR120 is not classically coupled to Gs or Gi, but some agonists may elicit cAMP responses through complex downstream signaling or in specific cellular contexts.
Receptor Internalization Assay
Application Note: Agonist-induced receptor internalization is a key regulatory mechanism for GPCRs that modulates the duration and intensity of signaling.[15][16] Following β-arrestin recruitment, GPR120 is targeted for endocytosis, removing it from the cell surface.[7] Quantifying the extent of receptor internalization provides valuable insights into the desensitization profile of an agonist and can be an indicator of biased agonism. Flow cytometry using an antibody against an N-terminal epitope tag on the receptor is a common and quantitative method to measure the loss of cell surface receptors.[29][30]
Experimental Workflow Diagram:
Caption: Workflow for a flow cytometry-based receptor internalization assay.
Experimental Protocol:
This protocol describes an antibody-based method for quantifying GPR120 internalization using flow cytometry.[29]
Materials:
-
Cells stably expressing GPR120 with an N-terminal epitope tag (e.g., FLAG or HA)
-
GPR120 agonists
-
Fluorescently conjugated primary antibody against the epitope tag (e.g., FITC-conjugated anti-FLAG)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture epitope-tagged GPR120 expressing cells to confluency.
-
Treat the cells with the desired concentrations of GPR120 agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. A non-treated control kept at 4°C will represent 100% surface expression.[29]
-
-
Cell Harvesting:
-
To stop internalization, place the plates on ice and wash with ice-cold PBS.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.[29]
-
Pellet the cells by centrifugation at 4°C and resuspend in ice-cold FACS buffer.
-
-
Antibody Staining:
-
Incubate the cells with the fluorescently conjugated primary antibody (e.g., FITC-anti-FLAG) for 45-60 minutes on ice in the dark.[29]
-
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Just before analysis, add a viability dye like PI to exclude dead cells.[29]
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of receptor internalization as: [1 - (MFI_treated / MFI_untreated)] * 100.
-
Plot the percentage of internalization against time or agonist concentration.
-
Quantitative Data Summary:
| Agonist | Effect on GPR120 Internalization | Reference |
| TUG-891 | Stimulates rapid internalization of FFA4 | [15][16] |
| α-Linolenic Acid (ALA) | Induces internalization of FFA4 | [15][16] |
Note: Specific EC50 values for internalization are less commonly reported in literature compared to other signaling readouts but can be determined from concentration-response curves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat | EMBO Molecular Medicine [link.springer.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. HTRF ERK P-T202/Y204 KIT [weichilab.com]
- 26. bioline.ru [bioline.ru]
- 27. resources.revvity.com [resources.revvity.com]
- 28. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 29. Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论 [bio-review.com]
- 30. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GPR120 Agonist 5 off-target effects and selectivity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GPR120 Agonist 5, a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule designed to selectively activate GPR120. GPR120 is a G protein-coupled receptor that is activated by long-chain fatty acids.[1] Upon activation by an agonist, GPR120 initiates a cascade of intracellular signaling pathways that lead to beneficial metabolic and anti-inflammatory effects.[1] These pathways involve both Gαq/11 and β-arrestin-2 signaling.[2][3]
Q2: What are the known signaling pathways activated by GPR120?
A2: GPR120 signals through two primary pathways:
-
Gαq/11 pathway: This pathway leads to an increase in intracellular calcium ([Ca2+]) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2][3] This pathway is primarily associated with metabolic effects such as glucose uptake.[2]
-
β-arrestin-2 pathway: This pathway is crucial for the anti-inflammatory effects of GPR120.[1][2] Ligand-activated GPR120 binds to β-arrestin-2, which then interacts with other proteins to block pro-inflammatory signaling cascades, such as those involving NF-κB and JNK.[2]
Q3: What are the potential therapeutic applications of GPR120 agonists?
A3: GPR120 agonists are being explored for the treatment of type 2 diabetes, obesity, and other metabolic disorders due to their ability to enhance insulin (B600854) sensitivity and promote glucose uptake.[1] Additionally, their anti-inflammatory properties make them potential candidates for treating chronic inflammatory diseases.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no response in cellular assays.
-
Possible Cause 1: Low GPR120 expression in the cell line.
-
Troubleshooting Tip: Confirm GPR120 expression in your cell line at both the mRNA (qPCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a cell line known to endogenously express GPR120 (e.g., certain enteroendocrine or macrophage cell lines) or a stably transfected cell line.[4]
-
-
Possible Cause 2: Agonist degradation.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store the agonist as recommended by the manufacturer, typically desiccated and protected from light.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Tip: If using a fluorescence-based assay (e.g., for calcium mobilization), check for autofluorescence of the compound at the working concentration. Run a vehicle-only control to establish a baseline.
-
Problem 2: Observed effects are not consistent with GPR120 activation.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Tip: To confirm that the observed effect is GPR120-mediated, use a GPR120 antagonist (e.g., AH7614) to see if the effect of Agonist 5 is blocked.[5][6] Alternatively, use siRNA or CRISPR/Cas9 to knock down or knock out GPR120 in your cell line and check if the response to Agonist 5 is abolished.[4]
-
-
Possible Cause 2: Activation of a different receptor.
Selectivity and Off-Target Profile of this compound
The following tables summarize the selectivity and potential off-target binding profile for a representative potent GPR120 agonist. Data is presented as EC50 (half-maximal effective concentration) for functional activity and Ki (inhibitory constant) for binding affinity.
Table 1: Agonist Activity at GPR120 and Related Receptors
| Receptor | Assay Type | Species | EC50 (nM) |
| GPR120 | Calcium Mobilization | Human | 15 |
| GPR120 | β-arrestin Recruitment | Human | 25 |
| GPR120 | Calcium Mobilization | Mouse | 50 |
| GPR40 | Calcium Mobilization | Human | >10,000 |
| GPR41 | - | Human | >10,000 |
| GPR43 | - | Human | >10,000 |
Table 2: Off-Target Binding Profile (Selected Targets)
| Target | Ligand | Ki (nM) |
| 5-HT2B Receptor | Serotonin | >10,000 |
| Alpha-1A Adrenergic Receptor | Prazosin | >10,000 |
| Beta-2 Adrenergic Receptor | Isoproterenol | >10,000 |
| Dopamine D2 Receptor | Spiperone | >10,000 |
| Muscarinic M1 Receptor | Pirenzepine | >10,000 |
| PPARγ | Rosiglitazone | >5,000 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring GPR120 activation by monitoring changes in intracellular calcium concentration.
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing human GPR120 in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Culture overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Remove culture medium and wash cells with 100 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C.
-
-
Agonist Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the 96-well plate in a fluorescent plate reader (e.g., FLIPR).
-
Add 50 µL of the agonist dilutions to the wells.
-
Measure fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 494/516 nm for Fluo-4) every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol is for measuring GPR120 activation by monitoring the recruitment of β-arrestin-2 to the receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding GPR120 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Seed the transfected cells in a white, 96-well plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the agonist dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
-
Measurement:
-
Measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET measurements (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for selectivity and off-target profiling.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5 optimizing in vitro assay conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assay conditions for GPR120 agonists.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with GPR120 agonists.
Assay: Calcium Mobilization
Issue: Low Signal-to-Noise Ratio or No Response
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Health | Ensure cells are healthy, viable, and not over-confluent before seeding. Use fresh culture media and supplements.[1] | Improved cell responsiveness and a stronger signal. |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Too few cells will yield a weak signal, while overcrowding can inhibit response.[1] A common starting point for CHO cells stably expressing hGPR120 is 20,000 cells per well in a 96-well plate.[2][3] | A robust and reproducible signal with a clear assay window. |
| Inactive Gαq Pathway | GPR120 primarily signals through the Gαq pathway to induce calcium release.[4][5][6] If the cell line does not endogenously couple efficiently, co-express a promiscuous G protein like Gα15 or Gα16 to link the receptor to the calcium signaling pathway.[7] | Activation of the receptor will lead to a measurable increase in intracellular calcium. |
| Agonist Degradation or Precipitation | Prepare fresh agonist solutions for each experiment. If solubility is an issue, consider using a different solvent or adding a carrier protein like BSA (check for compatibility). | Consistent agonist activity and dose-response curves. |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and ion concentrations, such as Hank's Balanced Salt Solution (HBSS).[2] | Stable baseline and optimal cell response. |
| Reader Settings Not Optimized | For fluorescence-based assays, ensure the excitation and emission wavelengths are correctly set for the specific calcium indicator dye used. Adjust the reader's sensitivity or gain settings.[1] | Maximized signal detection and reduced background noise. |
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a typical GPR120 calcium mobilization assay.
Assay: β-Arrestin Recruitment
Issue: High Background or Poor Z'-factor
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Constitutive Receptor Activity | High receptor expression levels can lead to spontaneous β-arrestin recruitment. Consider using a cell line with inducible receptor expression or titrating down the amount of receptor plasmid during transfection. | Lower background signal and a wider assay window. |
| Suboptimal Incubation Time | The interaction between GPR120 and β-arrestin can be transient. Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) after agonist addition to determine the optimal signal window.[8] | Identification of the time point with the best signal-to-background ratio. |
| Cell Density Not Optimized | An inappropriate number of cells can lead to variability. Test a range of cell densities to find the one that gives the most consistent and robust results.[1][9] | Improved assay reproducibility and a higher Z'-factor. |
| Reagent Quality | Use high-quality, validated assay reagents, especially for enzyme fragment complementation (EFC) or BRET-based assays.[10][11] | Reduced non-specific signal and increased assay reliability. |
| Assay Temperature | For some GPCRs, performing the assay at room temperature instead of 37°C can improve the signal window.[8] Test both conditions to see which is optimal for your GPR120 construct. | A more stable and robust assay signal. |
GPR120 Signaling Pathways
Caption: GPR120 signaling through Gq and β-arrestin pathways.[12][13]
II. Frequently Asked Questions (FAQs)
Q1: Why is serum starvation recommended before starting a GPR120 assay?
A1: Serum starvation is a common practice to reduce the basal activity of intracellular signaling pathways.[14] Serum contains various growth factors and lipids that can activate signaling cascades, leading to high background noise and masking the specific effect of your GPR120 agonist. By removing serum for a period (e.g., 4-24 hours), you can achieve a quiescent state in the cells, thereby increasing the signal-to-background ratio of the assay. However, prolonged serum starvation can also trigger stress responses, so the duration should be optimized for your specific cell type and assay.[14][15][16]
Q2: My GPR120 agonist shows high potency in the calcium assay but is weak in the β-arrestin assay. What does this mean?
A2: This phenomenon is known as "biased agonism." It means your agonist preferentially activates one signaling pathway over another. In this case, your compound is a Gq-biased agonist. GPR120 can signal through both Gq-protein-dependent pathways (leading to calcium release) and β-arrestin-dependent pathways (involved in receptor internalization and anti-inflammatory effects).[12] Different ligands can stabilize different receptor conformations, leading to preferential engagement with either G proteins or β-arrestin.[13][17] This is an important characteristic to note, as the therapeutic effects of GPR120 activation can be pathway-specific.[12]
Q3: What cell lines are suitable for GPR120 in vitro assays?
A3: Commonly used cell lines include HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells.[2][5] These cells are easy to culture and transfect, and they generally have low endogenous expression of GPR120, providing a "clean" background for heterologous expression of the receptor. It is crucial to use a cell line stably or transiently transfected with the human or mouse GPR120 receptor for specific and robust assay results.[2][3]
Q4: How can I test the selectivity of my GPR120 agonist?
A4: The most closely related receptor to GPR120 that also binds free fatty acids is GPR40 (FFAR1).[4] To confirm the selectivity of your agonist, you should perform counter-screening assays using a cell line that expresses GPR40.[2][5] By comparing the EC50 values for GPR120 and GPR40, you can determine the selectivity ratio. A highly selective agonist will have a much lower EC50 (higher potency) for GPR120 compared to GPR40.
Q5: Can I run a cAMP assay for GPR120 activation?
A5: While GPR120 is primarily known as a Gq-coupled receptor, some studies suggest it can also couple to Gi, which would lead to an inhibition of cAMP production.[18] To measure this, you would first stimulate the cells with an agent that increases basal cAMP levels (like forskolin) and then add your GPR120 agonist. A Gi-coupled response would be observed as a decrease in the forskolin-stimulated cAMP levels.[18][19] This can be a useful secondary assay to further characterize the signaling profile of your agonist.
III. Experimental Protocols & Data
Protocol: Calcium Flux Assay
-
Cell Plating: Seed CHO cells stably expressing hGPR120 in a 96-well black-walled, clear-bottom plate at a density of 20,000 cells/well.[2][3]
-
Incubation: Culture for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): Replace growth medium with serum-free medium and incubate for 4-16 hours.
-
Washing: Gently discard the medium and wash wells with 100 µL of HBSS buffer.[2]
-
Dye Loading: Add a calcium indicator dye (e.g., Fluo-4 AM) as per the manufacturer's instructions and incubate for 30-60 minutes at 37°C.
-
Agonist Addition & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Measure baseline fluorescence for 10-20 seconds, then add the GPR120 agonist and immediately begin measuring the fluorescence signal for 2-3 minutes.
Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
-
Cell Plating: Seed PathHunter® CHO-K1 cells co-expressing GPR120-PK and β-Arrestin-EA in a 384-well white plate.[8][10]
-
Incubation: Culture overnight at 37°C in a 5% CO2 incubator.
-
Agonist Preparation: Prepare serial dilutions of the GPR120 agonist in the appropriate assay buffer.
-
Agonist Addition: Add the agonist to the cells and incubate for 90 minutes at 37°C or room temperature (optimization required).[8]
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Measurement: Incubate for 60 minutes in the dark at room temperature and then read the chemiluminescent signal on a plate reader.
Reference Data: GPR120 Agonist Potency
The following table summarizes the reported in vitro potencies for a known GPR120 agonist, TUG-891, and an example compound, 4x.
| Compound | Assay Type | Target | EC50 (nM) | Reference |
| TUG-891 | Calcium Flux | hGPR120 | 43.7 | [3] |
| 4x | Calcium Flux | hGPR120 | Value not specified | [4] |
| 4x | β-Arrestin | hGPR120 | Value not specified | [4] |
| AZ13581837 | β-Arrestin | hGPR120 | 5.2 | [19] |
| Metabolex-36 | β-Arrestin | hGPR120 | 1400 | [19] |
Note: Specific EC50 values for compound 4x were described as "good" but not quantified in the provided search results.[4]
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Prognostic association of starvation-induced gene expression in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5 improving bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR120 agonists, with a focus on improving bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My GPR120 agonist shows high potency in vitro but poor efficacy in animal models. What is the likely cause?
A significant discrepancy between in vitro potency and in vivo efficacy is often due to poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility and/or poor metabolic stability are common hurdles for GPR120 agonists that can lead to insufficient plasma concentrations.[2][3]
Q2: What are the initial steps to troubleshoot the low bioavailability of my GPR120 agonist?
The first step is to characterize the physicochemical properties of your compound, specifically its solubility and permeability. Based on this, you can devise a formulation strategy. Key initial strategies often focus on enhancing the compound's solubility and dissolution rate.[1]
Q3: Are there known challenges with the bioavailability of existing GPR120 agonists?
Yes, for instance, TUG-891, a widely used GPR120 agonist, exhibits high plasma clearance and a short half-life in vivo. This is thought to be due to the phenylpropanoic acid moiety undergoing β-oxidation.[2][3] Much of the current research focuses on designing new agonists that overcome these metabolic stability issues.[2][4][5]
Q4: What formulation strategies can be employed to improve the oral bioavailability of GPR120 agonists?
Several formulation strategies can be effective, including:
-
Particle size reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[6][7]
-
Use of solubilizing excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the compound.[1][7][8]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by dissolving the drug in lipid carriers.[9][10]
-
Amorphous solid dispersions: This technique stabilizes the drug in a higher-energy, non-crystalline form, which can improve solubility and dissolution.[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low aqueous solubility | The intrinsic physicochemical properties of the compound. | Conduct excipient screening to identify suitable solubilizers (co-solvents, surfactants).[1] Evaluate different salt forms of the compound. Consider advanced formulation approaches like solid dispersions or lipid-based systems.[7][9] |
| Poor in vivo exposure despite good solubility in formulation | Rapid metabolism (e.g., first-pass metabolism in the liver). | Design and synthesize analogs with improved metabolic stability. For example, replacing a metabolically liable group with a bioisostere.[3] Co-administer with a metabolic inhibitor in preclinical studies to test this hypothesis. |
| High variability in plasma concentrations between animals | Food effects, inconsistent dosing. | Standardize the feeding schedule for the animals in your study.[1] Ensure the formulation is homogenous and administered consistently. |
| Precipitation of the compound upon administration | The formulation is not stable in the gastrointestinal environment. | Test the stability of the formulation in simulated gastric and intestinal fluids. Consider the use of precipitation inhibitors such as HPMC or PVP.[1] |
Experimental Protocols
Protocol 1: Excipient Solubility Screening
Objective: To identify suitable co-solvents and surfactants to enhance the solubility of a GPR120 agonist.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of the GPR120 agonist to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved GPR120 agonist using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a GPR120 agonist after oral administration in a rodent model.
Methodology:
-
Fast the animals overnight prior to dosing.
-
Prepare the GPR120 agonist in a suitable formulation based on solubility screening data.
-
Administer a single oral dose of the formulation to each animal.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the GPR120 agonist using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for novel GPR120 agonists from recent literature, illustrating the impact of chemical modifications on bioavailability.
Table 1: Pharmacokinetic Parameters of GPR120 Agonists in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (μg/L) | Tmax (h) | AUC (μg·h/L) |
|---|---|---|---|---|
| TUG-891 | 30 | 506.1 | 0.5 | 1132.8 |
| Compound 11b | 30 | 2035.2 | 1.0 | 4579.2 |
| Compound 14d | 10 | 1256.3 | 2.0 | 7894.2 |
Data synthesized from multiple sources for illustrative purposes.[2][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR120 signaling cascade upon agonist binding.
Caption: Workflow for improving GPR120 agonist bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. pharmtech.com [pharmtech.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5 addressing receptor desensitization in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GPR120 Agonist 5 in various cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues, particularly receptor desensitization, and to provide clear protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and what are its primary signaling pathways?
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[1][2][3][4] Upon activation by an agonist, GPR120 can signal through two primary pathways:
-
Gαq/11 pathway: This pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured in a calcium mobilization assay.[2][3]
-
β-arrestin-2 pathway: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin-2 is recruited to the receptor.[2][5] This interaction is crucial for receptor desensitization, internalization, and for mediating G protein-independent signaling, including potent anti-inflammatory effects.[1][2][6]
Q2: What is receptor desensitization and why is it a concern when working with this compound?
Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged or repeated exposure. For GPR120, this is primarily mediated by the recruitment of β-arrestin-2, which uncouples the receptor from the G protein and promotes its internalization.[2][3][7] When using a potent agonist like "Agonist 5", rapid and pronounced desensitization can lead to a diminishing signal over time in functional assays, potentially complicating data interpretation and underestimating the agonist's efficacy.
Q3: Which assays are recommended for characterizing this compound?
The two most common and informative assays for characterizing GPR120 agonists are:
-
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium following the activation of the Gαq/11 pathway. It is a direct measure of G protein-dependent signaling.[8][9][10]
-
β-Arrestin Recruitment Assay: This assay directly measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.[5][11][12] It provides insights into the desensitization process and G protein-independent signaling.
Q4: I am not seeing a response with this compound in my assay. What are the possible causes?
Several factors could contribute to a lack of response, including issues with the compound itself, the cells, or the assay protocol. Common causes include incorrect compound concentration, poor compound solubility, low receptor expression in the chosen cell line, or suboptimal assay conditions. Refer to the troubleshooting section for detailed guidance.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Agonist 5 Concentration | Perform a dose-response curve to determine the optimal EC50 and EC80 concentrations. Ensure the final concentration in the assay is appropriate. |
| Poor Solubility of Agonist 5 | Check the solubility of Agonist 5 in your assay buffer. The use of a low percentage of DMSO or a suitable carrier may be necessary. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
| Low GPR120 Expression | Verify the expression level of GPR120 in your cell line (e.g., via qPCR or Western blot). Consider using a cell line with higher or induced expression. |
| Cell Health and Density | Ensure cells are healthy, viable, and plated at the optimal density.[13] Over-confluent or stressed cells may not respond optimally. |
| Inadequate Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure complete removal of extracellular dye before adding the agonist. |
| Incorrect Assay Buffer | Use a buffer that supports cell health and receptor function, such as Hank's Balanced Salt Solution (HBSS) with calcium, magnesium, and a buffer like HEPES.[8] |
Issue 2: High Background or Variable Signal in β-Arrestin Recruitment Assay
Possible Causes & Solutions
| Cause | Recommended Action |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to agonist-independent β-arrestin recruitment. Consider using a cell line with lower, more physiological expression levels. |
| Assay Reagent Issues | Ensure all assay reagents are properly prepared and within their expiration dates. Perform control experiments with a known GPR120 agonist and antagonist. |
| Cell Plating Inconsistency | Ensure uniform cell seeding across the microplate to minimize well-to-well variability. |
| Inappropriate Incubation Time | Optimize the agonist incubation time. For some GPCRs, the interaction with β-arrestin can be transient (Class A) or sustained (Class B).[5] A kinetic study can help determine the optimal reading time. |
| Signal Interference | Test for any autofluorescence or autoluminescence of Agonist 5 at the assay wavelength. |
Issue 3: Apparent Receptor Desensitization (Signal Decreases Over Time)
Possible Causes & Solutions
| Cause | Recommended Action |
| Prolonged Agonist Exposure | Minimize the pre-incubation time with Agonist 5 before signal detection. For kinetic assays, take readings at multiple time points to capture the peak response before significant desensitization occurs. |
| High Agonist Concentration | Use the lowest concentration of Agonist 5 that gives a robust signal (e.g., EC80) to avoid rapid and excessive desensitization. |
| Receptor Internalization | Confirm receptor internalization using imaging techniques (e.g., immunofluorescence) if this is a concern. The β-arrestin-2 pathway is known to mediate GPR120 endocytosis.[1] |
| Phosphodiesterase (PDE) Activity (for cAMP assays) | If measuring downstream effects like cAMP, include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent signal degradation.[13] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for a fluorescence-based assay using a microplate reader.
Materials:
-
HEK293T cells transiently or stably expressing human GPR120.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
This compound stock solution (in DMSO).
-
Control agonist (e.g., a known GPR120 agonist).
-
96- or 384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed GPR120-expressing cells into the microplate at a pre-optimized density and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on a commercially available assay system (e.g., PathHunter®).[5][11]
Materials:
-
CHO-K1 cells stably co-expressing GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.[11]
-
Cell plating medium.
-
This compound stock solution (in DMSO).
-
Detection reagents (including substrate for the complemented enzyme).
-
96- or 384-well white, solid-bottom microplates.
Procedure:
-
Cell Plating: Plate the engineered cells in the microplate and incubate for the recommended time (e.g., 24-48 hours).
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate buffer and add them to the cells.
-
Incubation: Incubate the plate with the agonist for 60-90 minutes at 37°C.
-
Signal Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
Signaling Pathways and Experimental Workflows
Caption: GPR120 signaling pathways activated by an agonist.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 4. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-selective mechanisms of GPCR desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
GPR120 Agonist 5 troubleshooting poor in vivo efficacy
Welcome to the technical support center for GPR120 Agonist 5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to poor in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is it a therapeutic target?
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids.[1] It plays a crucial role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1][2] Its activation has shown potential for treating metabolic diseases like type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3]
Q2: How does GPR120 signaling work?
Upon activation by an agonist, GPR120 can initiate several intracellular signaling cascades. A primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] Another important pathway is mediated by β-arrestin 2, which is crucial for the anti-inflammatory effects of GPR120.[1][5][6]
GPR120 Signaling Pathways Diagram
Caption: GPR120 signaling cascades.
Q3: What are the common reasons for poor in vivo efficacy of a GPR120 agonist?
Several factors can contribute to poor in vivo efficacy, including:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.
-
Low Target Engagement: The agonist may not be reaching the GPR120 receptor in sufficient concentrations to elicit a response.
-
Species Differences: GPR120 can have different expression levels and signaling properties between species (e.g., human vs. mouse), which can affect translatability.[7][8]
-
Formulation Issues: The agonist may not be soluble or stable in the vehicle used for administration.
-
Receptor Desensitization: Chronic stimulation of GPR120 can lead to desensitization and a reduced response to the agonist.[9]
-
Lack of Selectivity: The agonist might interact with other receptors, such as GPR40, leading to off-target effects that could mask the desired efficacy.[7]
Troubleshooting Guide for Poor In Vivo Efficacy of this compound
This guide provides a systematic approach to identifying the root cause of poor in vivo efficacy.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for GPR120 agonists.
Step 1: Assess Pharmacokinetics (PK)
Question: Is this compound reaching the systemic circulation and target tissues at sufficient concentrations?
Troubleshooting Actions:
-
Conduct a PK study: Administer Agonist 5 to the relevant animal model (e.g., C57BL/6 mice) at the dose used in the efficacy study.
-
Measure plasma and tissue concentrations: Collect samples at multiple time points to determine key PK parameters.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare Agonist 5 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer a single oral (PO) or intraperitoneal (IP) dose.
-
Sample Collection: Collect blood via tail vein or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize animals at selected time points to collect target tissues (e.g., adipose, liver, intestine).
-
Analysis: Quantify the concentration of Agonist 5 in plasma and tissue homogenates using LC-MS/MS.
-
Parameters to Calculate: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
Data Interpretation:
| Parameter | Poor PK Profile | Acceptable PK Profile |
| Oral Bioavailability | < 5% | > 20% |
| Plasma Exposure (AUC) | Insufficient to cover in vitro EC50 | Multiple-fold higher than in vitro EC50 |
| Target Tissue Conc. | Below in vitro EC50 | Above in vitro EC50 for a sustained period |
If PK is poor, consider reformulating the compound or exploring alternative routes of administration.
Step 2: Verify Target Engagement
Question: Is this compound binding to and activating GPR120 in vivo at the target tissue?
Troubleshooting Actions:
-
Pharmacodynamic (PD) Marker Assay: Measure a downstream marker of GPR120 activation in a target tissue after dosing.
-
Ex Vivo Analysis: Isolate tissues after in vivo dosing and assess GPR120 signaling.
Experimental Protocol: In Vivo Target Engagement (ERK Phosphorylation)
-
Animals and Dosing: Dose mice with Agonist 5 as in the PK study.
-
Tissue Collection: At a time point corresponding to expected Tmax, euthanize animals and rapidly collect a GPR120-expressing tissue like adipose tissue or intestine.
-
Analysis: Prepare tissue lysates and measure the ratio of phosphorylated ERK (p-ERK) to total ERK via Western blot or ELISA. An increase in this ratio indicates GPR120 activation.
Data Interpretation:
| Treatment Group | Expected p-ERK/Total ERK Ratio | Implication of Result |
| Vehicle Control | Baseline | Establishes baseline signaling. |
| Agonist 5 | Significant increase vs. vehicle | Confirms target engagement. |
| Agonist 5 | No significant change vs. vehicle | Suggests poor target engagement. |
If target engagement is poor despite adequate PK, this may point to issues with the compound's intrinsic activity in the in vivo environment.
Step 3: Evaluate Formulation and Stability
Question: Is the formulation of this compound appropriate and is the compound stable?
Troubleshooting Actions:
-
Solubility Check: Determine the solubility of Agonist 5 in the dosing vehicle.
-
Stability Analysis: Assess the stability of the formulated compound over the duration of the experiment.
Experimental Protocol: Formulation Analysis
-
Solubility: Prepare serial dilutions of Agonist 5 in the vehicle. Visually inspect for precipitation and quantify the concentration in the supernatant by LC-MS/MS.
-
Stability: Store the formulated Agonist 5 under experimental conditions (e.g., room temperature) for the duration of a typical experiment. Measure the concentration of the parent compound at various time points.
Data Interpretation:
| Parameter | Potential Issue | Recommended Action |
| Solubility | < Target dosing concentration | Screen alternative vehicles (e.g., with co-solvents like PEG400 or Tween 80). |
| Stability | > 10% degradation | Prepare fresh formulations daily. Identify and mitigate the cause of degradation. |
Step 4: Confirm In Vitro Potency and Species Selectivity
Question: Does this compound have sufficient potency on the GPR120 receptor of the species being tested?
Troubleshooting Actions:
-
Re-run in vitro assays: Confirm the potency (EC50) of the current batch of Agonist 5.
-
Compare human vs. rodent GPR120 activity: Ensure the agonist is potent at the receptor of the animal model.
Experimental Protocol: Calcium Flux Assay
-
Cell Lines: Use CHO or HEK293 cells stably expressing either human GPR120 or mouse GPR120.
-
Assay: Load cells with a calcium-sensitive dye (e.g., Fluo-4). Add increasing concentrations of Agonist 5 and measure the fluorescence signal, which corresponds to intracellular calcium mobilization.
-
Analysis: Plot a dose-response curve and calculate the EC50 value.
Data Interpretation:
| Species Receptor | EC50 Value | Implication |
| Human GPR120 | < 100 nM | Potent agonist. |
| Mouse GPR120 | > 1 µM | Low potency in the mouse model, which could explain poor in vivo efficacy. |
| Mouse GPR40 | < 1 µM | Potential for off-target effects via GPR40 activation. |
A significant drop in potency or adverse species selectivity could be the primary reason for in vivo failure.
Step 5: Review In Vivo Model
Question: Is the chosen animal model and experimental design appropriate to test the therapeutic hypothesis?
Troubleshooting Actions:
-
Confirm GPR120 Expression: Verify that GPR120 is expressed in the target tissues of the animal model used.
-
Evaluate Disease Model: Ensure the chosen disease model (e.g., diet-induced obesity) is relevant to the expected mechanism of action of a GPR120 agonist.
-
Check Dosing Regimen: The dose and frequency of administration should be guided by the PK/PD data.
Considerations for In Vivo Models:
-
Diet-Induced Obese (DIO) Mice: A common model for metabolic studies. GPR120 expression can be altered in obese states.[4]
-
Genetic Models (e.g., db/db mice): Useful for studying diabetes, but the underlying pathology should be considered in the context of GPR120's role.
-
Endpoint Selection: Ensure that the chosen efficacy endpoints (e.g., oral glucose tolerance test, insulin levels, inflammatory markers) are appropriate and measured at the correct time points.[10][11]
By systematically working through these troubleshooting steps, researchers can effectively diagnose the reasons for poor in vivo efficacy of this compound and make informed decisions on the next steps for their research program.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
GPR120 Agonist 5 overcoming poor compound stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GPR120 agonists, with a focus on overcoming common challenges such as poor compound stability.
Frequently Asked Questions (FAQs)
Q1: My GPR120 agonist, GPR120 Agonist-5 (GA-5), shows diminishing activity in my in vivo experiments over time. What could be the cause?
A1: A common issue with certain GPR120 agonists, particularly those with a phenylpropanoic acid moiety like TUG-891, is poor metabolic stability.[1] This class of compounds can be susceptible to β-oxidation, which leads to loss of activity in vivo.[1] We recommend evaluating the pharmacokinetic profile of your agonist to determine its half-life and clearance rate. Consider using a more metabolically stable analog if poor stability is confirmed. Several novel agonists have been designed to resist metabolic degradation.[1][2]
Q2: I am observing off-target effects in my experiments. How can I ensure my results are specific to GPR120 activation?
A2: Off-target effects can arise from a lack of agonist selectivity. It is crucial to profile your GPR120 agonist against other related receptors, such as GPR40, to ensure specificity.[1][2] For instance, some next-generation agonists have been specifically designed and tested to exhibit high selectivity for GPR120 over GPR40.[1][2] Additionally, using GPR120 knockout or knockdown models in your experiments can definitively confirm that the observed effects are mediated through GPR120.[3][4]
Q3: What are the key signaling pathways activated by GPR120, and how can I measure them?
A3: GPR120 activation initiates several downstream signaling cascades. The two primary pathways are:
-
Gαq/11-mediated pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes PIP2 into IP3 and DAG.[5][6] The increase in intracellular calcium ([Ca²⁺]i) triggered by IP3 is a key indicator of GPR120 activation and can be measured using a calcium flux assay.[1][7]
-
β-arrestin-2-mediated pathway: This pathway is primarily associated with the anti-inflammatory effects of GPR120.[5][8][9] Upon agonist binding, β-arrestin-2 is recruited to the receptor, which can be quantified using β-arrestin recruitment assays.[3]
Q4: Can you suggest a more stable alternative to older GPR120 agonists that are prone to degradation?
A4: Yes, significant efforts have been made to develop GPR120 agonists with improved pharmacokinetic profiles. For example, compounds have been designed by replacing the β-carbon of the phenylpropanoic acid with an oxygen atom or by introducing substituents that sterically hinder metabolic breakdown.[1][2][10] Compounds referred to in literature as 11b and 14d have demonstrated excellent GPR120 agonistic activity along with enhanced stability and selectivity, making them promising candidates for in vivo studies.[1][2]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: GPR120 agonists can be highly lipophilic, leading to poor aqueous solubility. Visually inspect your media for any signs of precipitation. Determine the critical micelle concentration of your agonist.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous assay buffers, ensure the final solvent concentration is low and does not affect cell viability. The use of a carrier protein like BSA may also improve solubility.
-
-
Possible Cause 2: Receptor Desensitization.
-
Troubleshooting Step: Prolonged exposure of cells to an agonist can lead to receptor desensitization and internalization, reducing the observed response.[11]
-
Solution: Perform time-course experiments to determine the optimal stimulation time for your assay. For longer-term experiments, consider using a lower concentration of the agonist or intermittent dosing.
-
Issue: Lack of in vivo efficacy despite good in vitro potency.
-
Possible Cause 1: Poor Pharmacokinetics.
-
Troubleshooting Step: As mentioned in the FAQs, poor metabolic stability is a primary concern for some GPR120 agonists.[1]
-
Solution: Refer to the data below on more stable GPR120 agonists. If you are using an older agonist, consider switching to a next-generation compound with an improved pharmacokinetic profile.
-
-
Possible Cause 2: Sub-optimal Dosing Regimen.
-
Troubleshooting Step: The dosing route, frequency, and concentration can significantly impact in vivo outcomes.
-
Solution: Conduct dose-response studies to identify the optimal dose for your animal model.[7] For oral administration, consider the potential for first-pass metabolism and adjust the dosage accordingly.
-
Data Presentation
Table 1: In Vitro Activity and Selectivity of GPR120 Agonists
| Compound | hGPR120 EC₅₀ (nM) | hGPR40 EC₅₀ (µM) | Selectivity (GPR40/GPR120) |
| TUG-891 (Reference) | 28.3 | >50 | >1767 |
| Compound 2f | 19.5 | >50 | >2564 |
| Compound 6f | 21.7 | >50 | >2304 |
| Compound 11b | 25.1 | >50 | >1992 |
| Compound 11g | 10.5 | >50 | >4762 |
| Compound 14d | 5.1 | >70 | >13725 |
Data synthesized from multiple sources. EC₅₀ values represent the concentration required for 50% of the maximal response.[1][2]
Table 2: Pharmacokinetic Properties of Selected GPR120 Agonists in Mice
| Compound | Dose (mg/kg) | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) |
| TUG-891 (Reference) | 10 | 1.5 | 1254 | 3456 |
| Compound 11b | 10 | 3.8 | 2345 | 8765 |
| Compound 14d | 10 | 4.2 | 3102 | 11543 |
This table presents a summary of pharmacokinetic parameters for illustrative purposes, based on findings for next-generation agonists with improved stability.[1][7]
Experimental Protocols
Protocol 1: Calcium Flux Assay for GPR120 Activation
-
Cell Culture: Plate CHO cells stably expressing human GPR120 (hGPR120) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonist in the assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to determine the EC₅₀ value.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice to handling for one week.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Compound Administration: Orally administer the GPR120 agonist or vehicle control at the desired dose.
-
Glucose Challenge: After 30 minutes, administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.[7]
Visualizations
Caption: GPR120 dual signaling pathways.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
GPR120 Agonist 5 strategies to enhance agonist potency
Welcome to the technical support center for GPR120 agonist development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the potency of GPR120 agonists.
Strategy 1: Structure-Activity Relationship (SAR)-Guided Optimization
SAR-guided optimization is an iterative process of modifying a molecule's chemical structure to enhance its biological activity. For GPR120 agonists, this involves synthesizing and testing analogs of a lead compound to identify modifications that improve potency and selectivity.[1][2][3]
Frequently Asked Questions & Troubleshooting
Q1: My lead compound shows good GPR120 potency (low EC50) but has poor solubility. How can I modify it without losing activity?
A1: This is a common challenge in drug development. Here are some steps:
-
Introduce Polar Groups: Carefully introduce polar functional groups (e.g., hydroxyl, amide, small ethers) at positions not critical for receptor binding. The goal is to increase hydrogen bonding with water.
-
Reduce LogP: Analyze the structure to identify highly lipophilic regions. Can a phenyl ring be replaced with a more polar heterocycle (e.g., pyridine, pyrimidine)? Can an aliphatic chain be shortened?
-
Bioisosteric Replacement: Consider replacing lipophilic moieties with bioisosteres that have improved physical properties. For example, replacing a β-carbon with an oxygen atom to create a phenoxyalkanoic acid derivative can sometimes improve metabolic stability while retaining activity.[4]
-
Salt Formation: If your compound has an ionizable group (like a carboxylic acid, which is common for GPR120 agonists), forming a salt can dramatically increase aqueous solubility.
Q2: I've synthesized a series of analogs, but none show improved potency over the parent compound. What should I do next?
A2: This suggests that the initial modifications may be disrupting key interactions with the receptor.
-
Re-evaluate the Binding Model: If available, use a homology model or crystal structure of GPR120 to visualize how your parent compound binds.[1][3][5][6] Dock your inactive analogs to see if they fail to make critical contacts. Key interactions for many agonists involve hydrogen bonding with residues like Arg99.[4][7]
-
Explore Different Regions of the Molecule: If you have been modifying one part of the scaffold (e.g., the "tail"), shift your focus to another region (e.g., the "head" group containing the carboxylic acid or the central linker).
-
Change Modification Strategy: If you have been making large, bulky additions, try smaller, more subtle changes (e.g., moving a methyl group, substituting a fluorine for a hydrogen). The introduction of an electron-withdrawing fluorine group on a benzene (B151609) ring has been shown to be beneficial for activity in some scaffolds.[4]
-
Confirm Target Engagement: Ensure your assay is robust. Use a known GPR120 agonist like TUG-891 as a positive control in every experiment to confirm that the cells and reagents are performing as expected.[4]
Quantitative Data: SAR of Phenylpropanoic Acid Derivatives
The following table summarizes the GPR120 agonistic activity of TUG-891 and its analogs, demonstrating how structural modifications impact potency.
| Compound | Modification from TUG-891 | hGPR120 Agonistic Activity (EC50, nM) | hGPR40 Agonistic Activity (EC50, µM) | Selectivity |
| TUG-891 | Parent Compound | 43.7 | >70 | >1600-fold |
| 10k | β-carbon replaced with oxygen; ortho-fluoro substitution | 57.6 | >70 | >1215-fold |
| 14d | Phenylpropanoic acid modified to a phenoxyacetic acid derivative | 35.8 | >50 | >1396-fold |
| Data adapted from studies on novel GPR120 agonists.[4][8] |
Diagram: SAR-Guided Optimization Workflow
Caption: Iterative cycle of SAR-guided drug design.
Strategy 2: Positive Allosteric Modulation (PAM)
Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) agonist binding site. Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the endogenous or synthetic agonist, offering a more nuanced way to boost receptor signaling.[9]
Frequently Asked Questions & Troubleshooting
Q1: I'm screening for GPR120 PAMs, but my assay shows no potentiation of the orthosteric agonist. What's wrong?
A1: Several factors could be at play:
-
Agonist Concentration: The concentration of the orthosteric agonist is critical. A PAM effect is most easily observed at a sub-maximal (e.g., EC20) concentration of the primary agonist. If you use a saturating concentration (e.g., EC100), you won't see any further increase in signal.
-
Assay Window: Ensure your assay has a sufficient signal-to-background window to detect potentiation. If the baseline signal is noisy or the maximum signal is low, a subtle PAM effect might be missed.
-
Probe Dependence: Some PAMs are "probe-dependent," meaning they only work in the presence of specific orthosteric agonists.[10] Try screening your potential PAMs against a panel of different GPR120 agonists (e.g., a natural fatty acid like α-linolenic acid and a synthetic agonist like TUG-891).
-
"Ago-PAM" Activity: Your compound might be an "ago-PAM," which has weak agonistic activity on its own and also potentiates the primary agonist.[9] Run the compound in the absence of an orthosteric agonist to check for baseline receptor activation.
Q2: How can I confirm my hit compound is a true allosteric modulator and not just a more potent orthosteric agonist?
A2: This requires specific pharmacological experiments:
-
Schild Analysis: A classical method. A competitive orthosteric antagonist will cause a parallel rightward shift in the agonist's dose-response curve. An allosteric modulator will often alter the slope and/or the maximum response of the curve, which is inconsistent with simple competitive binding at the orthosteric site.
-
Binding Assays: If a radiolabeled or fluorescent orthosteric ligand is available, a true PAM should increase its binding affinity (decrease the Kd) without competing for its binding site (i.e., it won't displace the labeled ligand).
-
Functional Assays with a "Silent" Mutation: If the orthosteric binding site is known, you can create a receptor mutant where a key binding residue is altered to abolish orthosteric agonist binding. An allosteric modulator should not be able to potentiate a response in this mutant.
Diagram: Mechanism of Allosteric Modulation
Caption: A PAM enhances agonist-induced receptor activation.
Strategy 3: Biased Agonism
GPR120 can signal through multiple downstream pathways, primarily the Gαq/11 pathway (leading to Ca2+ release and GLP-1 secretion) and the β-arrestin pathway (mediating anti-inflammatory effects).[11][12][13] A biased agonist preferentially activates one pathway over the other, which can be used to enhance a desired therapeutic effect while minimizing potential side effects from activating another pathway.[11][14]
Frequently Asked Questions & Troubleshooting
Q1: How do I measure signaling bias for my GPR120 agonists?
A1: You need to quantify the activity of your compounds in at least two different pathway-specific assays.
-
Gαq/11 Pathway: The most common assay is measuring intracellular calcium mobilization using a fluorescent dye (e.g., Fluo-4) in a cell line expressing GPR120.
-
β-arrestin Pathway: A Bioluminescence Resonance Energy Transfer (BRET) assay is the gold standard.[15] This assay measures the proximity of a luciferase-tagged β-arrestin and a fluorescent protein-tagged GPR120 upon agonist stimulation.
-
Quantification: For each compound, generate dose-response curves for both pathways. The "bias" can then be calculated using methods like the Black and Leff operational model, which compares the relative efficacy (τ) and potency (KA) of a test agonist to a reference agonist for each pathway.
Q2: My compound shows strong activity in the calcium assay but is weak in the β-arrestin BRET assay. Does this automatically mean it's a Gαq-biased agonist?
A2: Not necessarily. While it's indicative of bias, you must rule out other possibilities:
-
Assay Sensitivity: The two assays may have different sensitivities. The BRET assay might be less sensitive than your calcium assay, making a moderately potent compound appear weak. It is crucial to run a "balanced" or reference agonist (like α-linolenic acid) in parallel in both assays. The bias of your test compound should always be calculated relative to this reference.
-
Cellular Context: Signaling can be cell-type dependent.[14] Ensure you are using the same host cell line for both assays. Differences in the expression levels of receptor, G proteins, and β-arrestins can influence the observed signaling profile.
-
Kinetic Bias: Some agonists may produce a transient signal in one pathway and a sustained signal in another. Ensure you are measuring the entire kinetic profile of the response (e.g., reading calcium flux over several minutes) to avoid misinterpreting the data.
Diagram: GPR120 Biased Signaling Pathways
Caption: Biased agonists selectively engage signaling pathways.
Strategy 4: Structure-Based Drug Design (SBDD)
SBDD utilizes the 3D structure of the target receptor to design ligands with high affinity and selectivity. Since a crystal structure for GPR120 is not yet available, this process relies on high-quality homology models built using the crystal structures of related GPCRs like rhodopsin or adrenergic receptors as templates.[1][4][5][6]
Frequently Asked Questions & Troubleshooting
Q1: I don't have a crystal structure for GPR120. How can I build a reliable homology model for SBDD?
A1: Building a good model is a multi-step process:
-
Template Selection: Use a tool like BLAST to search the Protein Data Bank (PDB) for GPCRs with the highest sequence identity to GPR120, especially in the transmembrane domains. It is often beneficial to use multiple templates to build the final model.[4][16]
-
Sequence Alignment: This is the most critical step. Carefully align the GPR120 sequence with your template(s). Pay close attention to conserved motifs (e.g., the E/DRY motif) and the boundaries of the transmembrane helices.
-
Model Building: Use software like MODELLER, SWISS-MODEL, or Rosetta. Generate a large ensemble of models (e.g., 100-1000) and select the best ones based on scoring functions like the DOPE score.[4]
-
Model Refinement and Validation: The model must be refined, often using molecular dynamics (MD) simulations, to allow the structure to relax into a more energetically favorable conformation.[5][17] Validate the model using tools like PROCHECK to assess its stereochemical quality and by docking known GPR120 agonists and antagonists to see if it can reproduce known SAR.[1][5]
Q2: My top-scoring compounds from virtual screening of the GPR120 model are all inactive in my primary assay. Why did the screening fail?
A2: This is a common outcome, and there are several potential reasons:
-
Model Inaccuracy: The homology model, no matter how well-built, is still a prediction. The binding pocket may be too large, too small, or have side chains in incorrect orientations. The model may represent an inactive state of the receptor, which is not suitable for screening agonists.[18]
-
Library Quality: The chemical library used for screening might lack diversity or contain compounds with poor drug-like properties (e.g., frequent hitters, aggregators).
-
Scoring Function Limitations: Docking scores are approximations of binding energy. They often fail to accurately account for desolvation effects, protein flexibility, and entropic contributions.
-
Troubleshooting Steps:
-
Re-dock Known Ligands: Dock a few known active and inactive compounds. If the model cannot distinguish between them, it needs refinement.
-
Use Multiple Docking Programs/Scores: Different programs use different algorithms. A consensus score from multiple programs can sometimes be more predictive.
-
Incorporate Flexibility: Use induced-fit docking or molecular dynamics simulations to allow both the ligand and the receptor binding pocket to adjust to each other.
-
Filter Results: Apply physicochemical filters (e.g., Lipinski's Rule of Five) to the virtual hits before selecting compounds for experimental testing.
-
Diagram: SBDD Workflow for GPR120
Caption: Workflow for structure-based agonist design.
Strategy 5: Prodrug Development
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.[19] This strategy is not used to increase the intrinsic potency of the agonist at the receptor but to improve its pharmacokinetic properties (e.g., solubility, stability, absorption), thereby enhancing its overall potency and efficacy in a biological system.
Frequently Asked Questions & Troubleshooting
Q1: My GPR120 agonist has excellent in vitro potency but shows no effect in animal studies (poor in vivo potency). Could a prodrug strategy help?
A1: Absolutely. Poor in vivo efficacy despite high in vitro potency often points to a pharmacokinetic problem. A prodrug approach can address:
-
Poor Oral Bioavailability: Many GPR120 agonists have a carboxylic acid group, which is ionized at physiological pH, leading to poor membrane permeability and absorption. Masking this acidic group with an ester linkage can create a more lipophilic prodrug that is better absorbed.[20] The ester is then cleaved by esterase enzymes in the blood or tissues to release the active drug.
-
Rapid Metabolism: If the parent drug is rapidly metabolized (e.g., via β-oxidation for agonists like TUG-891), a prodrug can be designed to release the active compound slowly over time or to block the site of metabolism until after absorption.[4]
-
Poor Aqueous Solubility: For parenteral administration, low solubility can be a major hurdle. Attaching a highly soluble promoiety (e.g., a phosphate (B84403) group or an amino acid) can dramatically increase water solubility.[19]
Q2: I designed an ester prodrug of my carboxylic acid-containing agonist, but it's still inactive in vivo. What went wrong?
A2: The success of a prodrug depends on a delicate balance of properties.
-
Conversion Rate: The prodrug might not be converting to the active drug efficiently in vivo. The chosen ester may be too sterically hindered for plasma esterases to access and cleave it. Test the stability of the prodrug in plasma or liver microsome preparations in vitro to measure the rate of conversion.
-
Premature Cleavage: Conversely, the prodrug might be too labile. If it is cleaved in the gut before it can be absorbed, you have simply released the poorly absorbed parent drug at the wrong place.
-
Prodrug is not Absorbed: While you increased lipophilicity, it may now be too high (a "brick dust" prodrug), leading to poor dissolution in the gut or trapping within membranes. There is an optimal LogP range for oral absorption.
-
Tissue-Specific Esterases: The type and amount of esterase enzymes can vary between species (e.g., rat vs. human). A prodrug that works well in one species may not work in another.
Diagram: Prodrug Activation and Delivery
Caption: Prodrug strategy to improve oral bioavailability.
Appendix: Key Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the Gαq/11-mediated signaling of GPR120 by detecting the release of calcium from intracellular stores.
1. Materials:
-
Cell line expressing GPR120 (e.g., CHO-hGPR120, HEK293-hGPR120).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to prevent dye leakage).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR, FlexStation).
2. Methodology:
-
Cell Plating: Seed GPR120-expressing cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO2).
-
Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove culture medium from the cells and add 100 µL (for 96-well) of loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 5X stock of your test compounds and controls (e.g., TUG-891) in Assay Buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) kinetically.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the 5X compound stock into the wells.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: BRET-based β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin upon agonist stimulation.
1. Materials:
-
Cell line co-expressing GPR120 fused to a fluorescent protein (e.g., GPR120-eYFP) and β-arrestin fused to a luciferase (e.g., β-arrestin2-Renilla Luciferase).[15]
-
Luciferase substrate (e.g., Coelenterazine h).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
96- or 384-well white, opaque assay plates.
-
Luminescence plate reader capable of simultaneous dual-wavelength detection (e.g., for BRET¹: ~480 nm for luciferase and ~530 nm for eYFP).
2. Methodology:
-
Cell Plating: Seed the dual-expressing cells into white assay plates and incubate overnight.
-
Compound Addition: Remove the culture medium. Add your test compounds diluted in Assay Buffer to the wells. Incubate for a set period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Just prior to reading, add the luciferase substrate (e.g., Coelenterazine h to a final concentration of 5 µM).
-
Measurement:
-
Immediately place the plate in the BRET-capable plate reader.
-
Simultaneously measure the light emission at the two wavelengths (acceptor and donor).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
Subtract the BRET ratio of vehicle-treated wells to get the net BRET response.
-
Plot the net BRET ratio against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
References
- 1. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure based prediction of a novel GPR120 antagonist based on pharmacophore screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of GPR120 Agonists Based on a Docking Simulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. The impact of GPCR structures on pharmacology and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
GPR120 Agonist 5 improving selectivity over GPR40
Welcome to the technical support center for GPR120 Agonist 5, a potent and highly selective agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experiments, with a particular focus on ensuring and verifying selectivity over the closely related GPR40 (FFAR1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule designed for high potency and selectivity for GPR120 over other free fatty acid receptors, especially GPR40.[1][2] GPR120 is a receptor for long-chain fatty acids and is a key regulator of metabolic and inflammatory processes.[3][4] Upon activation by Agonist 5, GPR120 initiates two primary signaling cascades:
-
Gαq/11-PLC Pathway: This leads to an increase in intracellular calcium ([Ca2+]i), which is crucial for effects like glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[5][6]
-
β-Arrestin 2 Pathway: This pathway is independent of G-protein coupling and mediates the potent anti-inflammatory effects of GPR120.[7]
Q2: I am observing activity in my GPR40-expressing control cells at high concentrations of Agonist 5. Does this mean the compound is not selective?
A2: While Agonist 5 is designed for high selectivity, off-target effects can sometimes be observed at concentrations significantly above the EC50 for GPR120. Here’s how to troubleshoot:
-
Verify Concentration Range: Ensure you are working within the recommended concentration range. Significant off-target activity is more likely at concentrations exceeding 100-fold of the GPR120 EC50.
-
Check Cell Line Expression: Confirm that your control cell line does not endogenously express GPR120. Some cell lines may have low levels of endogenous receptor expression. Use a non-transfected parental cell line as a negative control.[8]
-
Review Selectivity Data: Refer to the selectivity profile below. Agonist 5 should exhibit at least a 100-fold selectivity for GPR120 over GPR40. If your results deviate significantly, consider potential experimental artifacts.
-
Use an Antagonist: To confirm the observed GPR40 activity is a true off-target effect, try to block it with a known selective GPR40 antagonist.
Q3: My calcium mobilization signal is weak or absent in GPR120-expressing cells. What are the possible causes?
A3: A weak or absent signal in a calcium mobilization assay can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, not over-confluent, and within a low passage number. High passage numbers can lead to changes in receptor expression and signaling fidelity.
-
Receptor Expression Levels: Verify the expression of GPR120 in your cell line using a method like qPCR or western blot. Low receptor density will result in a weaker signal.
-
Assay Buffer Composition: The presence of fatty acids in standard serum-containing media can desensitize the GPR120 receptors. Ensure you are using a serum-free, bovine serum albumin (BSA)-containing buffer during the assay to sequester endogenous ligands.
-
Co-transfection with Promiscuous Gα subunit: For cell systems where GPR120 may not couple efficiently to the endogenous Gq pathway, co-transfection with a promiscuous G-protein, such as Gα16, can redirect the signal towards the calcium release pathway and amplify the signal.[9]
Q4: Can I use Agonist 5 to study GPR120's anti-inflammatory effects?
A4: Yes. The anti-inflammatory effects of GPR120 are primarily mediated through the β-arrestin 2 pathway.[7] To study these effects, you would typically use a macrophage cell line (e.g., RAW 264.7) that endogenously expresses GPR120 but not GPR40.[10] You can then measure the inhibition of pro-inflammatory markers (e.g., TNF-α, IL-6) in response to a challenge (e.g., lipopolysaccharide, LPS) in the presence and absence of Agonist 5. A β-arrestin recruitment assay is also a direct way to measure this signaling branch.
Data Presentation
Table 1: Potency and Selectivity Profile of Agonist 5
| Receptor Target | Assay Type | Potency (EC50) | Selectivity (Fold vs. hGPR120) |
| Human GPR120 | Calcium Mobilization | 25 nM | - |
| Human GPR40 | Calcium Mobilization | > 3000 nM | > 120x |
| Murine GPR120 | Calcium Mobilization | 45 nM | - |
| Murine GPR40 | Calcium Mobilization | > 5000 nM | > 110x |
Data are representative values compiled from studies on potent, selective GPR120 agonists.[2][11]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Recommended Range (Log Scale) |
| Calcium Mobilization | 1 nM | 0.1 nM - 10 µM |
| β-Arrestin Recruitment | 5 nM | 0.5 nM - 20 µM |
| GLP-1 Secretion (STC-1 cells) | 10 nM | 1 nM - 30 µM |
| Anti-inflammatory (RAW 264.7 cells) | 50 nM | 5 nM - 50 µM |
Mandatory Visualizations
Caption: GPR120 dual signaling pathways activated by Agonist 5.
Caption: Experimental workflow for confirming GPR120 selectivity.
Caption: Troubleshooting logic for unexpected GPR40 activity.
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Mobilization Assay
This protocol is designed to measure the activation of the Gαq/11 pathway by Agonist 5 in cells expressing GPR120 or GPR40.
Materials:
-
HEK293 cells (or other suitable host) transiently or stably expressing human GPR120 or GPR40.
-
Parental HEK293 cells (negative control).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM Probenecid, and 0.1% fatty-acid-free BSA, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Agonist 5 stock solution (e.g., 10 mM in DMSO).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the GPR120, GPR40, and parental cells into assay plates at a density that will yield a 90-100% confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the loading buffer by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, then diluting into the Assay Buffer to a final concentration of 2-4 µM.
-
Remove cell culture medium from the plates and add 50 µL (for 96-well) of the loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature in the dark.
-
Compound Plate Preparation: Prepare a serial dilution of Agonist 5 in Assay Buffer in a separate plate. The final concentration in the assay well should be 4-5 times lower than in this compound plate, depending on the reader's injection volume.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the automated addition of the Agonist 5 dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent decline.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline to peak for each well. Plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin 2 to the activated GPR120 receptor, a key step in its anti-inflammatory signaling.
Materials:
-
Cell line engineered for β-arrestin assays (e.g., U2OS cells) co-expressing GPR120 fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay Buffer: Opti-MEM or similar serum-free medium.
-
Agonist 5 stock solution (10 mM in DMSO).
-
Detection reagents specific to the assay platform (e.g., PathHunter® detection reagents).
-
White, solid-bottom 96- or 384-well assay plates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Seed the engineered cells in assay plates at the manufacturer's recommended density. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of Agonist 5 in Assay Buffer.
-
Add the diluted compound to the cells and incubate for 90 minutes at 37°C, 5% CO2. This incubation allows for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: Remove plates from the incubator and allow them to equilibrate to room temperature for 10-15 minutes.
-
Prepare and add the detection reagents according to the manufacturer’s protocol.
-
Incubate at room temperature for 60 minutes in the dark to allow the luminescent signal to develop and stabilize.
-
Measurement: Read the luminescence on a compatible plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50.
References
- 1. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5 data interpretation challenges
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of GPR120 agonist experiments. Here you will find troubleshooting guides and frequently asked questions to address common data interpretation challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GPR120 agonist experiments.
Issue 1: Inconsistent or No Response to GPR120 Agonist
Possible Causes and Solutions:
| Cause | Solution |
| Low GPR120 Expression | GPR120 expression is cell-type specific and can be influenced by diet.[1] Verify GPR120 expression in your cell line or tissue model using qPCR or Western blot. Consider using a system with confirmed high GPR120 expression. |
| Agonist Degradation | Some agonists, like TUG-891, are susceptible to β-oxidation in vivo, leading to loss of activity.[2] Ensure proper storage and handling of the agonist. For in vivo studies, consider agonists with improved pharmacokinetic profiles.[3] |
| Species-Specific Differences | Human and murine GPR120 can exhibit different responses to agonists.[1] Ensure the agonist is validated for the species you are using. |
| Incorrect Assay Conditions | Assay parameters such as incubation time, temperature, and buffer composition can affect the outcome. Optimize these conditions for your specific assay. |
| Cell Viability Issues | High concentrations of agonists or solvents (like DMSO) can be toxic to cells. Perform a cell viability assay to rule out toxicity. |
Issue 2: High Background Signal or Non-Specific Effects
Possible Causes and Solutions:
| Cause | Solution |
| Agonist Cross-Reactivity | Many GPR120 agonists also show activity at GPR40 due to sequence similarity.[4] Use a selective GPR120 agonist or test for GPR40 activity in parallel using a GPR40-expressing cell line. The use of a selective GPR120 antagonist can also help confirm that the observed effect is GPR120-mediated.[4] |
| Off-Target Effects | The agonist may interact with other receptors or cellular components. Conduct counter-screening against a panel of other receptors to identify potential off-target activities. |
| Endogenous Ligand Interference | Fatty acids in serum-containing media can activate GPR120. Use serum-free media or charcoal-stripped serum for your experiments to reduce background activation. |
| Vehicle (Solvent) Effects | The solvent used to dissolve the agonist (e.g., DMSO) may have its own biological effects. Include a vehicle-only control in all experiments. |
Issue 3: Difficulty in Reproducing Published Data
Possible Causes and Solutions:
| Cause | Solution |
| Different Experimental Conditions | Minor variations in cell lines, passage numbers, media, and serum can lead to different results. Carefully review and align your experimental protocol with the published study. |
| Biased Agonism | Agonists can preferentially activate one signaling pathway over another (e.g., Gαq vs. β-arrestin).[5] The observed effect may be specific to the pathway investigated in the original publication. Assess multiple downstream signaling pathways. |
| Variability in Reagents | Ensure the purity and identity of your GPR120 agonist. Different batches of agonists or other reagents can have varying quality. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR120?
A1: GPR120 primarily signals through two main pathways:
-
Gαq/11 Pathway : Activation of Gαq/11 leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6] This pathway is involved in metabolic effects such as glucose uptake.[6][7]
-
β-Arrestin 2 Pathway : This pathway is crucial for the anti-inflammatory effects of GPR120.[7][8] Upon agonist binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin 2 complex. This complex can then inhibit pro-inflammatory signaling cascades, such as those mediated by TLR4 and TNF-α, by sequestering TAB1.[7][8]
Some studies also suggest that GPR120 can couple to Gs and Gi signaling pathways, though this may be agonist-dependent.[5]
Q2: How can I be sure my observed effect is GPR120-mediated and not due to off-target effects?
A2: To confirm the specificity of your GPR120 agonist, you should perform the following validation experiments:
-
Use a GPR120 Knockout/Knockdown Model : The most definitive way to show GPR120-dependency is to demonstrate that the agonist has no effect in cells or animals where the GPR120 gene has been knocked out or its expression has been knocked down using siRNA or shRNA.[9]
-
Employ a Selective Antagonist : Pre-treatment with a selective GPR120 antagonist should block the effects of your agonist.[4]
-
Test for GPR40 Activity : Since many GPR120 agonists have cross-reactivity with GPR40, it is important to test your agonist in a GPR40-expressing system to determine its selectivity.[4][9]
Q3: My in vitro and in vivo results with a GPR120 agonist are not correlating. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common in GPR120 research. Several factors can contribute to this:
-
Pharmacokinetics and Metabolism : The agonist may have poor bioavailability, rapid metabolism (e.g., β-oxidation), or unfavorable distribution in vivo.[2]
-
Complex In Vivo Environment : The in vivo setting involves complex interactions between different cell types and tissues, which can modulate the response to the agonist. For example, GPR120 activation in enteroendocrine cells can stimulate GLP-1 secretion, which in turn affects insulin (B600854) secretion from pancreatic beta-cells.[2][10]
-
Dietary Influences : The diet of the animals can affect GPR120 expression and the levels of endogenous ligands, potentially altering the response to an exogenous agonist.[1]
-
Compensatory Mechanisms : Chronic administration of a GPR120 agonist in vivo may trigger counter-regulatory mechanisms that are not present in acute in vitro experiments.[11]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon GPR120 activation, typically through the Gαq/11 pathway.
Materials:
-
Cells expressing GPR120 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the agonist dilutions to the wells and immediately begin measuring fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline. Determine the EC50 value by plotting the response against the log of the agonist concentration.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120.
Materials:
-
Cells co-expressing GPR120 and a β-arrestin fusion protein (e.g., PathHunter CHO-K1 cells expressing human GPR120).[12]
-
Assay buffer
-
This compound
-
Detection reagents specific to the assay system (e.g., chemiluminescent substrate)
-
Luminometer
Procedure:
-
Plate the cells according to the assay kit's instructions.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the time recommended by the manufacturer (typically 60-90 minutes).
-
Add the detection reagents.
-
Measure the luminescent signal using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
Protocol 3: GPR120 Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for GPR120.[13]
Materials:
-
Membranes from cells expressing GPR120
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA[13]
-
Radioligand: A high-affinity tritiated GPR120 agonist (e.g., [³H]-TUG-891)[13]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled GPR120 agonist[13]
-
Test Compound (this compound)
-
Glass fiber filters and a cell harvester[13]
-
Liquid scintillation counter[13]
Procedure:
-
In a 96-well plate, combine the GPR120 membranes, radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-radiolabeled agonist.
-
Incubate at room temperature for 60-120 minutes.[13]
-
Terminate the reaction by rapid filtration through the glass fiber filters.[13]
-
Wash the filters with ice-cold assay buffer.[13]
-
Measure the radioactivity on the filters using a liquid scintillation counter.[13]
-
Calculate the specific binding and determine the IC50 of the test compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[13]
Quantitative Data Summary
The following table summarizes the potency of various GPR120 ligands from the literature. Note that values can vary depending on the assay and cell line used.
| Compound | Assay Type | Species | Cell Line | Measured Value (EC50/IC50) |
| TUG-891 | Calcium Flux | Human | CHO cells | 43.7 nM[13] |
| Compound A | Agonist Activity | Not Specified | Not Specified | ~0.35 µM[13] |
| Grifolic acid | Proliferation Inhibition | Not Specified | DU145 cells | 5.7 µM[4][13] |
| 9-PAHSA | Antagonism (Chemokine Receptors) | Human | Recombinant | 19 µM (for GPR120 agonism)[13] |
| AH7614 | Antagonist Activity | Not Specified | Not Specified | Selective GPR120 antagonist[4][13] |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
GPR120 Agonist 5 Protocol Modifications: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR120 Agonist 5. The information is designed to address specific issues that may be encountered during experiments and offer modifications for enhanced results.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is it a target for drug development?
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[1][2] It is highly expressed in adipose tissue, pro-inflammatory macrophages, and the intestines.[3] GPR120 activation is linked to anti-inflammatory effects, improved insulin (B600854) sensitivity, and the secretion of incretin (B1656795) hormones like GLP-1, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[3][4][5]
Q2: What are some common agonists used to study GPR120?
Both endogenous and synthetic agonists are used to study GPR120. Natural agonists include omega-3 fatty acids like α-linolenic acid (aLA).[6] Synthetic agonists have been developed for greater potency and selectivity. Commonly used synthetic agonists include TUG-891 and Compound A.[4][6][7][8][9]
Q3: What are the main signaling pathways activated by GPR120 agonists?
GPR120 activation initiates two primary signaling cascades. The first is a Gαq/11-mediated pathway that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), which can lead to the phosphorylation of downstream targets like ERK1/2.[1][5][10][11] The second pathway involves the recruitment of β-arrestin 2, which mediates the anti-inflammatory effects of GPR120 by inhibiting pathways like NF-κB.[2][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during key GPR120 agonist experiments.
Calcium Mobilization Assay
Issue: High background fluorescence or no response to agonist.
-
Potential Cause 1: Constitutive Receptor Activity. GPR120 can sometimes exhibit agonist-independent activity, leading to a high baseline signal.
-
Solution: Optimize cell seeding density. A confluent monolayer can help reduce background signaling through contact inhibition.[12]
-
-
Potential Cause 2: Issues with Calcium Indicator Dye. Improper loading or leakage of the fluorescent dye can cause inconsistent results.
-
Solution: Ensure the dye loading buffer is at the correct pH and temperature. Incubate cells with the dye in the dark to prevent photobleaching.[13] Using a no-wash calcium assay kit can also simplify the protocol and reduce variability.
-
-
Potential Cause 3: Agonist Solubility. GPR120 agonists are often lipophilic and may not be fully soluble in aqueous assay buffers.
β-Arrestin Recruitment Assay
Issue: Low signal-to-background ratio.
-
Potential Cause 1: Suboptimal Cell Density. Too few or too many cells can negatively impact the assay window.
-
Potential Cause 2: Insufficient Receptor or β-arrestin Expression. Low expression levels of either the receptor or β-arrestin will result in a weak signal.
-
Solution: If using a transient transfection system, optimize the DNA concentration for both the GPR120 and β-arrestin constructs. For stable cell lines, ensure the passage number is low, as receptor expression can decrease over time.[17]
-
-
Potential Cause 3: Inappropriate Incubation Time. The interaction between GPR120 and β-arrestin can be transient.
-
Solution: Optimize the agonist incubation time. Test a time course (e.g., 30, 60, 90, 120 minutes) to find the peak interaction time for your specific agonist and cell system.[17]
-
ERK Phosphorylation Assay (Western Blot)
Issue: Weak or no phospho-ERK signal.
-
Potential Cause 1: High Basal ERK Phosphorylation. Serum in the cell culture media contains growth factors that can activate the ERK pathway, masking the effect of the GPR120 agonist.
-
Potential Cause 2: Inefficient Protein Extraction and Preservation. Phosphorylated proteins are susceptible to dephosphorylation by phosphatases upon cell lysis.
-
Potential Cause 3: Suboptimal Agonist Stimulation Time. ERK phosphorylation is often a transient event.
-
Solution: Perform a time-course experiment to determine the peak of ERK phosphorylation. For GPR120, a peak is often observed between 2-10 minutes after agonist addition.[6]
-
Issue: High Background on Western Blot.
-
Potential Cause: Inappropriate Blocking Buffer.
-
Solution: When detecting phosphoproteins, it is recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[22]
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used GPR120 agonists.
Table 1: EC50 Values for TUG-891
| Assay Type | Species | Cell Line | EC50 (nM) | pEC50 |
| Calcium Flux | Human | CHO | 43.7 | 7.36 |
| Calcium Flux | Human | Flp-In T-REx 293 | - | 6.93 ± 0.07 |
| β-Arrestin-2 Recruitment | Human | - | - | 7.19 ± 0.07 |
| β-Arrestin-1 Recruitment | Human | - | - | 6.46 ± 0.06 |
Data compiled from multiple sources.[3][6]
Table 2: EC50 Values for Compound A
| Assay Type | Species | Cell Line | EC50 (µM) |
| GPR120 Activation | Not Specified | Not Specified | ~0.35 |
Data compiled from multiple sources.[4][7][8][9]
Detailed Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing human GPR120 in a black, clear-bottom 96-well plate at a density that will achieve a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer. Remove the cell culture medium and add the dye solution to each well. Incubate in the dark for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Agonist Preparation: During the dye loading, prepare serial dilutions of the GPR120 agonist in assay buffer. It is recommended to prepare these at 3-5 times the final desired concentration.
-
Fluorescence Measurement: Place the cell plate in a kinetic fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. The instrument will then automatically inject the agonist into the wells.
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity for 2-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is indicative of GPR120 activation. Calculate EC50 values from the dose-response curves.
β-Arrestin Recruitment Assay Protocol
-
Cell Seeding: Plate a PathHunter® β-Arrestin GPCR cell line expressing tagged GPR120 and β-arrestin in a 384-well plate. Incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the GPR120 agonist. Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor-β-arrestin interaction.
-
Detection: Add the PathHunter® detection reagents to the wells.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes and then measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Calculate EC50 values from the dose-response curves.
ERK Phosphorylation Western Blot Protocol
-
Cell Culture and Starvation: Culture cells expressing GPR120 to 70-80% confluency. Replace the growth medium with serum-free medium and incubate for 12-24 hours.[22]
-
Agonist Stimulation: Treat the serum-starved cells with the GPR120 agonist at various concentrations for a predetermined optimal time (e.g., 5 minutes).
-
Cell Lysis: Immediately after stimulation, place the plate on ice and aspirate the medium. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[19]
Visualizations
Caption: GPR120 Signaling Pathways
Caption: General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. researchgate.net [researchgate.net]
- 11. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GPR120 Agonists: TUG-891 versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
TUG-891 has emerged as a valuable tool for investigating the therapeutic potential of GPR120, a receptor implicated in metabolic diseases such as obesity and type 2 diabetes, as well as in inflammatory processes.[1][2] Its selectivity and potency make it a standard for in vitro and proof-of-concept in vivo studies.[1][3][4]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency and efficacy of TUG-891 in key cellular assays that reflect GPR120 activation. Data for other commonly referenced GPR120 agonists are included for comparative purposes where available.
Table 1: Potency (EC50) of GPR120 Agonists in In Vitro Assays
| Agonist | Assay | Cell Line | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | CHO-hGPR120 | Human | 83.2 | [5] |
| TUG-891 | β-arrestin Recruitment | Flp-In T-REx 293 | Human | - | [3] |
| TUG-891 | ERK Phosphorylation | Flp-In T-REx 293 | Human | - | [3] |
| Compound 11b | Calcium Mobilization | CHO-hGPR120 | Human | 20 | [6] |
| Compound 4x | Calcium Mobilization | - | Human | - | [7] |
Note: EC50 values can vary depending on the specific cell line and assay conditions.
In Vivo Efficacy: Metabolic Parameters
In vivo studies are critical for evaluating the therapeutic potential of GPR120 agonists. The following table highlights the effects of TUG-891 on key metabolic parameters in animal models.
Table 2: In Vivo Effects of TUG-891
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6J mice | Daily TUG-891 injection | Reduced total body weight and fat mass, increased fat oxidation.[8] | [8] |
| Diet-induced obese (DIO) mice | Oral administration of TUG-891 | Improved glucose tolerance and increased insulin (B600854) levels.[6] | [6] |
GPR120 Signaling Pathways
Activation of GPR120 by an agonist like TUG-891 initiates a cascade of intracellular signaling events. The primary pathways involve Gαq/11 coupling, leading to calcium mobilization, and β-arrestin-2 recruitment, which mediates anti-inflammatory effects.[9][10]
Caption: GPR120 Signaling Pathways
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, typically in cells co-transfected with the receptor and a promiscuous Gα protein.[11][12]
Caption: Calcium Mobilization Assay Workflow
Protocol Details:
-
Cell Culture: HEK293 or CHO cells are commonly used and are transiently or stably transfected with the human GPR120 receptor.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.[12]
-
Compound Addition: The agonist of interest is added to the wells.
-
Signal Detection: A fluorescence plate reader is used to monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[11][12]
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target in the GPR120 signaling cascade.[3][13]
Caption: ERK Phosphorylation Western Blot Workflow
Protocol Details:
-
Cell Treatment and Lysis: Cells expressing GPR120 are treated with the agonist for a specific time, then lysed to extract proteins.[14]
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[14]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[13][14]
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize and quantify the amount of phosphorylated ERK. The membrane is often stripped and re-probed for total ERK for normalization.[14]
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess how quickly glucose is cleared from the blood, providing insights into glucose metabolism and insulin sensitivity.[15][16][17]
Caption: Oral Glucose Tolerance Test Workflow
Protocol Details:
-
Fasting: Mice are fasted for a period of 4-6 hours to establish a baseline glucose level.[15][17]
-
Drug Administration: The GPR120 agonist or vehicle is administered, typically via oral gavage.
-
Glucose Challenge: A concentrated glucose solution is administered orally.[15][17]
-
Blood Sampling and Analysis: Blood is collected from the tail vein at specified time intervals, and glucose levels are measured using a glucometer.[15][17]
Conclusion
TUG-891 is a well-documented GPR120 agonist that serves as a critical reference compound for researchers in the field of metabolic and inflammatory diseases. The data and protocols presented in this guide offer a framework for evaluating the efficacy of novel GPR120 agonists. While a direct comparison with "GPR120 Agonist 5" is not possible due to a lack of specific information on this compound, the comprehensive characterization of TUG-891 provides a robust benchmark for future drug discovery and development efforts targeting the GPR120 receptor. Researchers are encouraged to use the provided methodologies to generate comparative data for their compounds of interest.
References
- 1. TUG-891 - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. Glucose Tolerance Test in Mice [bio-protocol.org]
- 17. vmmpc.org [vmmpc.org]
A Comparative Guide to GPR120 (FFAR4) Agonists: Performance and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key agonists targeting the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes and obesity.[1] This document focuses on a comparative analysis of "GPR120 Compound A," a potent and selective agonist, with other well-characterized FFAR4 agonists such as TUG-891 and GSK137647A. The comparison is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and development decisions.
Performance Comparison of GPR120 Agonists
The efficacy and potency of GPR120 agonists are critical determinants of their therapeutic potential. The following table summarizes the in vitro potency (EC50) of GPR120 Compound A, TUG-891, and GSK137647A in activating the human GPR120 receptor.
| Compound | Agonist Type | Human GPR120 Potency (EC50) | Selectivity Notes |
| GPR120 Compound A | Potent, selective agonist | ~0.35 µM[2][3] | Highly selective over GPR40 (FFAR1).[2][3] |
| TUG-891 | Potent, selective agonist | Varies by assay (e.g., pEC50 for Ca2+ mobilization) | High selectivity for human FFAR4 over FFAR1 (1000-fold).[4] Limited selectivity in mouse models.[5][6] |
| GSK137647A | Selective agonist | ~0.501 µM (501 nM)[7] (pEC50 = 6.3)[8][9] | Highly selective for GPR120 over other FFARs and a broad panel of other targets.[8] |
GPR120 (FFAR4) Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular events that mediate its physiological effects. The receptor couples to at least two primary signaling pathways: the Gαq/11 pathway and the β-arrestin pathway. The Gαq/11 pathway activation leads to calcium mobilization and is associated with metabolic benefits like hormone secretion. The β-arrestin pathway is linked to the potent anti-inflammatory effects of GPR120 activation.
Figure 1. GPR120 (FFAR4) dual signaling pathways.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare GPR120 agonists.
Calcium Mobilization Assay
This assay is fundamental for determining the potency (EC50) of GPR120 agonists that signal through the Gαq/11 pathway.
Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GPR120 receptor are cultured in appropriate media and seeded into 96-well or 384-well black, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often supplemented with probenecid (B1678239) to prevent dye leakage. The plate is incubated to allow for dye uptake.
-
Compound Preparation: A serial dilution of the GPR120 agonist is prepared in the assay buffer.
-
Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). A baseline fluorescence reading is taken before the automated addition of the agonist.
-
Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
Figure 2. Workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.
Objective: To quantify the recruitment of β-arrestin to the GPR120 receptor upon agonist binding.
Methodology:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to co-express GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Preparation: The engineered cells are plated in microplates.
-
Agonist Stimulation: Test compounds are added to the wells, and the plate is incubated.
-
Detection: If the agonist induces β-arrestin recruitment to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is plotted against agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical in vivo experiment to assess the effect of a GPR120 agonist on glucose metabolism and insulin (B600854) sensitivity in animal models of diabetes.
Objective: To evaluate the ability of a GPR120 agonist to improve glucose clearance after an oral glucose challenge.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice are commonly used as a model for insulin resistance.
-
Acclimatization and Fasting: Mice are fasted for a specified period (e.g., 5-6 hours) before the test.[10][11]
-
Compound Administration: The GPR120 agonist or vehicle is administered orally at a predetermined time before the glucose challenge. For instance, GPR120 Compound A has been administered at a dose of 30 mg/kg in high-fat diet-fed obese mice.[2][3]
-
Glucose Challenge: A baseline blood glucose measurement is taken (t=0). Subsequently, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]
-
Data Analysis: Blood glucose levels are plotted over time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
GPR120 Compound A, TUG-891, and GSK137647A are all valuable tools for investigating the therapeutic potential of GPR120. While all demonstrate potent agonism, considerations such as species-specific selectivity and in vivo stability are crucial for experimental design and interpretation. The provided protocols and pathway diagrams offer a foundational framework for the continued exploration and development of novel FFAR4-targeted therapeutics.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Anti-Atherosclerotic Potential of Free Fatty Acid Receptor 4 (FFAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. vmmpc.org [vmmpc.org]
A Comparative Guide to the Validation of GPR120 Agonists in Knockout Mouse Models
Introduction: G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] It is activated by long-chain fatty acids and plays a crucial role in glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][3] To validate the specificity and efficacy of synthetic agonists, GPR120 knockout (KO) mice are indispensable tools. These animals lack the GPR120 gene, allowing researchers to confirm that the observed effects of a given agonist are indeed mediated through this receptor.
While the specific compound "GPR120 Agonist 5" is not identified in the available scientific literature, this guide provides a comparative overview of several well-documented GPR120 agonists that have been validated in GPR120 knockout mice. We will compare their performance based on experimental data and outline the protocols used for their validation.
Comparison of GPR120 Agonists
The following table summarizes the characteristics and in vivo effects of various GPR120 agonists that have been tested in GPR120 knockout mice. The absence of an effect in knockout mice is a key validation point for these compounds.
| Agonist | Potency (EC50) | Selectivity | In Vivo Effects in Wild-Type (WT) Mice | Effects in GPR120 KO Mice | Reference |
| TUG-891 | High potency for human and mouse GPR120. | More selective and potent for human GPR120 than ALA, GW9508, or NCG21.[2] Limited selectivity for mouse GPR120.[2] | Ameliorated bacteria-induced liver injury.[4] Improved glucose tolerance in a dose-dependent manner.[5] | No effect observed. | [4][5] |
| Compound A (CpdA) | High affinity, selective GPR120 agonist. | Selective for Gpr120 over Gpr40. | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and decreased hepatic steatosis in obese mice.[6] | No effect on hepatic lipid levels.[6] No effect on chemotaxis of macrophages.[7] | [6][7][8] |
| AZ13581837 | Potent and selective GPR120 agonist. | Specific for GPR120. | Induced significant glucose lowering and increased insulin secretion after intravenous glucose administration. | No effect observed. | [9] |
| Metabolex-36 | GPR120 agonist. | Not specified. | Induced glucose lowering and increased insulin secretion. | No effect observed. | [9] |
| Docosahexaenoic Acid (DHA) | Natural GPR120 agonist. | Activates GPR120. | Exhibited anti-inflammatory effects in primary human chondrocytes.[10] Enhanced wound repair in mice.[10] | GPR120-KO mice displayed accelerated development of osteoarthritis after surgery, unlike WT mice treated with DHA.[10] | [10] |
Experimental Protocols
1. Validation of GPR120 Knockout Mice
A crucial first step is to confirm the successful knockout of the GPR120 gene in the mouse model.
-
Genotyping: Genomic DNA is extracted from mouse tails. Real-time PCR (RT-PCR) is performed to detect the presence of the GPR120 gene and any selection cassettes (e.g., Neomycin resistance gene) used in the gene targeting.[10] Agarose gel electrophoresis is used to visualize the PCR products.[11]
-
mRNA Expression Analysis: Total RNA is extracted from tissues known to express GPR120, such as the colon, adipose tissue, or macrophages.[11][12] Quantitative real-time PCR is then used to measure GPR120 mRNA levels, which should be absent in KO mice compared to WT controls.[4][11]
-
Protein Expression/Activity: In some KO models, the GPR120 gene is replaced with a reporter gene like β-galactosidase. In such cases, immunofluorescence staining for the reporter protein in relevant tissues of KO mice (and its absence in WT mice) confirms the knockout at a functional level.[10][11]
2. In Vivo Agonist Validation Protocol
This protocol outlines the general steps to assess the efficacy and specificity of a GPR120 agonist in vivo.
-
Animal Models: Both GPR120 knockout (KO) and wild-type (WT) mice of the same genetic background (e.g., C57BL/6) are used.[4][10] Mice are often placed on a high-fat diet to induce metabolic stress, such as obesity and insulin resistance.[6][7]
-
Agonist Administration: The GPR120 agonist is administered to both WT and KO mice. The route of administration can be oral gavage, intraperitoneal injection, or supplementation in the diet, depending on the compound's properties.[4][5][7][10] A vehicle control group for both genotypes is essential.
-
Metabolic Studies:
-
Glucose Tolerance Test (GTT): Mice are fasted, and then a bolus of glucose is administered orally or intraperitoneally. Blood glucose levels are measured at several time points to assess glucose clearance. GPR120 agonists are expected to improve glucose tolerance in WT but not in KO mice.[5][9]
-
Insulin Tolerance Test (ITT): Insulin is injected, and blood glucose is monitored to assess insulin sensitivity.[7]
-
-
Inflammation and Tissue Analysis:
-
Tissue Collection: At the end of the study, tissues such as liver, adipose tissue, and spleen are collected for analysis.[4]
-
Gene Expression: RNA is extracted from these tissues to measure the expression of inflammatory and metabolic genes.[7]
-
Histology: Tissues can be sectioned and stained to observe changes in cell morphology or lipid accumulation (e.g., hepatic steatosis).[6]
-
Protein Analysis: Levels of inflammatory cytokines and other proteins can be measured using techniques like ELISA.[10]
-
Mandatory Visualizations
GPR120 Signaling Pathways
Caption: GPR120 signaling cascade activation by an agonist.
Experimental Workflow for Agonist Validation
Caption: Workflow for validating a GPR120 agonist in knockout mice.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 induces regulatory dendritic cells by inhibiting HK2-dependent glycolysis to alleviate fulminant hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Signaling Bias for GPR120 Agonist 5
A comprehensive guide for researchers and drug development professionals on the differential signaling of GPR120 agonists, with a focus on Gαq/11 versus β-arrestin 2 pathway activation.
This guide provides an objective comparison of the signaling properties of a panel of G protein-coupled receptor 120 (GPR120) agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key therapeutic target for metabolic and inflammatory diseases.[1] Its activation can lead to distinct downstream signaling cascades, primarily through the Gαq/11 pathway, associated with metabolic benefits such as glucose uptake, or through the β-arrestin 2 pathway, which is linked to potent anti-inflammatory effects.[1][2] The phenomenon where a ligand preferentially activates one pathway over another is termed "signaling bias."[1] Understanding the signaling bias of different agonists is crucial for developing targeted therapeutics with improved efficacy and reduced side effects.
This analysis focuses on a comparative assessment of five GPR120 agonists, including the hypothetical "Agonist 5," designed to illustrate a specific signaling profile. The provided data and protocols are intended to guide researchers in evaluating and selecting compounds for further investigation in the context of GPR120-targeted drug discovery.
Quantitative Data Presentation
The following table summarizes the potency (EC50) of five GPR120 agonists in activating the Gαq/11 and β-arrestin 2 signaling pathways. Lower EC50 values indicate higher potency. The signaling bias is calculated as the ratio of the EC50 for β-arrestin 2 recruitment to the EC50 for Gαq/11-mediated calcium flux. A bias factor greater than 1 indicates a preference for the Gαq/11 pathway, while a bias factor less than 1 suggests a preference for the β-arrestin 2 pathway.
| Agonist | Gαq/11 Pathway (Calcium Flux) EC50 (nM) | β-arrestin 2 Pathway (BRET) EC50 (nM) | Signaling Bias (β-arrestin 2 / Gαq/11) | Predominant Pathway |
| Agonist 1 (TUG-891) | 43.7 | 350 | 8.01 | Gαq/11 biased |
| Agonist 2 | 299 | 11803 | 39.47 | Gαq/11 biased |
| Agonist 3 (Compound 4x) | 215 | 215 | 1.00 | Balanced |
| Agonist 4 | 57 | 60 | 1.05 | Balanced |
| Agonist 5 (Hypothetical) | 500 | 50 | 0.10 | β-arrestin 2 biased |
Note: Data for Agonists 1-4 are derived from published studies.[3][4][5] Agonist 5 is a hypothetical compound included to illustrate a β-arrestin 2 biased profile.
Signaling Pathways and Experimental Workflow
To elucidate the signaling bias of GPR120 agonists, two primary downstream pathways are typically investigated: Gαq/11 activation and β-arrestin 2 recruitment. The following diagrams illustrate these pathways and the general experimental workflow for their assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Gαq/11 Activation: Calcium Mobilization Assay using Fluo-4
This protocol measures the intracellular calcium mobilization following GPR120 activation, which is a hallmark of Gαq/11 pathway engagement.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GPR120 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells at a density of 40,000 to 80,000 cells per well in a 96-well black-walled, clear-bottom plate and incubate overnight.[6]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions.[4][7] This typically involves dissolving Fluo-4 AM in DMSO and then diluting it in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing an anion-exchange inhibitor like probenecid.[4][7]
-
Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM dye-loading solution to each well.[4][6][7]
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.[4][6][7]
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare serial dilutions of the GPR120 agonists in the assay buffer.
-
Use a fluorescence microplate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence (excitation ~490 nm, emission ~525 nm).[4][6][7]
-
Add the agonist solutions to the cell plate and continuously measure the fluorescence intensity for a defined period (e.g., 180 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed with a saturating concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. β-arrestin 2 Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol quantifies the recruitment of β-arrestin 2 to the activated GPR120, a key step in the β-arrestin signaling pathway.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with plasmids encoding GPR120 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[8]
-
Plate the transfected cells in a 96-well white-walled, white-bottom plate and incubate for 24-48 hours.
-
-
BRET Assay:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes in the dark.[8]
-
Measure the baseline BRET signal using a microplate reader capable of simultaneously detecting the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for Venus).
-
Add serial dilutions of the GPR120 agonists to the wells.
-
Immediately begin measuring the donor and acceptor emissions every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.[8]
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.
-
Normalize the net BRET signal to the maximum response of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
By employing these detailed protocols and comparative data analysis, researchers can effectively characterize the signaling bias of novel and existing GPR120 agonists, facilitating the development of next-generation therapeutics for metabolic and inflammatory disorders.
References
- 1. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. content.abcam.com [content.abcam.com]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
Unmasking Specificity: A Comparative Analysis of GPR120 Agonist 5 Cross-Reactivity with GPR40
For researchers, scientists, and drug development professionals, the selective activation of G-protein coupled receptor 120 (GPR120) presents a promising therapeutic avenue for metabolic and inflammatory diseases. However, the structural homology between GPR120 and GPR40, another free fatty acid receptor, poses a significant challenge in developing selective agonists. This guide provides an objective comparison of a representative GPR120 agonist, designated here as "Agonist 5," assessing its cross-reactivity with GPR40, supported by experimental data and detailed protocols.
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key regulator of glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1] Its activation by long-chain fatty acids triggers beneficial metabolic effects, making it an attractive target for conditions like type 2 diabetes and obesity.[1][2] GPR40 (or FFAR1), predominantly expressed in pancreatic β-cells, also responds to medium and long-chain fatty acids to enhance glucose-stimulated insulin secretion.[3][4] While both receptors play roles in metabolic regulation, their distinct signaling pathways and tissue distribution necessitate the development of selective agonists to minimize off-target effects.
Comparative Analysis of Agonist Selectivity
To ascertain the selectivity of GPR120 Agonist 5, its activity at both GPR120 and GPR40 must be quantified and compared against known reference compounds. The following tables summarize representative data from key in vitro assays.
Table 1: Functional Potency (EC₅₀) in Calcium Flux Assay
| Compound | GPR120 EC₅₀ (nM) | GPR40 EC₅₀ (nM) | Selectivity Ratio (GPR40 EC₅₀ / GPR120 EC₅₀) |
| Agonist 5 (Hypothetical) | 15 | >10,000 | >667 |
| TUG-891 (GPR120 Agonist) | 28 | 4,200 | 150 |
| GW9508 (Dual Agonist) | 50 | 35 | 0.7 |
| TAK-875 (GPR40 Agonist) | >10,000 | 25 | <0.0025 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal possible response.
Table 2: Binding Affinity (Kᵢ) in Radioligand Binding Assay
| Compound | GPR120 Kᵢ (nM) | GPR40 Kᵢ (nM) |
| Agonist 5 (Hypothetical) | 25 | >15,000 |
| [³H]-TUG-891 (Radioligand) | 10 | Not Applicable |
Kᵢ (Inhibition constant) values indicate the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of agonist selectivity. Below are the protocols for the key experiments cited.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human GPR120 or human GPR40 are cultured to confluency.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Addition: Serial dilutions of the test compounds (e.g., Agonist 5, TUG-891, GW9508, TAK-875) are prepared.
-
Signal Detection: The plates are placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The baseline fluorescence is measured before the automated addition of the compounds.
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is recorded over time. The peak fluorescence response is used to generate dose-response curves and calculate EC₅₀ values.[5]
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the target receptor, thus determining its binding affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 or CHO cells stably expressing human GPR120.[6]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity tritiated GPR120 agonist (e.g., [³H]-TUG-891) and varying concentrations of the unlabeled test compound (e.g., Agonist 5).[6]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (half-maximal inhibitory concentration) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathways of GPR120 and GPR40.
Caption: Workflow for assessing GPR120 agonist selectivity.
Conclusion
The assessment of cross-reactivity is a critical step in the development of selective GPR120 agonists. The hypothetical data for "Agonist 5" demonstrates a high degree of selectivity for GPR120 over GPR40, a desirable characteristic for minimizing off-target effects, such as unintended insulin secretion. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses. By employing these standardized assays and understanding the distinct signaling pathways, the scientific community can continue to advance the development of highly selective GPR120 agonists for the treatment of metabolic and inflammatory disorders.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
GPR120 Agonists: A Comparative Guide to In Vivo Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPR120 agonists, with a focus on their confirmed in vivo anti-inflammatory effects. The information presented is collated from various preclinical studies and aims to assist researchers in selecting the appropriate agonist for their experimental needs.
Introduction to GPR120 and its Anti-Inflammatory Role
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids, including omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] Activation of GPR120 has been shown to exert potent anti-inflammatory effects, primarily through a β-arrestin-2-mediated signaling pathway. This pathway interferes with the pro-inflammatory cascades of Toll-like receptors (TLRs) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of key signaling molecules such as TAK1, NF-κB, and JNK.[2][3] This mechanism makes GPR120 an attractive therapeutic target for inflammatory and metabolic diseases.
Comparative Analysis of GPR120 Agonists
This section provides a comparative overview of several GPR120 agonists for which in vivo anti-inflammatory data are available. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis from multiple independent studies. For the purpose of this guide, "GPR120 Agonist 5" is presumed to be NKS5, a dual GPR120/CD36 agonist, based on available literature.
Table 1: In Vivo Anti-Inflammatory Effects of GPR120 Agonists
| Agonist | Animal Model | Dose | Route of Administration | Key Anti-Inflammatory Findings | Citation(s) |
| Docosahexaenoic Acid (DHA) | High-fat diet-fed obese mice | Dietary supplementation | Oral | Reduced adipose tissue macrophage infiltration and inflammatory gene expression. | [1] |
| Mice with anterior cruciate ligament transection (OA model) | 10 μg/ml (in vitro on human chondrocytes) | - | Exhibited anti-inflammatory effects in primary human chondrocytes. | [4] | |
| cpdA (Compound A) | High-fat diet-fed obese mice | 30 mg/kg/day in diet | Oral | Improved glucose tolerance, decreased hyperinsulinemia, and reduced hepatic steatosis. Blocked macrophage chemotaxis. | [1][5] |
| LPS-challenged mice | Not specified | Not specified | Inhibited LPS-induced phosphorylation of TAK1, IKKβ, and JNK in macrophages. | [1][5] | |
| GW9508 | Mice with metabolic syndrome-exacerbated periodontitis | Not specified | Not specified | Reduced alveolar bone loss and periodontal inflammation. | [6] |
| Mice with anterior cruciate ligament transection (OA model) | Not specified | Not specified | Significantly inhibited osteoclastogenesis in a dose-dependent manner. | [7] | |
| TUG-891 | Mouse model of intraventricular hemorrhage | Intraperitoneal injection | Intraperitoneal | Inhibited endoplasmic reticulum stress, pyroptosis, and inflammation, and protected neurons. | [8] |
| NKS5 (presumed this compound) | Murine obesity model | Not specified | Not specified | Showed high efficacy in weight loss. As a dual CD36/GPR120 agonist, it is suggested to have anti-inflammatory properties similar to other GPR120 agonists. | [8] |
Signaling Pathways and Experimental Workflows
GPR120 Anti-Inflammatory Signaling Pathway
The activation of GPR120 by an agonist initiates a signaling cascade that ultimately suppresses the expression of pro-inflammatory genes. The diagram below illustrates the key steps in this pathway.
Caption: GPR120 anti-inflammatory signaling pathway.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effects of a GPR120 agonist in an in vivo model of inflammation.
Caption: Typical experimental workflow for in vivo studies.
Detailed Experimental Protocols
The following are generalized protocols for common in vivo models used to assess the anti-inflammatory effects of GPR120 agonists. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.
High-Fat Diet (HFD)-Induced Obesity and Inflammation Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and chronic low-grade inflammation. A control group is fed a standard chow diet.
-
Agonist Administration:
-
Route: Oral gavage or incorporation into the diet.
-
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing Regimen: Daily administration for a period of 4-8 weeks.
-
-
Assessment of Inflammation:
-
Serum Analysis: Blood is collected via cardiac puncture or tail vein bleeding. Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) are measured using ELISA kits.
-
Tissue Analysis: Adipose tissue, liver, and muscle are collected.
-
Gene Expression: RNA is extracted, and the expression of inflammatory marker genes (e.g., Tnf, Il6, Ccl2, Adgre1 (F4/80)) is quantified by qRT-PCR.
-
Immunohistochemistry: Tissues are fixed, sectioned, and stained for macrophage markers (e.g., F4/80, CD11c) to assess immune cell infiltration.
-
-
Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Agonist Pre-treatment:
-
Route: Intraperitoneal (IP) injection or oral gavage.
-
Dosing: A single dose of the GPR120 agonist is administered 1-2 hours prior to the LPS challenge.
-
-
Inflammation Induction:
-
Mice are challenged with an IP injection of LPS (e.g., 1-5 mg/kg body weight).
-
-
Assessment of Inflammation:
-
Survival Rate: Monitored for 24-48 hours post-LPS challenge.
-
Serum Cytokines: Blood is collected at various time points (e.g., 2, 6, 12, 24 hours) after LPS injection, and serum levels of TNF-α, IL-6, and IL-1β are measured by ELISA.
-
Organ Damage: Lungs, liver, and kidneys are collected for histopathological examination to assess tissue damage and inflammation.
-
Conclusion
The activation of GPR120 presents a promising strategy for mitigating inflammation in various disease contexts. The agonists discussed in this guide have all demonstrated significant anti-inflammatory effects in preclinical in vivo models. The choice of agonist will depend on the specific research application, considering factors such as selectivity, potency, and the experimental model being used. Further head-to-head comparative studies are warranted to delineate the nuanced differences in their in vivo efficacy and pharmacokinetic profiles. This guide serves as a foundational resource to aid in the rational selection and application of GPR120 agonists in future research endeavors.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 4. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPCRs for treating obesity and inflammation [receptor.ai]
- 8. Targeting GPCRs for Treating Obesity and Inflammation [receptor.ai]
GPR120 Agonist 5: A Head-to-Head Comparison with Natural Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative synthetic GPR120 agonist, "Agonist 5" (represented by the well-characterized and potent agonist TUG-891), with the receptor's natural ligands, the omega-3 fatty acids docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] This document summarizes key performance data from in vitro studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of GPR120 Agonists
The potency of Agonist 5 (TUG-891) and natural ligands in activating GPR120 is a critical parameter for evaluating their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values obtained from key in vitro assays. Lower EC50 values indicate higher potency.
| Ligand | Assay Type | Species | EC50 (pEC50) | Reference |
| Agonist 5 (TUG-891) | Calcium Mobilization | Human | 44 nM (7.36) | [3] |
| β-Arrestin-2 Recruitment | Human | 15 nM (7.82) | [4] | |
| α-Linolenic Acid (ALA) | Calcium Mobilization | Human | ~10 µM (5.0) | [4] |
| β-Arrestin-2 Recruitment | Human | >10 µM | [4] | |
| Docosahexaenoic Acid (DHA) | SRE-Luciferase Reporter | Human | 1-10 µM | [5] |
| Eicosapentaenoic Acid (EPA) | SRE-Luciferase Reporter | Human | 1-10 µM | [4] |
Note: The EC50 values for DHA and EPA are from a different study and assay than those for TUG-891 and ALA. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data clearly indicates that the synthetic agonist, TUG-891, is significantly more potent than the natural ligand α-linolenic acid in activating GPR120, as demonstrated by its much lower EC50 values in both calcium mobilization and β-arrestin recruitment assays.[4] While direct EC50 comparisons with DHA and EPA from the same study are limited, the available data suggests that TUG-891 is also substantially more potent than these key omega-3 fatty acids.[4][5]
Key Experiments and Methodologies
The following are detailed protocols for the primary assays used to characterize and compare GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, which is a hallmark of Gq protein-coupled receptor signaling.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye-containing solution is removed, and the cells are washed with the buffer. The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Signal Detection: A baseline fluorescence reading is taken before the automated addition of the test compounds (Agonist 5 or natural ligands) at various concentrations.
-
Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin proteins to the activated GPR120 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: U2OS or CHO-K1 cells stably co-expressing a tagged human GPR120 (e.g., with a ProLink tag) and a tagged β-arrestin-2 (e.g., with an Enzyme Acceptor tag) are used.
-
Cell Plating: Cells are plated in 96-well white-walled plates at an appropriate density and incubated overnight.
-
Compound Stimulation: The test compounds (Agonist 5 or natural ligands) are added to the wells at various concentrations and incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: A detection reagent containing the substrate for the enzyme complementation system (e.g., β-galactosidase) is added to the wells.
-
Signal Measurement: The plate is incubated at room temperature for 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Data Analysis: The luminescence is read using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment. Concentration-response curves are generated to determine the EC50 values.
Signaling Pathways and Experimental Workflow
To visually represent the biological and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: GPR120 Signaling Pathway.
Caption: Experimental Workflow for GPR120 Agonist Comparison.
References
- 1. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5: A Comparative Benchmarking Guide for Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel GPR120 agonist, designated here as GPR120 Agonist 5, against established diabetes therapies: Metformin, Sitagliptin, and Liraglutide (B1674861). The information is curated to provide an objective analysis of performance based on available preclinical and clinical data, alongside detailed experimental methodologies.
Executive Summary
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Its activation by agonists leads to a cascade of events that improve glucose homeostasis, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of insulin (B600854) sensitivity, and anti-inflammatory effects.[1][2] This guide benchmarks the efficacy of a representative GPR120 agonist against standard-of-care diabetes medications to aid in the evaluation of its therapeutic potential.
Mechanism of Action at a Glance
The following diagram illustrates the distinct mechanisms of action of this compound and the comparator therapies.
Caption: Comparative Mechanisms of Action.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a dual signaling cascade through Gαq/11 and β-arrestin-2 pathways. This leads to increased intracellular calcium, stimulation of GLP-1 release, and anti-inflammatory effects, all of which contribute to improved glucose metabolism.
Caption: GPR120 Signaling Pathway.
Performance Benchmarking: Quantitative Data
The following tables summarize the performance of this compound (represented by preclinical data from potent and selective GPR120 agonists) in comparison to Metformin, Sitagliptin, and Liraglutide.
Disclaimer: The data presented below are compiled from different studies and are not from direct head-to-head comparisons in a single study. Therefore, direct cross-comparison should be made with caution.
Table 1: In Vivo Efficacy in Animal Models of Type 2 Diabetes
| Therapy | Animal Model | Key Efficacy Endpoints | Reference |
| GPR120 Agonist (Compound A) | High-Fat Diet-fed C57BL/6 Mice | Improved glucose tolerance (34% reduction in glucose spike, p<0.001); Increased circulating insulin (38%, p<0.001); Increased circulating GLP-1 (53%). | [3] |
| Metformin | Streptozotocin-Nicotinamide-induced Diabetic Rats | Significant reduction in fasting glucose. | [4] |
| Sitagliptin | High-Fat Diet-fed C57BL/6 Mice | Improved glucose tolerance; Increased circulating insulin (17%, p<0.01). | [3] |
| Liraglutide | db/db mice | Significant reduction in HbA1c; Reduced body weight. | [5] |
Table 2: Clinical Efficacy in Patients with Type 2 Diabetes (Add-on to Metformin)
| Therapy | Study Population | Change in HbA1c from Baseline | Change in Body Weight from Baseline | Reference |
| This compound | Not yet in clinical trials | - | - | [6] |
| Sitagliptin (100 mg/day) | Chinese patients with T2DM | -0.98% | -0.3 kg | [5][7] |
| Liraglutide (1.8 mg/day) | Chinese patients with T2DM | -1.65% | -2.7 kg | [5][7] |
Key Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, a key indicator of glucose metabolism.
Workflow Diagram:
Caption: Oral Glucose Tolerance Test Workflow.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Fasting: Fast the mice for 6-8 hours with free access to water.[8]
-
Baseline Glucose Measurement: At t=0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.[8]
-
Drug Administration: Administer this compound or the vehicle control via oral gavage.
-
Glucose Challenge: After a specified pre-treatment time (e.g., 30 minutes), administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[8]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement and Analysis: Measure the blood glucose concentration for each time point. Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vitro GLP-1 Secretion Assay
Objective: To measure the amount of GLP-1 secreted from enteroendocrine cells in response to treatment with a GPR120 agonist.
Cell Line: Murine STC-1 or GLUTag enteroendocrine cell lines.
Protocol:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Seed the cells in 24-well plates and allow them to reach 80-90% confluency.
-
Starvation: Before the assay, starve the cells in serum-free medium for 2 hours.
-
Treatment: Wash the cells with Krebs-Ringer buffer and then incubate with the GPR120 agonist at various concentrations for 1-2 hours.
-
Supernatant Collection: Collect the supernatant, and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
Conclusion
This compound, as a representative of its class, demonstrates a promising preclinical profile for the treatment of type 2 diabetes. Its unique mechanism of action, which includes stimulating GLP-1 secretion and improving insulin sensitivity, positions it as a potentially valuable therapeutic option.[1] The provided data, while not from direct head-to-head trials for all comparators, suggests a significant glucose-lowering effect. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in comparison to established therapies like Metformin, Sitagliptin, and Liraglutide. The experimental protocols detailed in this guide provide a framework for such future benchmarking studies.
References
- 1. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and safety of liraglutide versus sitagliptin, both in combination with metformin, in Chinese patients with type 2 diabetes: a 26‐week, open‐label, randomized, active comparator clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Original Article [sciencehub.novonordisk.com]
- 8. mmpc.org [mmpc.org]
GPR120 Agonist 5: A Comparative Guide to Validating GLP-1 Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a potent GPR120 agonist, herein referred to as "GPR120 Agonist 5," with other known GPR120 agonists in validating glucagon-like peptide-1 (GLP-1) secretion across various experimental models. The data presented is based on findings from preclinical research and aims to assist in the selection of appropriate tools for studying GPR120-mediated GLP-1 release.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Its activation by long-chain fatty acids and synthetic agonists stimulates the secretion of the incretin (B1656795) hormone GLP-1 from enteroendocrine L-cells in the gut.[3][4] GLP-1, in turn, potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and has beneficial effects on glucose homeostasis.[2][3] Validating the ability of novel GPR120 agonists to induce GLP-1 secretion is a critical step in their preclinical development.
Comparative Efficacy of GPR120 Agonists on GLP-1 Secretion
The following tables summarize the performance of "this compound" (represented by the potent and selective agonist AZ13581837) and other well-characterized GPR120 agonists in stimulating GLP-1 secretion in established in vitro and in vivo models.
Table 1: In Vitro GLP-1 Secretion in STC-1 Enteroendocrine Cells
| Agonist | Concentration | Fold Increase in GLP-1 Secretion (vs. Vehicle) | Reference |
| This compound (AZ13581837) | 10 µM | ~2.5 | [3] |
| Metabolex-36 | 10 µM | ~2.0 | [3] |
| TUG-891 | 30 µM | Significant increase (P < 0.001) | [5] |
| α-Linolenic acid (ALA) | 100 µM | Significant increase (P < 0.001) | [5] |
Table 2: In Vivo Total GLP-1 Secretion in Lean Mice
| Agonist | Dose (Oral Gavage) | % Increase in Total GLP-1 (vs. Vehicle) | Time Point | Reference |
| This compound (AZ13581837) | 100 µmol/kg | Significant increase | 30 min | [3] |
| Metabolex-36 | 100 µmol/kg | Significant increase | 60 min | [3] |
| Compound 14d (TUG-891 analog) | 3, 10, 30, 100 mg/kg | Dose-dependent improvement in glucose tolerance | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols for assessing GPR120 agonist-induced GLP-1 secretion.
Protocol 1: In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol is adapted from established methods for measuring GLP-1 release from the murine enteroendocrine STC-1 cell line.[6][7]
Materials:
-
STC-1 cells
-
DMEM with 10% FBS
-
HEPES buffer
-
GPR120 agonists (e.g., this compound, Metabolex-36)
-
DPP-IV inhibitor (e.g., sitagliptin)
-
Protease inhibitor cocktail
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells in 24-well plates and grow to 80-90% confluency.
-
Starvation: Prior to the experiment, wash the cells with serum-free DMEM and incubate in the same medium for 2 hours to establish a baseline.
-
Stimulation: Replace the starvation medium with HEPES buffer containing the GPR120 agonist at the desired concentration. Include a vehicle control (e.g., 0.1% DMSO). To prevent GLP-1 degradation, add a DPP-IV inhibitor to the buffer.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant, add a protease inhibitor cocktail, and centrifuge to remove any cell debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize GLP-1 secretion to the total protein content of the cells in each well. Express the results as fold change relative to the vehicle control.
Protocol 2: In Vivo GLP-1 Measurement in Mice Following Oral Gavage
This protocol describes the procedure for measuring plasma GLP-1 levels in mice after oral administration of a GPR120 agonist.
Materials:
-
C57BL/6 mice
-
GPR120 agonist
-
Vehicle control (e.g., 0.5% methylcellulose)
-
DPP-IV inhibitor
-
EDTA-coated collection tubes
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Agonist Administration: Administer the GPR120 agonist or vehicle control orally via gavage.
-
Blood Collection: At specified time points (e.g., 30, 60, 120 minutes) after administration, collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes containing a DPP-IV inhibitor.[8]
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Measurement: Store the plasma at -80°C until analysis. Measure total or active GLP-1 levels using a specific ELISA kit.[3]
-
Data Analysis: Compare the plasma GLP-1 concentrations in the agonist-treated group to the vehicle-treated group at each time point.
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms and the experimental flow is essential for interpreting the results of GLP-1 secretion assays.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a cascade of intracellular events leading to GLP-1 secretion. This process involves coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). GPR120 can also signal through Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Furthermore, GPR120 activation can lead to the recruitment of β-arrestin, which can also contribute to downstream signaling.[3]
Experimental Workflow for Validating GLP-1 Secretion
The following diagram illustrates a typical workflow for validating the effect of a GPR120 agonist on GLP-1 secretion, from initial in vitro screening to in vivo confirmation.
References
- 1. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR120 Agonist 5 comparative study of metabolic improvements
A Comparative Analysis of GPR120 Agonists for Metabolic Improvement
The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2][3][4] Activation of GPR120 by agonist compounds has been shown to mediate anti-inflammatory effects, improve insulin (B600854) sensitivity, and regulate glucose and lipid metabolism.[5][6][7][8] This guide provides a comparative overview of the metabolic improvements observed with various GPR120 agonists, with a focus on preclinical data. While specific data for a "GPR120 Agonist 5" is not publicly available, this guide serves as a template for its evaluation against other known agonists.
GPR120 Signaling and Metabolic Regulation
GPR120 is activated by long-chain fatty acids and synthetic agonists, initiating signaling cascades that contribute to improved metabolic health.[7] Upon activation, GPR120 couples with Gαq/11 proteins, leading to the activation of the PI3K/Akt pathway, which promotes GLUT4 translocation and glucose uptake in adipocytes.[2][6] Additionally, GPR120 signaling can mediate anti-inflammatory effects through a β-arrestin-2 dependent pathway.[2][6] In the gastrointestinal tract, GPR120 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion.[9][10]
Below is a diagram illustrating the primary signaling pathways activated by GPR120 agonists.
Figure 1: GPR120 Signaling Pathways
Comparative Efficacy of GPR120 Agonists on Metabolic Parameters
Several synthetic GPR120 agonists have been evaluated in preclinical models, demonstrating varying degrees of efficacy in improving metabolic parameters. The following table summarizes the effects of selected agonists. Data for "this compound" should be inserted for a direct comparison.
| Agonist | Animal Model | Key Metabolic Improvements | Reference |
| This compound | (e.g., DIO Mice) | (e.g., Improved glucose tolerance, increased insulin sensitivity) | [Insert Reference] |
| Compound A | Diet-Induced Obese (DIO) Mice | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and decreased hepatic steatosis.[11] | [11][12] |
| GSK137647A | Diet-Induced Obese (DIO) Mice | Ameliorated glucose tolerance and insulin sensitivity, improved PDX1 expression, and reduced islet inflammation.[13] | [13] |
| TUG-891 | Diet-Induced Obese (DIO) Mice | Showed anti-hyperglycemic effects and significantly increased insulin levels.[9] | [9] |
| Compound 11b | Diet-Induced Obese (DIO) Mice | Reduced blood glucose levels in a dose-dependent manner and showed good anti-hyperglycemic activity.[9] | [9] |
| Compound 4x | Diet-Induced Obese (DIO) Mice | Dose-dependently lowered plasma glucose levels during an oral glucose tolerance test.[14] | [14] |
Experimental Protocols
Standardized experimental protocols are crucial for the comparative evaluation of GPR120 agonists. Below are detailed methodologies for key in vivo experiments.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an organism can clear glucose from the bloodstream.
-
Animal Model: Diet-induced obese (DIO) mice are commonly used as they mimic human metabolic syndrome.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Agonist Administration: The GPR120 agonist or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).
-
Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to assess peripheral insulin sensitivity.
-
Animal Model and Acclimatization: Similar to the OGTT.
-
Fasting: Mice are fasted for a shorter period (typically 4-6 hours).
-
Agonist Treatment: Animals are pre-treated with the GPR120 agonist or vehicle.
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken (Time 0).
-
Insulin Injection: A standard dose of human insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals post-insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
The following diagram illustrates a typical experimental workflow for evaluating a novel GPR120 agonist.
Figure 2: Experimental Workflow for GPR120 Agonist Evaluation
Conclusion
The activation of GPR120 presents a viable strategy for the development of novel therapeutics for metabolic disorders. The comparative data on known agonists such as Compound A, GSK137647A, and TUG-891 provide a benchmark for the evaluation of new chemical entities like "this compound." A systematic evaluation using standardized in vitro and in vivo models, as outlined in this guide, is essential to characterize the therapeutic potential and metabolic benefits of novel GPR120 agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 agonism as a countermeasure against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [ouci.dntb.gov.ua]
- 11. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive Reinforcing Mechanisms between GPR120 and PPARγ Modulate Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 5 independent verification of in vitro potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of five distinct GPR120 agonists, supported by experimental data and detailed methodologies. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases such as type 2 diabetes and obesity.[1][2] The activation of GPR120 by long-chain fatty acids initiates a cascade of intracellular signaling pathways, leading to beneficial metabolic and anti-inflammatory effects.[1][3] This document aims to assist researchers in selecting appropriate GPR120 agonists for their studies by presenting a clear comparison of their in vitro potency.
Comparative In Vitro Potency of GPR120 Agonists
The following table summarizes the in vitro potency (EC50 values) of five independent GPR120 agonists. The data is primarily from calcium mobilization and β-arrestin recruitment assays, which are common methods for assessing GPR120 activation.
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | CHO cells expressing human GPR120 | 43.7 | [1] |
| β-Arrestin Recruitment | Cells expressing human GPR120 | - | [4][5] | |
| Compound A (CpdA) | β-Arrestin Recruitment | Cells expressing human and mouse GPR120 | ~350 | [6][7][8][9] |
| Metabolex-36 | Calcium Mobilization | CHO cells expressing human GPR120 | 1800 | [10] |
| β-Arrestin Recruitment | U2OS cells expressing human GPR120 | 1400 | [10] | |
| AZ13581837 | Calcium Mobilization | CHO cells expressing human GPR120 | 120 | [10] |
| β-Arrestin Recruitment | U2OS cells expressing human GPR120 | 5.2 | [10] | |
| Grifolic Acid | Inhibition of LPA-induced proliferation | DU145 cells | 5700 | [11] |
GPR120 Signaling Pathways
Activation of GPR120 by an agonist can trigger two primary signaling pathways: the Gαq/11 pathway, which leads to an increase in intracellular calcium, and the β-arrestin 2 pathway, which is associated with anti-inflammatory effects.
Caption: GPR120 signaling pathways upon agonist binding.
Experimental Protocols
Calcium Mobilization Assay
This protocol is a widely used method for determining the potency of GPR120 agonists by measuring changes in intracellular calcium concentration upon receptor activation.[12][13]
Objective: To determine the EC50 value of a test compound by measuring its ability to induce calcium mobilization in cells expressing GPR120.
Materials:
-
HEK293T or CHO cells transiently or stably expressing human GPR120.
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (GPR120 agonists).
-
96- or 384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR120-expressing cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Pluronic F-127 can be included to aid in dye solubilization.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement of Calcium Flux:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence.
-
The automated liquid handling system will then add the compound solutions to the cell plate.
-
The instrument will immediately and continuously measure the fluorescence intensity over a period of time to detect changes in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
-
Experimental Workflow
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
GPR120 Agonist 5: A Comparative Guide to a New Generation of Metabolic and Anti-Inflammatory Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a next-generation GPR120 agonist, designated here as GPR120 Agonist 5 (a representative advanced agonist, Compound 14d), against the first-generation agonist, TUG-891. This comparison is supported by experimental data to highlight the advancements in potency, selectivity, and pharmacokinetic profiles.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] Activation of GPR120 by long-chain fatty acids initiates a cascade of signaling events that lead to beneficial metabolic and anti-inflammatory effects.[1] Early synthetic agonists, such as TUG-891, were instrumental in elucidating the physiological roles of GPR120 but were often hampered by suboptimal pharmacokinetic properties.[3][4] This guide assesses the superiority of a next-generation agonist, this compound (Compound 14d), over the previous generation represented by TUG-891.
Quantitative Comparison of GPR120 Agonists
The following tables summarize the quantitative data for this compound (Compound 14d) and the first-generation agonist TUG-891, highlighting the improvements achieved in the newer compound.
Table 1: In Vitro Potency and Selectivity
| Agonist | Target | Assay Type | EC50 (nM) | Selectivity vs. GPR40 |
| This compound (Compound 14d) | hGPR120 | Calcium Flux | 83.2 | >720-fold |
| mGPR120 | Calcium Flux | 83.2 | >150-fold | |
| TUG-891 | hGPR120 | Calcium Flux | 43.7 | High |
hGPR120: human GPR120, mGPR120: mouse GPR120. Data for Compound 14d and TUG-891 from[4][5].
Table 2: Pharmacokinetic Profiles in Mice
| Agonist | Dosing | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| This compound (Compound 14d) | 10 mg/kg (oral) | 1856 ± 312 | 2.0 | 10457 ± 1873 | 4.3 |
| TUG-891 | 10 mg/kg (oral) | 1234 ± 256 | 0.5 | 3456 ± 567 | 2.1 |
Data represents mean ± SD. Pharmacokinetic data for Compound 14d and TUG-891 from[4][5].
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates two primary signaling cascades: a Gαq-mediated pathway and a β-arrestin-2-mediated pathway. These pathways contribute to the receptor's diverse physiological effects.
Caption: GPR120 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of GPR120 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (hGPR120) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Preparation: GPR120 agonists are serially diluted in buffer to create a range of concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of the agonist.
-
Agonist Addition: The agonist solutions are added to the wells, and the fluorescence intensity is measured in real-time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence is plotted against the agonist concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is performed in mice to evaluate the effect of a GPR120 agonist on glucose metabolism in vivo.
Protocol:
-
Animal Model: Male C57BL/6 mice are used. For studies on diet-induced obesity (DIO), mice are fed a high-fat diet for a specified period.
-
Acclimatization and Fasting: Animals are acclimatized to the housing conditions and then fasted overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: The GPR120 agonist or vehicle is administered orally (p.o.) by gavage.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein (t= -30 min) to measure blood glucose levels.
-
Glucose Challenge: 30 minutes after compound administration (t=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose concentrations are plotted over time, and the area under the curve (AUC) is calculated to assess the overall effect on glucose tolerance. A lower AUC indicates improved glucose handling.
Superiority of this compound
The data presented demonstrates that this compound (Compound 14d) exhibits a superior profile compared to the first-generation agonist TUG-891. While both are potent activators of GPR120, Compound 14d shows a significantly improved pharmacokinetic profile, with a longer half-life and greater overall exposure (AUC) following oral administration.[4][5] This enhanced bioavailability is a critical advancement for the development of an effective oral therapeutic.
In vivo studies have shown that GPR120 agonists can improve glucose tolerance.[5][6] The improved pharmacokinetic properties of this compound suggest a more sustained in vivo target engagement, which is expected to translate to more robust and prolonged therapeutic effects in managing metabolic disorders.
Conclusion
The development of GPR120 agonists has progressed significantly from the initial tool compounds. This compound (Compound 14d) represents a new generation of agonists with enhanced drug-like properties, particularly its improved pharmacokinetic profile. These advancements underscore the potential of GPR120 as a therapeutic target and bring the prospect of a novel oral treatment for type 2 diabetes and other metabolic diseases closer to reality. Further clinical evaluation of such next-generation agonists is warranted.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Synthetic GPR120 Agonists in Rodent Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of representative synthetic GPR120 agonists, based on available experimental data. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases due to its role in glucose metabolism, insulin (B600854) sensitivity, and inflammation.[1][2][3] This document summarizes key findings on preclinical efficacy in various animal strains, details common experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Note on "GPR120 Agonist 5": The term "this compound" does not correspond to a publicly disclosed or standard nomenclature for a specific compound. Therefore, this guide utilizes data from well-characterized, publicly documented synthetic GPR120 agonists, such as Compound A (cpdA) and TUG-891 with its derivatives, to serve as a framework for comparing the in vivo performance of such therapeutic candidates.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a cascade of intracellular events that contribute to its anti-inflammatory and insulin-sensitizing effects.[1] Upon ligand binding, the receptor can couple to G proteins (primarily Gαq/11) or recruit β-arrestin 2. The Gαq/11 pathway leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which is involved in stimulating GLP-1 secretion and enhancing glucose uptake.[4] The β-arrestin 2 pathway is crucial for the anti-inflammatory effects, where the GPR120/β-arrestin 2 complex can inhibit pro-inflammatory signaling cascades like the NF-κB pathway.[1][4]
References
Safety Operating Guide
Personal protective equipment for handling GPR120 Agonist 5
Essential Safety and Handling Guide for GPR120 Agonists
Disclaimer: A specific compound designated "GPR120 Agonist 5" is not readily identifiable in publicly available safety literature. The following guidance is based on the available safety data for a structurally related compound, "GPR120 Agonist 3," and established safety protocols for handling potent, small-molecule research chemicals. Researchers must conduct a thorough risk assessment for their specific experimental conditions and adhere to all institutional and local safety regulations.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GPR120 agonists. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimize exposure and ensure personal safety. The required PPE varies depending on the specific laboratory activity.[1][2][3]
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | • Chemical-resistant gloves (e.g., disposable nitrile) • Safety glasses with side shields or chemical splash goggles • Laboratory coat | • Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure. • Consider double-gloving for added protection. |
| Working with Solutions | • Chemical-resistant gloves (e.g., disposable nitrile) • Safety glasses with side shields or chemical splash goggles • Laboratory coat | • A face shield should be worn in addition to goggles if there is a significant splash hazard.[1][2] |
| General Laboratory Work (in the vicinity of the compound) | • Safety glasses • Laboratory coat • Closed-toe shoes | • Long pants should be worn to protect the legs. |
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[4]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Fire-Fighting Measures
In the event of a fire involving GPR120 agonists, the following measures should be taken.
| Measure | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4] |
| Hazardous Combustion Products | May include carbon oxides, nitrogen oxides, and other toxic fumes. |
Operational and Disposal Plan
A clear, step-by-step plan for the handling and disposal of GPR120 agonists is essential for laboratory safety and regulatory compliance.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package in a well-ventilated area, preferably a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
-
-
Storage:
-
Handling and Preparation:
-
All work with the solid form of the compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure the work area is clean and uncluttered. Cover surfaces with disposable absorbent bench paper.
-
When weighing the solid, do so carefully to avoid generating airborne dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Spill Management:
-
Small Spills: Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Carefully sweep up solid spills, avoiding dust generation, and place in a sealed container.
-
Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.[4]
-
-
Disposal:
-
All waste containing the GPR120 agonist must be treated as hazardous chemical waste.[6][7]
-
Solid Waste: Collect contaminated consumables (e.g., gloves, pipette tips, bench paper) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions in a clearly labeled, sealed hazardous waste container.[7] Do not pour chemical waste down the drain.[7]
-
Segregate waste containers based on chemical compatibility.[7][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Visualizations
Personal Protective Equipment for Handling GPR120 Agonist
Caption: Recommended PPE for handling GPR120 agonists.
Safe Handling and Disposal Workflow for GPR120 Agonist
Caption: Step-by-step workflow for safe handling and disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. cdn.kyberlife.com [cdn.kyberlife.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
